Syringetin
Description
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMAPBJVXOGOFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196074 | |
| Record name | Syringetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4423-37-4 | |
| Record name | Syringetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syringetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syringetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYRINGETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J68JG79B9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Syringetin: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) is an O-methylated flavonol, a class of flavonoids recognized for its diverse pharmacological activities. As a derivative of myricetin, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates.
Natural Sources of this compound
This compound is distributed throughout the plant kingdom, often found in its glycosidic forms, such as this compound-3-O-glucoside or this compound-3-O-galactoside. The concentration of this compound and its derivatives can vary significantly depending on the plant species, the specific part of the plant, and environmental conditions. Red grapes and products derived from them, like red wine, are notable sources.[1] Below is a summary of various plant species and the parts in which this compound has been identified.
| Plant Family | Genus and Species | Common Name | Plant Part | Form of this compound |
| Vitaceae | Vitis vinifera | Grape | Skin (Red Varieties) | This compound, this compound-3-O-glucoside |
| Ericaceae | Vaccinium ashei | Rabbiteye Blueberry | Fruit | This compound, this compound-3-O-α-rhamnopyranoside |
| Ericaceae | Vaccinium uliginosum | Bog Bilberry | Fruit | This compound-3-O-β-glucopyranoside, this compound-3-O-β-galactopyranoside |
| Primulaceae | Lysimachia congestiflora | Denseflower Loosestrife | Whole Plant | This compound, this compound-3-O-α-arabinofuranoside, this compound-3-rhamnoside |
| Meliaceae | Soymida febrifuga | Indian Redwood | Root Heartwood | This compound, Dihydrothis compound |
| Lamiaceae | Perilla frutescens | Perilla | - | This compound-3-O-β-D-glucoside |
| Pinaceae | Larix sibirica | Siberian Larch | Needles | This compound-3-rutinoside |
| Fabaceae | Caragana jubata | - | - | This compound glycosides |
| Amaranthaceae | Atriplex halimus | Saltbush | - | This compound glycosides |
| Lythraceae | Punica granatum | Pomegranate | - | This compound |
| Solanaceae | Capsicum annuum | Bell Pepper | - | This compound |
Isolation and Purification of this compound: Experimental Protocols
The isolation of this compound from natural sources typically involves a multi-step process encompassing extraction, hydrolysis (for glycosides), and chromatographic purification. The following is a generalized protocol synthesized from various reported methods for flavonoid isolation.
Sample Preparation and Extraction
-
Objective: To extract crude flavonoids, including this compound and its glycosides, from the plant matrix.
-
Protocol:
-
Drying and Grinding: The selected plant material (e.g., grape skins, leaves) is first washed and then dried in a shaded, well-ventilated area or in an oven at a controlled temperature (typically 40-60°C) to prevent degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Common solvents include methanol, ethanol, acetone, or chloroform. The choice of solvent depends on the polarity of the target compounds. For flavonols like this compound, methanol or ethanol are often effective.
-
Maceration: The plant powder is soaked in the solvent (e.g., 80% methanol) at a solid-to-solvent ratio of approximately 1:10 (w/v) for 24-72 hours at room temperature with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh solvent.
-
Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency and reduce extraction time, the mixture can be subjected to ultrasonication.
-
-
Filtration and Concentration: The extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Hydrolysis of Glycosides (Optional)
-
Objective: To cleave the sugar moieties from this compound glycosides to yield the aglycone (this compound). This step is necessary if the primary goal is to isolate the aglycone.
-
Protocol:
-
The crude extract is dissolved in an acidic solution (e.g., 2M HCl in methanol).
-
The solution is refluxed for 2-4 hours.
-
After cooling, the solution is partitioned with a non-polar solvent like ethyl acetate. The this compound aglycone will preferentially move to the ethyl acetate layer.
-
The ethyl acetate layer is collected and evaporated to dryness.
-
Chromatographic Purification
-
Objective: To separate this compound from other compounds in the crude or hydrolyzed extract.
-
Protocol:
-
Column Chromatography (CC): This is a primary purification step.
-
Stationary Phase: Silica gel is commonly used. For further purification, Sephadex LH-20 can be employed.
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used. For silica gel, a common gradient starts with a non-polar solvent like n-hexane and gradually introduces more polar solvents like ethyl acetate and methanol. The fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard or by UV visualization) are pooled.
-
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for separating compounds from complex mixtures without a solid support matrix, thus avoiding irreversible adsorption. The choice of the two-phase solvent system is critical and is determined based on the partition coefficient (K) of the target compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high purity, preparative HPLC is often used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A gradient of acidified water (e.g., with formic acid or acetic acid) and an organic solvent like methanol or acetonitrile is used.
-
Detection: A UV detector is used to monitor the elution of the compounds. The peak corresponding to this compound is collected.
-
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the isolation and purification of this compound from a plant source.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in cellular processes such as differentiation, proliferation, and apoptosis.
1. BMP-2/ERK1/2 Signaling Pathway in Osteoblast Differentiation
This compound induces the differentiation of human osteoblasts, the cells responsible for bone formation.[2] This is achieved through the activation of the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway, which subsequently activates the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[3]
2. Inhibition of Osteoclastogenesis via AKT/mTOR Pathway
In the context of cancer-induced bone metastasis, this compound has been shown to suppress the formation of osteoclasts, the cells responsible for bone resorption.[4] This inhibitory effect is mediated through the AKT/mTOR signaling pathway.[4]
3. Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
This compound exhibits anticancer activity by inducing apoptosis (programmed cell death) and causing cell cycle arrest in the G2/M phase.[3] This is associated with the enhancement of the caspase-3-mediated apoptosis pathway and a reduction in the levels of cyclin D1 and COX-2, which are often upregulated in cancers.[3]
Conclusion
This compound is a promising natural compound with a wide range of biological activities. Its presence in various edible plants, particularly red grapes, makes it an accessible compound for further research. The isolation and purification of this compound can be achieved through a combination of solvent extraction and chromatographic techniques. Understanding the signaling pathways modulated by this compound provides a foundation for elucidating its mechanisms of action and exploring its potential as a therapeutic agent in various diseases, including bone disorders and cancer. This guide serves as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, providing the necessary information to further investigate the potential of this intriguing flavonoid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses osteoclastogenesis mediated by osteoblasts in human lung adenocarcinoma. | Sigma-Aldrich [sigmaaldrich.com]
Syringetin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringetin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. The information is curated to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. Quantitative data is presented in structured tables for ease of comparison, and relevant signaling pathways and experimental workflows are visualized using diagrams.
Chemical Identity and Structure
This compound, systematically named 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one, is a derivative of myricetin.[1] Its structure is characterized by a flavonoid backbone with methoxy groups at the 3' and 5' positions of the B-ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one[1] |
| Synonyms | 3',5'-O-Dimethylmyricetin, 3',5'-Dimethoxy-3,5,7,4'-tetrahydroxyflavone[1] |
| CAS Number | 4423-37-4[1] |
| Molecular Formula | C₁₇H₁₄O₈[1] |
| SMILES | COc1cc(cc(OC)c1O)C2=C(C(=O)c3c(O)cc(O)cc3O2)O[1] |
| InChI | InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3[1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development.
Table 2: Physicochemical Properties of this compound
| Property | Value | Experimental Protocol Summary |
| Molecular Weight | 346.291 g/mol [1] | Calculated from the molecular formula. |
| Melting Point | 288-289 °C[2] | Typically determined by capillary melting point apparatus. The sample is heated at a controlled rate, and the temperature range of melting is observed. |
| Solubility | Soluble in DMSO.[3] Specific solubility in aqueous and organic solvents requires further experimental determination. | General Protocol for Flavonoid Solubility: An excess of the flavonoid is added to a known volume of the solvent. The suspension is stirred at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the flavonoid in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[2] |
| pKa | Data not available. | General Protocol for Flavonoid pKa Determination: Potentiometric titration or UV-Vis spectrophotometry are common methods. For UV-Vis, the absorbance of the flavonoid solution is measured at various pH values. The change in absorbance, due to the ionization of the hydroxyl groups, is used to calculate the pKa values.[4][5] |
| UV-Vis λmax | 253, 375 nm (in DMSO)[3] | A solution of this compound in a suitable solvent (e.g., DMSO or ethanol) is prepared, and its absorbance is measured across a range of UV-Visible wavelengths using a spectrophotometer to identify the wavelengths of maximum absorbance. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
This compound demonstrates radical scavenging capabilities.
Table 3: Antioxidant Activity of this compound
| Assay | IC₅₀ Value | Experimental Protocol Summary |
| Trolox Equivalent Antioxidant Capacity (TEAC) | 12.3 µM[3] | This assay measures the ability of the antioxidant to scavenge the stable radical cation ABTS•+. The reduction in the absorbance of the ABTS•+ solution upon addition of the antioxidant is measured spectrophotometrically. |
| DPPH Radical Scavenging | IC₅₀ for this compound-3-O-β-d-glucoside: 286.6 ± 3.5 µg/mL[1] | The ability of the compound to donate a hydrogen atom and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is measured by the decrease in absorbance at a specific wavelength. |
| ABTS Radical Scavenging | IC₅₀ for this compound-3-O-β-d-glucoside: 283.0 ± 1.5 µg/mL[1] | Similar to the TEAC assay, this method measures the scavenging of the ABTS radical cation, typically generated by reaction with potassium persulfate. |
Anticancer Activity
This compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
Table 4: Anticancer Activity of this compound
| Cell Line | Effect | Concentration |
| Caco-2 (Colorectal adenocarcinoma) | Reduced proliferation, induced cell cycle arrest at G2/M phase, decreased cyclin D1 and COX-2 levels.[1][3] | 50 µM[1][3] |
This compound's anticancer effects are mediated through the modulation of several signaling pathways. It has been reported to induce G2/M phase cell cycle arrest and apoptosis in colorectal adenocarcinoma cells.[1]
Caption: this compound's anticancer mechanism.
Caption: Workflow for cell viability and cycle analysis.
Bone Metabolism
This compound has been shown to influence bone cell differentiation. It induces human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2) pathway, activating SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2).[6] Furthermore, this compound can suppress osteoclastogenesis, which is mediated by osteoblasts in human lung adenocarcinoma, via the AKT/mTOR signaling pathway.
Caption: this compound's role in bone metabolism.
Other Activities
This compound also demonstrates α-glucosidase inhibitory activity with an IC₅₀ value of 36.8 µM.[3]
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a variety of biological activities that warrant further investigation for therapeutic applications. This guide provides a foundational understanding of its properties and mechanisms of action, intended to facilitate future research and development. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to establish its safety and efficacy in preclinical and clinical settings.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Progress in pKa Determination Technology: Case Studies in Low and High Soluble Flavonoids [pion-inc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
Syringetin: An In-depth Technical Guide on In Vivo Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) is an O-methylated flavonol, a class of flavonoids found in various natural sources, including red grapes and wine.[1][2] The methylation of hydroxyl groups in flavonoids is a critical structural modification that has been shown to significantly enhance metabolic stability and membrane transport, thereby improving oral bioavailability.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's bioavailability and metabolism in vivo, drawing upon available data for this compound and structurally related O-methylated flavonoids. It details common experimental protocols and visualizes key pathways to support further research and drug development efforts.
Bioavailability of this compound and O-Methylated Flavonoids
The O-methylation of flavonoids generally leads to improved physiological properties compared to their non-methylated counterparts.[1] This is attributed to the fact that methylation of free phenolic hydroxyls creates derivatives that are less susceptible to conjugation with glucuronic acid or sulfate, resulting in higher metabolic stability.[1] Furthermore, methylation enhances the transport of these molecules across biological membranes, such as in intestinal absorption, which considerably increases oral bioavailability.[1][3] Studies have documented an 8- to 10-fold greater intestinal absorption for methylated flavonoids when compared to their non-methylated parent compounds.[3][4]
Quantitative Pharmacokinetic Data
While specific in vivo pharmacokinetic data for this compound is limited in publicly available literature, studies on other O-methylated flavonoids, such as tangeretin, provide valuable insights into the expected pharmacokinetic profile. The following table summarizes the pharmacokinetic parameters of tangeretin in rats after a single oral administration, which can serve as a proxy for understanding the potential behavior of this compound.
| Parameter | Value | Unit |
| Tangeretin (50 mg/kg, oral administration in rats) | ||
| Cmax (Maximum Plasma Concentration) | 0.87 ± 0.33 | μg/mL |
| Tmax (Time to reach Cmax) | 340.00 ± 48.99 | min |
| t1/2 (Elimination Half-life) | 342.43 ± 71.27 | min |
| AUC (Area Under the Curve) | 213.78 ± 80.63 | min·μg/mL |
| Absolute Oral Bioavailability | 27.11 | % |
| Data from a study on tangeretin, a polymethoxylated flavonoid, provides a reference for the potential pharmacokinetics of this compound.[5] |
In Vivo Metabolism of this compound
Following oral administration, flavonoids undergo extensive metabolism, primarily through phase II conjugation reactions, namely glucuronidation and sulfation, in the small intestine and liver.[3][6] These reactions are the main reason for the generally low bioavailability of many flavonoids.[6] this compound, with its free hydroxyl groups, is a substrate for these metabolic pathways. The presence of this compound in the form of glucuronides has been observed in blueberry fruits.[1]
The primary metabolites of this compound expected to be found in vivo are its glucuronide and sulfate conjugates. The methylation at the 3' and 5' positions of this compound, however, blocks these sites from conjugation, potentially leading to a different metabolic profile compared to its parent compound, myricetin. The remaining free hydroxyl groups at the 3, 5, 7, and 4' positions are potential sites for glucuronidation and sulfation.
Experimental Protocols
Standard protocols for evaluating the in vivo bioavailability and metabolism of flavonoids like this compound in rodent models typically involve the following steps.
Animal Studies
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[7][8]
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with free access to food and water.[7]
-
Fasting: Rats are typically fasted for 12 hours prior to oral administration of the compound, with continued access to water.[8]
-
Administration: A single dose of the compound, dissolved or suspended in a suitable vehicle (e.g., 10% sucrose solution), is administered via oral gavage.[8][9] Recommended gavage volumes are typically between 10-40 mL/kg.[10]
Blood Sampling
-
Method: Blood samples are collected at multiple time points post-administration to characterize the pharmacokinetic profile. Common collection sites include the jugular vein (via cannulation), subclavian vein, or orbital sinus.[9][11][12]
-
Time Points: A typical sampling schedule might include 0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0 hours after oral administration.[7]
-
Sample Processing: Blood is collected in heparinized tubes and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.[7]
Bioanalytical Method: LC-MS/MS
-
Sample Preparation: Plasma samples are typically prepared for analysis using protein precipitation with an organic solvent like acetonitrile, followed by centrifugation.[7]
-
Chromatography: The separation of the analyte and its metabolites is achieved using high-performance liquid chromatography (HPLC) with a C18 column.[7]
-
Mass Spectrometry: Quantification is performed using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode with negative electrospray ionization (ESI-).[7]
-
Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[13]
Visualizations
Experimental Workflow
Metabolic Pathway
Signaling Pathways
This compound has been reported to influence several key signaling pathways, suggesting its potential for therapeutic applications.
BMP-2/ERK1/2 Signaling Pathway
This compound has been shown to induce human osteoblast differentiation through the Bone Morphogenetic Protein-2 (BMP-2) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) pathway.
DAF-16 Signaling Pathway
In studies using C. elegans, this compound has been documented to enhance lifespan, an effect dependent on the DAF-16 transcription factor, which is a key component of the insulin/IGF-1 signaling pathway.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Synthetic Biology towards Improved Flavonoid Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. jfda-online.com [jfda-online.com]
- 6. Systematic Studies of Sulfation and Glucuronidation of 12 Flavonoids in the Mouse Liver S9 Fraction Reveals both Unique and Shared Positional Preferences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downstate.edu [downstate.edu]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unsw.edu.au [research.unsw.edu.au]
- 11. Repetitive Blood Sampling from the Subclavian Vein of Conscious Rat [jove.com]
- 12. einsteinmed.edu [einsteinmed.edu]
- 13. agilent.com [agilent.com]
Syringetin: A Technical Guide to Its Anti-inflammatory Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringetin, an O-methylated flavonol found in various plants, including red grapes, has garnered interest for its potential health benefits, including antioxidant, anticancer, and antidiabetic properties.[1] While its anti-inflammatory effects are often cited, a detailed understanding of the underlying molecular mechanisms remains largely unexplored in the scientific literature. This technical guide synthesizes the current, albeit limited, knowledge on this compound's role in modulating core anti-inflammatory signaling pathways. It also draws parallels with more extensively studied, structurally similar flavonoids like myricetin to propose potential mechanisms of action that warrant further investigation. This document is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound in inflammatory diseases.
Introduction to this compound and Inflammation
This compound (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) is a flavonoid derived from myricetin.[1] Flavonoids, as a class of polyphenolic compounds, are well-known for their diverse pharmacological activities. The methylation of hydroxyl groups in flavonoids can enhance their metabolic stability and bioavailability, potentially increasing their therapeutic efficacy.[1]
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective mechanism that involves the activation of immune cells and the release of inflammatory mediators. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. Key signaling pathways that regulate the inflammatory response include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This guide will explore the current understanding and propose putative mechanisms of this compound's interaction with these pathways.
Core Anti-inflammatory Signaling Pathways and this compound
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate gene transcription.
Current Evidence for this compound: Direct experimental evidence detailing this compound's effect on the NF-κB pathway is currently scarce in peer-reviewed literature. However, studies on the structurally related flavonoid, myricetin, have shown that it can suppress NF-κB activation by inhibiting the degradation of IκBα and preventing the nuclear translocation of the p65 subunit in LPS-stimulated macrophages.[2][3] This suggests a potential, yet unconfirmed, mechanism for this compound. Molecular docking studies on syringic acid, a related phenolic acid, have shown it can bind to IκB kinase (IKK), which is crucial for NF-κB activation.[4]
Proposed Mechanism of Action (Hypothetical): Based on related compounds, this compound may inhibit the NF-κB pathway by:
-
Inhibiting the IKK complex, thereby preventing IκBα phosphorylation and degradation.
-
Stabilizing the NF-κB/IκBα complex in the cytoplasm.
-
Preventing the nuclear translocation of the active p65 subunit of NF-κB.
References
- 1. Syringin attenuates Alzheimer's disease-associated neuroinflammation by inhibiting NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of myricetin from Diospyros lotus through suppression of NF-κB and STAT1 activation and Nrf2-mediated HO-1 induction in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular docking analysis of syringic acid with proteins in inflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]
Syringetin Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin, an O-methylated flavonol found in various natural sources, including red grapes and wine, has garnered significant attention in the scientific community for its diverse pharmacological properties.[1][2] Its derivatives, both naturally occurring and synthetic, have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying molecular mechanisms of this compound and its derivatives, with a focus on their antioxidant, anti-cancer, anti-inflammatory, and neuroprotective effects.
Data Presentation: Biological Activities of this compound and Its Derivatives
The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.
Table 1: Antioxidant Activity of this compound and Its Derivatives
| Compound | Assay | IC50 Value | Reference |
| This compound-3-O-β-d-glucoside | DPPH Radical Scavenging | 286.6 ± 3.5 µg/mL | [1][3] |
| This compound-3-O-β-d-glucoside | ABTS Radical Scavenging | 283.0 ± 1.5 µg/mL | [1][3] |
Table 2: Anti-cancer Activity of this compound and Its Derivatives
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | Caco-2 (colorectal adenocarcinoma) | Proliferation | Not specified, but effective | [1] |
| Myricetin Derivative (6d) | MDA-MB-231 (human breast cancer) | Telomerase Inhibition | 0.91 µM | [4] |
| Synephrine Derivative (10S-E2) | K562 (leukemia) | MTT | ~13 µM (after 24h) | [2] |
| Synephrine Derivative (10S-E2) | Granta (lymphoma) | MTT | ~13 µM (after 24h) | [2] |
| Synephrine Derivative (13S-G2) | K562 (leukemia) | MTT | 50-70 µM | [2] |
| Synephrine Derivative (13S-G2) | Granta (lymphoma) | MTT | 50-70 µM | [2] |
| Tetrahydrocurcumin Derivative (4g) | HCT-116 (human colon carcinoma) | Not specified | 1.09 ± 0.17 µM | [5] |
| Tetrahydrocurcumin Derivative (4g) | A549 (lung cancer) | Not specified | 45.16 ± 0.92 µM | [5] |
| Quercetin Derivative (8q) | MCF-7 (breast cancer) | Cytotoxicity | 35.49 ± 0.21 µM | [6] |
Table 3: Anti-inflammatory Activity of this compound and Its Derivatives
| Compound | Assay | IC50 Value | Reference |
| Compound 51 (NF-κB inhibitor) | NO Release Inhibition (LPS-stimulated RAW264.7 cells) | 3.1 ± 1.1 µM | [7] |
| Compound 51 (NF-κB inhibitor) | NF-κB Activity Inhibition (HEK293T cells) | 172.2 ± 11.4 nM | [7] |
| Flavonoids (various) | IL-5 Bioactivity Inhibition | 3.7 - 30.0 µM | [8] |
| Flavonoids (various) | Leukocyte Elastase, MMP-2, MMP-9 Inhibition | 0.4 - 450 µM | [8] |
Table 4: Antidiabetic Activity of this compound and Its Derivatives
| Compound | Assay | IC50 Value | Reference |
| This compound | α-glucosidase Inhibition | 36.8 µM | [9] |
| This compound 3-O-hexoside & Isorhamnetin 3-O-hexoside | α-glucosidase Inhibition | 11.94 ± 1.23 µg/mL | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Synthesis of this compound Derivatives
General Procedure for O-methylation:
A common method for synthesizing O-methylated flavonols like this compound involves the selective methylation of the precursor flavonoid, myricetin. A typical two-step protocol is as follows:
-
Protection of Hydroxyl Groups: To achieve selective methylation, the hydroxyl groups at positions 3, 5, 7, and 4' of myricetin are protected, often using benzyl groups.
-
Methylation: The protected myricetin is then treated with a methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (MeI), under alkaline conditions (pH 9–10). This selectively methylates the hydroxyl groups at the 3′ and 5′ positions to yield this compound.[10]
General Procedure for Glycosylation:
The synthesis of this compound glycosides can be achieved through enzymatic or chemical methods. In nature, glycosylation is carried out by glycosyltransferases.[1] Synthetic methods often involve the reaction of a protected this compound aglycone with an activated sugar donor.
Biological Activity Assays
1. Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well plate, add various concentrations of the test compound to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add different concentrations of the test compound to the ABTS•+ solution.
-
After a set incubation period, measure the decrease in absorbance.
-
Calculate the percentage of inhibition and the IC50 value.
-
2. Anti-cancer Activity Assay
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength around 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
3. Anti-inflammatory Activity Assays
-
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages (e.g., RAW264.7):
-
Culture RAW264.7 cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the this compound derivative for a short period.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
After incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the IC50 value for the inhibition of NO production.
-
-
Western Blot Analysis for Signaling Pathway Proteins (e.g., NF-κB):
-
Treat cells with the this compound derivative and/or an inflammatory stimulus (e.g., LPS or TNF-α).
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-p65, IκBα) and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
Detect the protein bands using a suitable detection reagent and imaging system.
-
Quantify the band intensities to determine the effect of the treatment on protein expression and phosphorylation.
-
4. Neuroprotective Activity Assay
-
Cell Viability Assay in a Neurotoxicity Model:
-
Culture neuronal cells (e.g., SH-SY5Y).
-
Induce neurotoxicity by exposing the cells to a neurotoxin (e.g., amyloid-beta oligomers, glutamate, or H2O2).
-
Co-treat or pre-treat the cells with various concentrations of the this compound derivative.
-
Assess cell viability using methods like the MTT assay.
-
Determine the EC50 value for the neuroprotective effect.
-
Signaling Pathways and Mechanisms of Action
This compound and its derivatives exert their biological effects by modulating various intracellular signaling pathways.
Anti-cancer Signaling Pathways
This compound and its analogs have been shown to inhibit cancer cell growth through the induction of cell cycle arrest and apoptosis.[11] Key signaling pathways implicated include:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some flavonoid derivatives have been shown to inhibit the phosphorylation of Akt, leading to decreased cancer cell viability.
-
MAPK Pathway (ERK1/2): The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. This compound can modulate this pathway to induce osteoblast differentiation.[10]
-
NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer. Some myricetin derivatives have been shown to down-regulate the expression of the p65 subunit of NF-κB, thereby inhibiting cancer progression.[4]
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound derivatives are often mediated by the inhibition of the NF-κB signaling pathway.
Neuroprotective Signaling Pathway
The neuroprotective effects of flavonoids like this compound are multifaceted and involve the modulation of pathways related to oxidative stress, inflammation, and apoptosis.
Conclusion
This compound and its derivatives represent a valuable class of natural compounds with significant therapeutic potential. Their diverse biological activities, including antioxidant, anti-cancer, anti-inflammatory, and neuroprotective effects, are well-documented. The modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB underlies these pharmacological actions. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the current knowledge on the biological activities of this compound derivatives, detailing essential experimental protocols, and visualizing the intricate signaling networks involved. Further research into the synthesis of novel derivatives and their evaluation in preclinical and clinical studies is warranted to fully exploit their therapeutic promise.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bioinspired Syntheses of Partially Methylated Flavonoids – Untapped Source of Bioactivities [xiahepublishing.com]
- 5. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of quercetin derivatives as cytotoxic against breast cancer MCF-7 cell line in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound|O-Methylated Flavonol|98% Purity [benchchem.com]
- 11. researchgate.net [researchgate.net]
Syringetin in Neurodegenerative Disease Models: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A common pathological thread weaving through these conditions is the progressive loss of neuronal structure and function, often accompanied by oxidative stress, neuroinflammation, and the aggregation of misfolded proteins. In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Among these, syringetin, an O-methylated flavonol found in red wine and various plants, has garnered attention for its potential neuroprotective properties.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's role in preclinical models of neurodegenerative diseases, summarizing key quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways.
This compound's therapeutic potential is believed to stem from its antioxidant and anti-inflammatory activities, which are common to many flavonoids.[1][2] However, its specific mechanisms of action in the context of neurodegeneration are still under active investigation. This guide aims to consolidate the existing preclinical evidence, offering a valuable resource for researchers and drug development professionals working to translate the promise of this compound and related compounds into tangible therapeutic strategies. While direct research on this compound is somewhat limited, this guide will also draw upon the more extensive research on structurally similar flavonoids, such as myricetin and quercetin, to provide a broader context and suggest potential avenues for future investigation into this compound's neuroprotective effects.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and its closely related compounds in various neurodegenerative disease models.
Table 1: this compound and Syringin in Neurodegenerative Disease Models
| Compound | Model System | Target/Assay | Key Quantitative Finding(s) | Reference(s) |
| This compound | In vitro (BACE1 activity assay) | BACE1 Inhibition | Identified as a promising BACE1 inhibitor (specific IC50 not provided in abstract). | [2][3] |
| Syringin | SH-SY5Y cells (6-OHDA induced) | Reactive Oxygen Species (ROS) Production | 4 µM syringin reduced intracellular ROS by 73.1% compared to 6-OHDA alone. | [3] |
Table 2: Myricetin in Neurodegenerative Disease Models
| Model System | Target/Assay | Key Quantitative Finding(s) | Reference(s) |
| In vitro (BACE1 activity assay) | BACE1 Inhibition | IC50 = 2.8 µM | [4] |
| HEK293/tau441 cells | Tau Aggregation | 10 µM myricetin significantly decreased insoluble/soluble tau ratio. | [5] |
| In vitro (full-length human Tau) | Tau Liquid-Liquid Phase Separation (LLPS) | 10 µM myricetin increased the saturation concentration for Tau LLPS from 7.54 µM to 12.1 µM. | [6] |
| LPS-stimulated BV-2 microglia | Pro-inflammatory Cytokines | Myricetin (at 0.1–25 μM) inhibited LPS-induced TNF-α and IL-1β production. | [7] |
Table 3: Quercetin in Neurodegenerative Disease Models
| Model System | Target/Assay | Key Quantitative Finding(s) | Reference(s) |
| In vitro (BACE1 activity assay) | BACE1 Inhibition | IC50 = 5.4 µM | [4] |
| In vitro (MAO-A inhibition) | MAO-A Inhibition | IC50 = 1.52 µM | [8] |
| In vitro (MAO-B inhibition) | MAO-B Inhibition | IC50 = 28.39 µM | [8] |
Signaling Pathways Modulated by this compound and Related Flavonoids
This compound and its analogs are thought to exert their neuroprotective effects by modulating several key signaling pathways implicated in the pathogenesis of neurodegenerative diseases.
Anti-inflammatory Signaling in Microglia
Chronic activation of microglia contributes to a persistent neuroinflammatory state that exacerbates neuronal damage. Flavonoids like myricetin have been shown to suppress the pro-inflammatory M1 phenotype of microglia. This is achieved by inhibiting signaling pathways such as the STAT1 pathway, which is crucial for the expression of inflammatory mediators.[9] Furthermore, flavonoids can modulate the NF-κB and MAPK signaling pathways, which are central to the inflammatory response in microglia.[10]
Autophagy and Protein Clearance Pathways
Defective autophagy is a common feature in many neurodegenerative diseases, leading to the accumulation of toxic protein aggregates. Syringin has been shown to activate autophagy in a Parkinson's disease model by modulating the miR-34a/SIRT1/Beclin-1 pathway.[3] Similarly, myricetin has been demonstrated to activate ATG5-dependent autophagy to promote the clearance of phosphorylated tau.[6]
References
- 1. Effects of Various Flavonoids on the α-Synuclein Fibrillation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids as BACE1 inhibitors: QSAR modelling, screening and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syringin Prevents 6-Hydroxydopamine Neurotoxicity by Mediating the MiR-34a/SIRT1/Beclin-1 Pathway and Activating Autophagy in SH-SY5Y Cells and the Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fisetin inhibits tau aggregation by interacting with the protein and preventing the formation of β-strands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myricetin slows liquid–liquid phase separation of Tau and activates ATG5-dependent autophagy to suppress Tau toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cn.aminer.org [cn.aminer.org]
- 10. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]
Syringetin: A Deep Dive into its Anticancer Effects on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringetin, a naturally occurring O-methylated flavonol, has garnered significant interest in oncological research for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the effects of this compound on cancer cell proliferation. It delves into the molecular mechanisms underlying its action, including the induction of apoptosis and cell cycle arrest, and its influence on key signaling pathways. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and visualizes the complex biological interactions through signaling pathway diagrams, offering a valuable resource for researchers and professionals in drug development.
Introduction
Flavonoids, a class of polyphenolic compounds found in various plants, have long been recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone), an O-methylated derivative of myricetin, is one such flavonoid that has demonstrated promising antiproliferative effects against several types of cancer. Its unique chemical structure contributes to its biological activity, which involves the modulation of multiple cellular processes critical for cancer cell growth and survival. This guide aims to consolidate the current scientific knowledge on this compound's impact on cancer cell proliferation, providing a detailed technical resource for the scientific community.
Effects on Cancer Cell Proliferation: Quantitative Data
This compound has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While extensive data across a wide range of cancer cell lines is still emerging, existing studies provide valuable insights.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
| Caco-2 | Colorectal Adenocarcinoma | ~50 | Not Specified | [1] |
Table 1: IC50 values of this compound in a cancer cell line.
Exposure of Caco-2 colorectal adenocarcinoma cells to 50 µM of this compound resulted in a dose-dependent reduction in the levels of cyclin D1 and COX-2, both of which are often upregulated in various cancers[1].
Mechanisms of Action
This compound exerts its antiproliferative effects through several interconnected mechanisms, primarily by inducing cell cycle arrest and apoptosis.
Cell Cycle Arrest
This compound has been observed to halt the progression of the cell cycle, predominantly at the G2/M phase. This prevents cancer cells from dividing and proliferating.
| Cell Line | Cancer Type | Effect on Cell Cycle | Quantitative Change | Reference |
| Caco-2 | Colorectal Adenocarcinoma | G2/M phase arrest | 16.7% reduction in G0/G1, 16.1% increase in G2/M | [1] |
Table 2: Effect of this compound on the cell cycle of cancer cells.
The arrest at the G2/M checkpoint is a critical mechanism by which this compound inhibits the growth of cancer cells[1]. This effect is often associated with the modulation of key cell cycle regulatory proteins.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis in cancer cells, contributing to its anticancer activity. One of the key mechanisms is through the enhancement of caspase-3-mediated apoptosis pathways. This is particularly evident in its role as a radiosensitizer, where it enhances the apoptotic effects of radiation on cancer cells.
Modulation of Signaling Pathways
The anticancer effects of this compound are orchestrated through its interaction with and modulation of several key intracellular signaling pathways that are often dysregulated in cancer.
PI3K/Akt and MAPK/ERK Pathways
The PI3K/Akt and MAPK/ERK signaling pathways are central to cell growth, proliferation, and survival. This compound has been shown to influence these pathways. For instance, in the context of osteoblast differentiation, which is relevant to bone metastasis, this compound treatment leads to the increased activation of SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2)[1]. The precise effects of this compound on the phosphorylation status of Akt and ERK in various cancer cell lines require further detailed investigation.
NF-κB and STAT3 Signaling
The NF-κB and STAT3 signaling pathways are critical mediators of inflammation and are constitutively active in many cancers, promoting cell survival and proliferation. While the direct inhibitory effects of this compound on NF-κB and STAT3 phosphorylation are still under active investigation, many flavonoids are known to modulate these pathways.
Figure 1: Overview of signaling pathways modulated by this compound.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of this compound's effects on cancer cells.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., Caco-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 50 µM) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Harvest the cells and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bax, Bcl-2, cleaved caspase-3, Cyclin D1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Figure 2: General experimental workflow for in vitro studies.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent by inhibiting cancer cell proliferation through the induction of G2/M cell cycle arrest and apoptosis. Its modulatory effects on key signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, underscore its multifaceted mechanism of action. However, further research is imperative to fully elucidate its therapeutic potential. Future studies should focus on:
-
Expanding IC50 Profiling: Determining the IC50 values of this compound across a broader range of human cancer cell lines to identify sensitive cancer types.
-
In-depth Mechanistic Studies: Conducting detailed investigations into the effects of this compound on the phosphorylation status of key proteins within the PI3K/Akt, MAPK/ERK, NF-κB, and STAT3 pathways.
-
In Vivo Efficacy: Evaluating the antitumor efficacy of this compound in preclinical xenograft models to translate in vitro findings to a more complex biological system.
-
Combination Therapies: Exploring the synergistic effects of this compound with existing chemotherapeutic agents or radiotherapy to enhance treatment efficacy and overcome drug resistance.
A thorough understanding of these aspects will be crucial for the development of this compound as a novel therapeutic strategy in the fight against cancer.
References
Syringetin Glycosides: A Technical Guide to Their Mechanisms and Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin, an O-methylated flavonol, and its corresponding glycosides are polyphenolic compounds found in a variety of plants, including red grapes, blueberries, and medicinal herbs.[1] As members of the flavonoid family, these molecules have garnered significant scientific interest due to their extensive pharmacological activities. Methylation and glycosylation of the core flavonol structure enhance metabolic stability and bioavailability, making this compound derivatives attractive candidates for therapeutic development.[1] This technical guide provides an in-depth overview of the biological functions of this compound glycosides, focusing on their antioxidant, anti-inflammatory, and anticancer properties. It includes a summary of quantitative data, detailed experimental protocols, and diagrams of the key signaling pathways involved in their mechanism of action.
Biological Functions and Mechanisms of Action
This compound and its glycosides exert a wide spectrum of biological effects, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and hepatoprotective activities.[1][2] The mechanisms underlying these functions are often linked to the modulation of key cellular signaling pathways.
Antioxidant Activity
This compound and its derivatives contribute to cellular protection by directly scavenging free radicals and enhancing the endogenous antioxidant defense systems. The glycoside form, syringin, has been shown to increase the activity of antioxidant enzymes.[3][4]
Anti-inflammatory Activity
A primary mechanism for the anti-inflammatory effects of this compound glycosides is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[3][5] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators such as TNF-α, IL-6, and COX-2.[6][7] Flavonols, likely including this compound, inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the nuclear translocation of the active NF-κB p65 subunit, thereby downregulating the expression of inflammatory genes.[7][8]
This anti-inflammatory action is also linked to the activation of Sirtuin 1 (SIRT1), a deacetylase that can suppress NF-κB signaling.[9] Syringin has been shown to upregulate the expression of SIRT1, which is believed to contribute to its anti-inflammatory effects.[9]
Anticancer Activity
This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, in Caco-2 colorectal adenocarcinoma cells, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis.[1][3] This is associated with a dose-dependent reduction in the levels of cyclin D1 and COX-2, proteins that are often upregulated in cancers.[1][3] Furthermore, syringin has shown selective cytotoxicity against MCF-7 breast cancer cells while being non-toxic to healthy fibroblast cells.[10] It also inhibits several receptor tyrosine kinases (TGF-βR1, HER2, EGFR, FGFR4) and matrix metalloproteinase-2 (MMP-2), which are crucial for cancer progression and angiogenesis.[10]
The SIRT1 pathway, activated by syringin, plays a role in cellular stress resistance and metabolism, which can influence cancer cell survival. Syringin upregulates both SIRT1 and its coactivator PGC-1α, which are involved in mitochondrial biogenesis and oxidative stress response.[9][11]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound and its glycosides from various studies.
Table 1: Antioxidant and Enzyme Inhibitory Activity
| Compound | Assay | Result (IC₅₀ / EC₅₀) | Reference |
| This compound | α-Glucosidase Inhibition | IC₅₀: 36.8 µM | [3] |
| This compound-3-O-β-d-glucoside | DPPH Radical Scavenging | IC₅₀: 286.6 ± 3.5 µg/mL | [3] |
| This compound-3-O-β-d-glucoside | ABTS Radical Scavenging | IC₅₀: 283.0 ± 1.5 µg/mL | [3] |
Table 2: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay | Result (IC₅₀) | Exposure Time | Reference |
| Syringin | MCF-7 (Breast Cancer) | MTT | 32.11 µM | 24 hours | [10] |
| Syringin | MCF-7 (Breast Cancer) | MTT | 21.35 µM | 48 hours | [10] |
| Syringin | HDFn (Normal Fibroblast) | MTT | >100 µM | 24 & 48 hours | [10] |
Table 3: Kinase and Enzyme Inhibition (Anticancer Targets)
| Compound | Target Enzyme/Kinase | Result (IC₅₀) | Reference |
| Syringin | TGF-βR1 Kinase | 6.48 µM | [10] |
| Syringin | HER2 Kinase | 7.18 µM | [10] |
| Syringin | EGFR Kinase | 12.38 µM | [10] |
| Syringin | FGFR4 Kinase | 16.03 µM | [10] |
| Syringin | MMP-2 | 16.07 µM | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of the test compound (this compound glycoside) at various concentrations. A vehicle control (e.g., methanol) is used as a blank. Ascorbic acid is often used as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the inhibition percentage against the compound concentration.[12][13]
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells (e.g., Caco-2, MCF-7, or H9c2) into a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[5][14]
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound glycoside. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm, with a reference wavelength of around 630 nm.
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value, the concentration that inhibits cell viability by 50%, is calculated from the dose-response curve.
Conclusion
This compound and its glycosides are promising natural compounds with a range of beneficial pharmacological properties. Their antioxidant, anti-inflammatory, and anticancer effects are underpinned by their ability to modulate critical cellular signaling pathways, including the NF-κB and SIRT1 pathways. The quantitative data indicate potent activity, particularly in the context of cancer cell inhibition. The provided experimental protocols serve as a foundation for researchers to further investigate and validate the therapeutic potential of these compounds. Future research should focus on preclinical and clinical studies to fully elucidate the safety, efficacy, and bioavailability of this compound glycosides for the development of novel therapeutic agents.
References
- 1. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
An In-depth Technical Guide to the Syringetin Biosynthetic Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin, an O-methylated flavonol, is a plant secondary metabolite of significant interest due to its potential pharmacological activities. Found in a variety of plants, including red grapes (Vitis vinifera), it contributes to the antioxidant properties and potential health benefits of derived food products. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, regulatory mechanisms, and experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development.
Core Biosynthetic Pathway
This compound biosynthesis is a branch of the general flavonoid pathway, originating from the amino acid phenylalanine. The pathway involves a series of enzymatic reactions that build the characteristic C6-C3-C6 flavonoid skeleton, followed by specific hydroxylation and methylation steps.
The core pathway leading to this compound can be summarized as follows:
-
General Phenylpropanoid Pathway : The pathway begins with the conversion of L-phenylalanine to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).
-
Chalcone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Flavanone Formation : Chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to naringenin, a key intermediate flavanone.
-
Hydroxylation to Dihydroflavonols : Flavanone 3-hydroxylase (F3H) hydroxylates naringenin to produce dihydrokaempferol.
-
B-ring Hydroxylation : This is a critical branching point. Flavonoid 3',5'-hydroxylase (F3'5'H), a cytochrome P450 enzyme, hydroxylates dihydrokaempferol at both the 3' and 5' positions of the B-ring to produce dihydromyricetin.[1] The expression of F3'5'H is crucial for the synthesis of tri-hydroxylated flavonoids like this compound and is notably absent in white grape varieties.[2]
-
Flavonol Synthesis : Flavonol synthase (FLS) introduces a double bond in the C-ring of dihydromyricetin to form myricetin.
-
O-Methylation Cascade : The final steps involve sequential O-methylation of myricetin, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).
-
An O-methyltransferase first methylates myricetin at the 3'-hydroxyl group to produce laricitrin.
-
Subsequently, laricitrin 5'-O-methyltransferase (a specific OMT) methylates laricitrin at the 5'-hydroxyl group to yield the final product, this compound.[3]
-
Below is a diagram illustrating the core biosynthetic pathway leading to this compound.
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by the interplay of various transcription factors. Environmental cues such as light and hormonal signals also play a significant role in modulating the expression of the biosynthetic genes.
Transcriptional Regulation
The expression of genes encoding the enzymes of the flavonoid pathway is largely controlled by a complex of transcription factors, including R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.
-
MYB Transcription Factors : In Vitis vinifera, several MYB transcription factors have been identified as key regulators of different branches of the flavonoid pathway. For instance, VvMYBF1 specifically activates the expression of flavonol synthase (FLS).[4] While a specific MYB factor directly controlling laricitrin 5'-O-methyltransferase has not been definitively identified, it is highly probable that a member of the R2R3-MYB family is involved. VvMYBPA1 is known to regulate proanthocyanidin synthesis, another branch of the flavonoid pathway.[5] The coordinated expression of these MYB factors dictates the metabolic flux towards different flavonoid end-products.[6][7]
The following diagram illustrates the hierarchical regulation of the flavonoid pathway by MYB transcription factors.
Quantitative Data
Quantitative analysis of the this compound biosynthetic pathway is essential for understanding its efficiency and for metabolic engineering efforts. The following tables summarize key quantitative data related to this pathway.
Table 1: Kinetic Parameters of Related Flavonoid O-Methyltransferases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |
| CrOMT2 | Myricetin | 21.3 ± 1.2 | 0.15 ± 0.01 | 7042 | Citrus reticulata | [3] |
| PfOMT3 | Chrysin | 1.31 ± 0.11 | 0.021 ± 0.001 | 16030 | Perilla frutescens | [8] |
| POMT7 (Wild Type) | Quercetin | 15.2 ± 1.5 | 0.18 ± 0.02 | 11842 | Populus sp. | [9] |
Table 2: this compound Content in Grape Skins
| Grape Cultivar | This compound Content (mg/kg of fresh weight) | Analytical Method | Reference |
| Merlot | 0.544 | HPLC-DAD | [10] |
| Cabernet Sauvignon | 0.515 | HPLC-DAD | [10] |
| Pinot Noir | - | HPLC | [11] |
Note: this compound content can vary significantly based on cultivar, growing conditions, and analytical methodology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the this compound biosynthetic pathway.
Flavonoid Extraction from Grape Skins
Objective : To extract total flavonoids, including this compound, from grape skin tissue for subsequent analysis.
Materials :
-
Fresh or frozen grape skins
-
Liquid nitrogen
-
Lyophilizer
-
Methanol (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol :
-
Grind fresh or frozen grape skins to a fine powder in a mortar and pestle with liquid nitrogen.
-
Lyophilize the powdered tissue to remove all water.
-
Weigh approximately 100 mg of the lyophilized powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1, v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture at 4°C for 1 hour with occasional vortexing.
-
Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Repeat the extraction (steps 4-8) on the pellet for a second time to ensure complete extraction.
-
Combine the supernatants from both extractions.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
The following diagram outlines the experimental workflow for flavonoid extraction.
Quantification of this compound by HPLC-DAD
Objective : To quantify the concentration of this compound in a plant extract using High-Performance Liquid Chromatography with a Diode-Array Detector.
Instrumentation and Columns :
-
HPLC system with a quaternary pump, autosampler, and diode-array detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase :
-
Solvent A: 0.1% Formic acid in water (v/v)
-
Solvent B: 0.1% Formic acid in acetonitrile (v/v)
Gradient Program :
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 40% B
-
25-30 min: Linear gradient from 40% to 100% B
-
30-35 min: 100% B
-
35-36 min: Linear gradient from 100% to 10% B
-
36-40 min: 10% B (re-equilibration)
Detection :
-
Wavelength: 350 nm
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30°C
Standard Preparation :
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
Quantification :
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the plant extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Gene Expression Analysis by qRT-PCR
Objective : To quantify the relative expression levels of key biosynthetic genes (e.g., F3'5'H, OMT) in different plant tissues or under various experimental conditions.
Materials :
-
Total RNA extracted from plant tissue
-
DNase I
-
Reverse transcriptase and corresponding buffer/reagents
-
SYBR Green qPCR master mix
-
Gene-specific primers (forward and reverse)
-
Reference gene primers (e.g., Actin, Ubiquitin)
-
qPCR instrument
Protocol :
-
RNA Extraction and DNase Treatment :
-
Extract total RNA from plant tissue using a suitable method (e.g., Trizol or a commercial kit).
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
cDNA Synthesis :
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction Setup :
-
Prepare a qPCR reaction mix containing:
-
SYBR Green master mix
-
Forward primer (final concentration 0.2-0.5 µM)
-
Reverse primer (final concentration 0.2-0.5 µM)
-
Diluted cDNA template (corresponding to 10-50 ng of starting RNA)
-
Nuclease-free water to the final volume.
-
-
Run the reactions in a qPCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
-
Data Analysis :
-
Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression of the target gene, normalized to the expression of a stable reference gene.[12]
-
Primer Design Considerations :
-
Primers should be 18-24 nucleotides in length.
-
GC content should be between 40-60%.
-
Melting temperatures (Tm) of the forward and reverse primers should be similar.
-
Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
The amplicon size should be between 100-200 bp.
Conclusion
This technical guide provides a detailed overview of the this compound biosynthetic pathway in plants, encompassing the core enzymatic reactions, regulatory networks, quantitative data, and essential experimental protocols. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the specific O-methyltransferases involved and their kinetic properties. A deeper understanding of the signaling cascades that regulate the expression of key biosynthetic genes will also be crucial for developing strategies to enhance the production of this valuable bioactive compound in plants or through synthetic biology approaches. The methodologies and information presented herein are intended to facilitate further research in this exciting field and support the development of novel applications for this compound in the pharmaceutical and nutraceutical industries.
References
- 1. Fine mapping of the flavonoid 3’,5’-hydroxylase gene controlling anthocyanin biosynthesis in pepper anthers and stems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fine mapping of the flavonoid 3’,5’-hydroxylase gene controlling anthocyanin biosynthesis in pepper anthers and stems [frontiersin.org]
- 3. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oipub.com [oipub.com]
- 5. The Grapevine Transcription Factor VvMYBPA1 Regulates Proanthocyanidin Synthesis during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Transcription Factor VvMYB5b Contributes to the Regulation of Anthocyanin and Proanthocyanidin Biosynthesis in Developing Grape Berries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Engineering of flavonoid O-methyltransferase for a novel regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of polyphenols by using HPLC–DAD in red and white wine grape varieties grown under tropical conditions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Identification and Quantification of Polyphenolic Compounds in Skins and Seeds of Four Grape Varieties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcriptional regulation of lignin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
O-Methylated Flavonols: A Deep Dive into Their Pharmacological Mechanisms and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
O-methylated flavonols, a subclass of flavonoids characterized by the methylation of one or more hydroxyl groups, have emerged as a promising area of pharmacological research. This methylation significantly alters their physicochemical properties, leading to enhanced metabolic stability and bioavailability compared to their non-methylated counterparts. Found in various medicinal plants and dietary sources, these compounds, including isorhamnetin, tamarixetin, and rhamnazin, exhibit a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the pharmacological effects of O-methylated flavonols, with a focus on their anticancer, anti-inflammatory, and antioxidant properties. We will delve into the molecular mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways they modulate.
Core Pharmacological Effects of O-Methylated Flavonols
O-methylated flavonols exert their effects through a variety of mechanisms, primarily by modulating key signaling pathways involved in cell proliferation, inflammation, and oxidative stress.
Anticancer Activity
A growing body of evidence highlights the potent anticancer activities of O-methylated flavonols against various cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Quantitative Data: Anticancer Activity of O-Methylated Flavonols (IC50 values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation(s) |
| Isorhamnetin | T24 | Bladder Cancer | 127.86 | 48 | [1][2] |
| 5637 | Bladder Cancer | 145.75 | 48 | [1][2] | |
| NOZ | Gallbladder Cancer | 162.5 | 24 | [3] | |
| GBC-SD | Gallbladder Cancer | 147.1 | 24 | [3] | |
| NOZ | Gallbladder Cancer | 103.8 | 48 | [3] | |
| GBC-SD | Gallbladder Cancer | 87.27 | 48 | [3] | |
| NOZ | Gallbladder Cancer | 81.2 | 72 | [3] | |
| GBC-SD | Gallbladder Cancer | 47.52 | 72 | [3] | |
| Tamarixetin | NSCLC Cells | Non-Small Cell Lung Cancer | 15-26 | Not Specified | |
| Rhamnazin | K562 | Leukemia | 115 µg/mL | Not Specified | [4] |
Anti-inflammatory Effects
O-methylated flavonols demonstrate significant anti-inflammatory properties by targeting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] This leads to a reduction in the production of pro-inflammatory cytokines and mediators.
Quantitative Data: Anti-inflammatory Activity of O-Methylated Flavonols
| Compound | Assay | Model | Effect | IC50/Concentration | Citation(s) |
| Isorhamnetin | NO Production | LPS-activated macrophages | Inhibition | Not Specified | [5] |
| TNF-α, IL-1β, IL-6 Expression | LPS-activated macrophages | Inhibition | Not Specified | [5] | |
| Tamarixetin | NO Production | LPS-activated THP-1 cells | Inhibition | 14.0 ± 0.6 µg/mL (DCM extract) | [6] |
| TNF-α Production | LPS-activated THP-1 cells | Inhibition | 12.6 ± 0.2 µg/mL | [6] | |
| Rhamnazin | TNF-α, MIP-1, MIP-2 Production | LPS-stimulated macrophages | Suppression | Not Specified | [2] |
| NO Production | LPS-stimulated macrophages | Suppression | Not Specified | [2] |
Antioxidant Activity
The antioxidant capacity of O-methylated flavonols is a key contributor to their protective effects. They can directly scavenge free radicals and also enhance the expression of endogenous antioxidant enzymes.
Quantitative Data: Antioxidant Activity of O-Methylated Flavonols
| Compound | Assay | IC50/Value | Citation(s) |
| Tamarixetin | DPPH Scavenging Activity | 5.71± 0.22 µg/ml (methanolic extract) | [1] |
| ABTS Scavenging Activity | 266.97 ± 25.14 (Trolox equivalent/g DW) | [8] | |
| Rhamnazin | Antioxidant Effects | Strong antioxidant effects in human leukocytes and rat liver microsomes | [9] |
Signaling Pathways Modulated by O-Methylated Flavonols
The pharmacological effects of O-methylated flavonols are largely mediated through their interaction with and modulation of critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. O-methylated flavonols, such as isorhamnetin, have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκB, which in turn blocks the nuclear translocation of NF-κB.[5] This leads to the downregulation of pro-inflammatory genes.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. O-methylated flavonols like isorhamnetin can inhibit the PI3K/Akt pathway, leading to decreased phosphorylation of Akt and its downstream targets, thereby promoting apoptosis and inhibiting cancer cell proliferation.[9][10][11][12]
MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is involved in a wide range of cellular processes, including inflammation, apoptosis, and differentiation. O-methylated flavonols can modulate MAPK signaling, for instance, by inhibiting the phosphorylation of ERK, JNK, and p38, thereby contributing to their anti-inflammatory and anticancer effects.[13][14]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological effects of O-methylated flavonols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of the O-methylated flavonol for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Assay
Protocol:
-
Cell Treatment: Treat cells with the O-methylated flavonol for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels, including the phosphorylation status of signaling proteins.
Protocol for Western Blotting of Signaling Proteins:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Antioxidant Capacity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reaction Mixture: Prepare a solution of DPPH in methanol.
-
Sample Addition: Add different concentrations of the O-methylated flavonol to the DPPH solution.
-
Incubation: Incubate the mixture in the dark for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.[15]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Sample Reaction: Add the O-methylated flavonol to the ABTS radical solution.
-
Absorbance Reading: Measure the decrease in absorbance at 734 nm.[16]
Conclusion and Future Directions
O-methylated flavonols represent a promising class of natural compounds with significant therapeutic potential. Their enhanced bioavailability and potent pharmacological activities, particularly in the realms of cancer and inflammation, make them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols. The visualization of the key signaling pathways they modulate offers a clearer understanding of their molecular targets.
Future research should focus on several key areas. More extensive in vivo studies are needed to validate the in vitro findings and to assess the safety and efficacy of these compounds in preclinical models. The identification of specific direct molecular targets for each O-methylated flavonol will provide a more precise understanding of their mechanisms of action. Furthermore, exploring synergistic combinations with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies with reduced side effects. The continued investigation of O-methylated flavonols holds great promise for the development of novel therapeutics for a range of human diseases.
References
- 1. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-Methylated flavonol isorhamnetin prevents acute inflammation through blocking of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Neuroprotective Effects of Flavonoid Fisetin against Corticosterone-Induced Cell Death through Modulation of ERK, p38, and PI3K/Akt/FOXO3a-Dependent Pathways in PC12 Cells [mdpi.com]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. pubcompare.ai [pubcompare.ai]
Syringetin for osteoblast differentiation studies
An In-depth Technical Guide to Syringetin for Osteoblast Differentiation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-chromen-4-one), a flavonoid derivative found in red grapes and wine, has emerged as a significant bioactive compound with potential applications in bone tissue engineering and osteoporosis treatment.[1][2] Research has demonstrated that this compound effectively stimulates the differentiation of osteoblasts, the cells responsible for new bone formation.[1][3] This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and key data related to the use of this compound in osteoblast differentiation studies. It is intended to serve as a practical resource for researchers investigating novel therapeutic agents for bone regeneration.
Core Mechanism of Action: Signaling Pathways
This compound promotes osteoblast differentiation primarily by modulating the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway.[1][3] The induction of BMP-2 production is a critical initiating event.[1] This leads to the activation of downstream signaling cascades, specifically involving the phosphorylation of SMAD1/5/8 and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[1][2] These events converge to upregulate key transcription factors essential for osteogenesis, such as Runt-related transcription factor 2 (RUNX2) and Osterix (Osx), ultimately driving the expression of mature osteoblast markers and matrix mineralization.[4][5]
Data Presentation: Effects of this compound on Osteogenesis
The pro-osteogenic effects of this compound have been documented in various studies, primarily using mouse calvaria osteoblasts (MC3T3-E1) and human fetal osteoblastic cells (hFOB 1.19).[1] The compound stimulates differentiation at multiple stages, from osteoblast maturation to the terminal phase characterized by matrix mineralization.[1][3]
Table 1: Summary of this compound's Effect on Osteogenic Markers
| Marker | Stage | Effect Observed | Cell Line(s) | Key Signaling Molecules |
| Alkaline Phosphatase (ALP) | Early | Dose-dependent increase in activity | MC3T3-E1, hFOB 1.19 | BMP-2, ERK1/2, SMAD1/5/8 |
| RUNX2 / Osterix | Early/Mid | Upregulation of expression | MC3T3-E1 | BMP-2, SMAD1/5/8 |
| Type I Collagen (COL1A1) | Mid | Increased synthesis | hFOB | BMP-2 |
| Osteocalcin (OCN) | Late | Increased secretion | hFOB | BMP-2 |
| Mineralization (Calcium) | Late | Dose-dependent increase in deposition | MC3T3-E1 | BMP-2, ERK1/2, SMAD1/5/8 |
Experimental Protocols
To assess the osteogenic potential of this compound, a series of well-established in vitro assays are required. The following sections detail the methodologies for the key experiments.
General Experimental Workflow
A typical study involves culturing osteoprogenitor cells, treating them with this compound over a time course, and then harvesting the cells for various analyses to measure markers of differentiation and mineralization.
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation.[6] Its activity can be quantified using a colorimetric assay.[7]
1. Reagents and Preparation:
-
Cell Lysis Buffer: Tris buffer with 0.1% Triton X-100, pH 7.5.[8]
-
Substrate Solution: p-Nitrophenyl Phosphate (pNPP) solution. Alternatively, a fluorogenic substrate like 4-methylumbelliferone-phosphate (4-MUP) can be used for higher sensitivity.[9]
-
Stop Solution: 0.2 M NaOH.[6]
-
Standard: p-Nitrophenol of known concentrations for standard curve.[7]
2. Procedure:
-
Culture osteoblasts (e.g., MC3T3-E1 cells) in a multi-well plate and treat with this compound for the desired period (e.g., 7 days).
-
Wash the cells twice with Phosphate-Buffered Saline (PBS).[8]
-
Lyse the cells by adding 200 µL of lysis buffer to each well and incubating for 10 minutes at 37°C.[8]
-
Transfer 50-100 µL of the cell lysate to a new 96-well plate.[7][8]
-
Add an equal volume of pNPP substrate solution to each well.[7]
-
Incubate at 37°C until a yellow color develops.[6]
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate spectrophotometer.[7][8]
3. Data Analysis:
-
Generate a standard curve using the p-nitrophenol standards.
-
Calculate the ALP activity from the standard curve.
-
Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a BCA assay.[10] Results are typically expressed as µmol p-nitrophenol/min/mg protein.[7]
Alizarin Red S (ARS) Staining for Mineralization
ARS staining is the gold standard for detecting and quantifying calcium deposition, a hallmark of late-stage osteoblast differentiation and matrix mineralization.[11][12]
1. Reagents and Preparation:
-
Fixative: 10% neutral buffered formalin or 70% ice-cold ethanol.[13][14]
-
Alizarin Red S Staining Solution (40 mM): Dissolve 2g of Alizarin Red S in 100 mL of distilled water. Adjust the pH to 4.1-4.3 with ammonium hydroxide or HCl.[15][16]
-
Extraction Solution (for quantification): 10% acetic acid or 10% cetylpyridinium chloride.[15][17]
2. Staining Procedure:
-
Culture and treat cells with this compound for 14-21 days until mineralized nodules form.[18]
-
Aspirate the culture medium and wash the cells twice with PBS.[13]
-
Fix the cells with the chosen fixative for 15-60 minutes at room temperature.[16][19]
-
Wash the fixed cells 2-3 times with distilled water.[19]
-
Add the ARS staining solution to cover the cell monolayer and incubate for 20-45 minutes at room temperature in the dark.[16][19]
-
Gently remove the excess dye and wash the cells four times with distilled water until the wash solution is clear.[8][19]
-
Visualize and photograph the red-orange calcium deposits using a bright-field microscope.[15]
3. Quantification:
-
After imaging, add 1 mL of 10% acetic acid (or cetylpyridinium chloride) to each stained well.[15]
-
Incubate for 30 minutes at room temperature with shaking to elute the bound stain.[17][19]
-
Transfer the colored solution to a microcentrifuge tube.
-
Measure the absorbance of the eluted dye at 405-570 nm.[15][17] The absorbance is directly proportional to the amount of mineralization.
Western Blot Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key signaling molecules.
-
Target Proteins: BMP-2, p-SMAD1/5/9, SMAD1/5/9, p-ERK1/2, ERK1/2, RUNX2, Osterix.[18][20]
-
Procedure:
-
Lyse this compound-treated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific to the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
Normalize protein levels to a loading control like β-actin.[18]
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the expression of osteoblast-related genes.
-
Target Genes: Bmp2, Runx2, Sp7 (Osterix), Alpl (ALP), Col1a1, Bglap (Osteocalcin).[4][21]
-
Procedure:
-
Isolate total RNA from this compound-treated cells.
-
Synthesize cDNA using reverse transcriptase.[22]
-
Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).[22]
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin).
-
Conclusion
This compound is a potent natural compound that promotes osteoblast differentiation through the well-defined BMP-2/SMAD/ERK signaling pathway.[1][2] Its ability to enhance the expression of key osteogenic markers and drive matrix mineralization makes it a promising candidate for further investigation in the fields of bone regeneration and drug development for metabolic bone diseases. The protocols and data summarized in this guide provide a robust framework for researchers to design and execute studies evaluating the therapeutic potential of this compound.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hesperetin stimulates differentiation of primary rat osteoblasts involving the BMP signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Osterix enhances proliferation and osteogenic potential of bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drmillett.com [drmillett.com]
- 8. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alpinetin alleviates osteoporosis by promoting osteogenic differentiation in BMSCs by triggering autophagy via PKA/mTOR/ULK1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. ALP and Alizarin red S staining [bio-protocol.org]
- 15. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 16. ixcellsbiotech.com [ixcellsbiotech.com]
- 17. Alizarin Red S staining and quantification [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Frontiers | Astragalin Promotes Osteoblastic Differentiation in MC3T3-E1 Cells and Bone Formation in vivo [frontiersin.org]
- 21. Arctiin elevates osteogenic differentiation of MC3T3-E1 cells by modulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. KoreaMed Synapse [synapse.koreamed.org]
In Silico Docking of Syringetin: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin, a naturally occurring O-methylated flavonol found in red grapes and various other plants, has garnered significant interest in the scientific community for its potential therapeutic properties. As a derivative of myricetin, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The exploration of its therapeutic potential is increasingly being facilitated by in silico molecular docking studies. These computational techniques provide valuable insights into the binding affinities and interaction mechanisms of this compound with various protein targets, thereby accelerating the drug discovery and development process.
This technical guide provides an in-depth overview of in silico docking studies of this compound with key protein targets. It summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.
Data Presentation: this compound and Related Flavonoids Docking Studies
While comprehensive quantitative docking data for this compound against a wide array of protein targets is still emerging in the literature, studies on structurally related flavonoids and syringic acid provide valuable comparative insights. The following tables summarize available binding affinity data.
Table 1: Molecular Docking Data for Syringic Acid with Inflammatory Proteins
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Software/Algorithm |
| TNF-α | 2AZ5 | -7.132 | Not specified | Argus Lab 4.0 / Lamarckian Genetic Algorithm |
| NF-κB (p50/p65) | 1VKX | -6.892 | Not specified | Argus Lab 4.0 / Lamarckian Genetic Algorithm |
| IKB | 1IKN | -6.508 | Not specified | Argus Lab 4.0 / Lamarckian Genetic Algorithm |
| p50 | 1NFK | Not specified | Not specified | Argus Lab 4.0 / Lamarckian Genetic Algorithm |
| p65 | 1NFI | Not specified | Not specified | Argus Lab 4.0 / Lamarckian Genetic Algorithm |
Data for syringic acid, a related phenolic compound, is presented here to provide context for potential anti-inflammatory targets.[1]
Table 2: Molecular Docking Data for Various Flavonoids Against Different Protein Targets
| Flavonoid | Target Protein | PDB ID | Binding Energy (kcal/mol) | Software |
| Myricetin | Spike Protein SARS-CoV-2 Omicron | 7qo7 | -6.1 to -7.3 | PyRx |
| Hesperetin | Protein Tyrosine Phosphatase 1B (PTP1B) | 1T49 | -7.6 | AutoDock Vina |
| Hesperidin | Protein Tyrosine Phosphatase 1B (PTP1B) | 1T49 | -8.4 (catalytic site), -7.9 (allosteric site) | AutoDock Vina |
| Neohesperidin | Protein Tyrosine Phosphatase 1B (PTP1B) | 1T49 | -7.7 | AutoDock Vina |
| Kaempferol | Estrogen Receptor-alpha (ER-alpha) | 3ERT | -8.0 | Not Specified |
This table includes data for other flavonoids to highlight the range of binding affinities observed for this class of compounds against various targets.[2][3][4]
Experimental Protocols: Molecular Docking
The following sections outline a generalized yet detailed methodology for performing in silico molecular docking studies with this compound, based on commonly used software and protocols.
Preparation of the Protein Target
-
Protein Structure Retrieval : The three-dimensional crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB) (--INVALID-LINK--). It is advisable to select a high-resolution structure, preferably with a co-crystallized ligand, to define the binding site accurately.[1]
-
Protein Preparation : Using molecular modeling software such as AutoDockTools, Schrödinger-Maestro, or BIOVIA Discovery Studio, the protein structure is prepared for docking.[5][6] This typically involves:
-
Removing water molecules and any heteroatoms not essential for the interaction.
-
Adding polar hydrogen atoms to the protein.
-
Assigning partial charges (e.g., Kollman charges).
-
Repairing any missing residues or atoms in the protein structure.
-
Preparation of the Ligand (this compound)
-
Ligand Structure Retrieval : The 3D structure of this compound can be obtained from databases like PubChem (CID: 5281953).[7]
-
Ligand Optimization : The ligand's structure is energy-minimized using computational chemistry software. This process ensures that the ligand is in a low-energy, stable conformation. The Gasteiger partial charges are often computed for the ligand atoms.
-
Torsional Degrees of Freedom : The rotatable bonds within the this compound molecule are defined to allow for flexibility during the docking process.
Molecular Docking Simulation
This section provides a conceptual workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.
-
Grid Box Generation : A grid box is defined around the active site of the target protein. The dimensions and center of the grid box should be sufficient to encompass the entire binding pocket where this compound is expected to interact. If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the grid box.[8]
-
Docking Execution : The docking simulation is performed using a search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[8] The software explores various conformations of this compound within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results : The docking results are ranked based on their binding energies (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Visualization : The protein-ligand complex with the best binding pose is visualized using software like PyMOL or BIOVIA Discovery Studio to analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the target protein.
A generalized workflow for a typical in silico docking experiment is depicted below.
Signaling Pathways Modulated by this compound and Related Flavonoids
In silico and in vitro studies suggest that this compound and other flavonoids exert their biological effects by modulating key signaling pathways involved in cellular processes like inflammation, proliferation, and differentiation.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, survival, and proliferation. Dysregulation of this pathway is implicated in various diseases, including cancer. Flavonoids, including those structurally similar to this compound, have been shown to inhibit this pathway.[9]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune response to infection and inflammation.[10] Aberrant NF-κB activation is associated with inflammatory diseases and cancer. Flavonoids are known to modulate this pathway, thereby exerting anti-inflammatory effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico studies on quercetin, myricetin, and kaempferol in inhibiting TGF-β1 and galectin- 3 for cardiac fibrosis management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular docking analysis of syringic acid with proteins in inflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. globalsciencebooks.info [globalsciencebooks.info]
Methodological & Application
Application Notes and Protocols for Syringetin HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of syringetin using High-Performance Liquid Chromatography (HPLC). The protocols outlined below are designed to ensure accurate and reproducible quantification of this compound in various samples, including plant extracts and pharmaceutical formulations.
Introduction
This compound (3,5,7-trihydroxy-3',5'-dimethoxyflavone) is a naturally occurring O-methylated flavonol, a type of flavonoid. It is found in various plants, including red grapes and Lysimachia congestiflora, and is known for its potential antioxidant and other pharmacological activities.[1] Accurate and reliable quantification of this compound is crucial for research, quality control of herbal products, and the development of new therapeutic agents. HPLC is a powerful analytical technique for the separation, identification, and quantification of this compound.[2]
Experimental Protocols
Sample Preparation and Extraction
The extraction procedure is critical for the accurate quantification of this compound from complex matrices. A common method involves solvent extraction followed by hydrolysis to release the aglycone from its glycosidic forms.
Protocol for Extraction from Plant Material:
-
Sample Collection and Drying: Collect fresh plant material and shade dry it at room temperature.
-
Grinding: Grind the dried plant material into a coarse powder.
-
Defatting: Macerate the powdered material with petroleum ether (60-80°C) for 72 hours to remove lipids.
-
Extraction: Extract the defatted marc with 70% ethanol through maceration. Filter the extract and concentrate it under reduced pressure to obtain a solid residue.[2]
-
Acid Hydrolysis (Optional, to analyze total this compound): Reflux the extract with 0.1 M hydrochloric acid for a specified period (e.g., 24 hours) to cleave glycosidic bonds and release the this compound aglycone.[3]
-
Final Preparation: Dissolve the dried extract in a suitable solvent, such as methanol, and filter through a 0.45 µm syringe filter before injection into the HPLC system.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this compound analysis. The following conditions are recommended based on established methods for similar flavonoids.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1220 Infinity LC or equivalent |
| Column | Zorbax SB-C18 (or similar C18 column), 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.05% Trifluoroacetic acid (TFA) in WaterB: 0.05% TFA in Acetonitrile |
| Gradient Elution | 0 min: 10% B25 min: 20% B35 min: 25% B60 min: 75% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | 21-27°C (Ambient) |
| Detection Wavelength | 280 nm and 370 nm |
Note: The gradient and mobile phase composition may need to be optimized depending on the specific sample matrix and co-eluting compounds.
Method Validation
Method validation is essential to ensure the reliability of the analytical data. The following parameters should be assessed according to the International Conference on Harmonization (ICH) guidelines.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) > 0.999 |
| Accuracy (% Recovery) | 88-110% |
| Precision (% RSD) | Intra-day: < 2%Inter-day: < 2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Quantitative Data Summary
The following table summarizes typical quantitative data for the HPLC analysis of this compound and related flavonols.
| Compound | Retention Time (min) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Myricetin | ~3.6 | 0.88 - 88.3 | 0.046 | 0.14 |
| Quercetin | ~4.8 | 0.95 - 95.0 | 0.046 | 0.14 |
| Kaempferol | ~6.9 | 1.43 - 143.3 | - | - |
| This compound | Variable | To be determined | To be determined | To be determined |
Note: Retention times are approximate and can vary based on the specific HPLC system and conditions. LOD and LOQ values for Myricetin and Quercetin are provided as representative examples.[3][4][5]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound from sample preparation to data analysis.
Caption: Workflow for this compound HPLC Analysis.
Troubleshooting Common HPLC Issues
This decision tree provides a guide for troubleshooting common problems encountered during HPLC analysis.
Caption: HPLC Troubleshooting Decision Tree.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phytojournal.com [phytojournal.com]
- 3. paperso.journal7publish.com [paperso.journal7publish.com]
- 4. mdpi.com [mdpi.com]
- 5. Validated high-throughput HPLC method for the analysis of flavonol aglycones myricetin, quercetin, and kaempferol in Rhus coriaria L. using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Determination of Syringetin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone) is an O-methylated flavonol found in various plants, including red grapes and certain medicinal herbs.[1][2] As a member of the flavonoid family, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties.[1][3] Accurate quantitative analysis of this compound in plant extracts is crucial for the standardization of herbal products, pharmacological studies, and the development of new therapeutic agents.
These application notes provide detailed protocols for the quantitative determination of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Extraction of this compound from Plant Material
A robust extraction method is critical for the accurate quantification of this compound. Ultrasound-assisted extraction (UAE) is an efficient method for extracting flavonoids from plant materials.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the plant material (e.g., leaves, flowers, or stems) in the shade, and then grind it into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 25 mL of methanol (HPLC grade).
-
Place the flask in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 40°C).
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
-
Filtration: Filter the supernatant through a 0.45 µm nylon syringe filter into a clean vial.
-
Storage: Store the extract at 4°C until analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of phytoconstituents.
Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve a concentration range of, for example, 1, 5, 10, 25, 50, and 100 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is often optimal. For example, a mixture of acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of approximately 350-370 nm is typically used for detection.
-
-
Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the extract using the regression equation from the calibration curve.
-
Quantitative Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a simple, rapid, and cost-effective method suitable for the simultaneous analysis of multiple samples.
Protocol: HPTLC-Densitometry Analysis
-
Instrumentation: An HPTLC system including a sample applicator, developing chamber, and a TLC scanner with densitometric evaluation software is required.
-
Preparation of Plates and Solutions:
-
Use pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Prepare standard and sample solutions as described for the HPLC method.
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A suitable solvent system for flavonoids, such as Toluene: Ethyl Acetate: Formic Acid (e.g., in a ratio of 5:4:1, v/v/v), should be optimized.
-
Application: Apply the standard and sample solutions as bands of a specific width (e.g., 6 mm) onto the HPTLC plate.
-
Development: Develop the plate in a saturated twin-trough chamber up to a certain distance (e.g., 8 cm).
-
Drying: Dry the plate in an oven at a controlled temperature (e.g., 60°C for 5 minutes).
-
-
Densitometric Analysis:
-
Scan the dried plate with a TLC scanner in absorbance mode at the wavelength of maximum absorbance for this compound (around 350-370 nm).
-
Quantify this compound in the sample by comparing the peak area with the calibration curve prepared from the standards.
-
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and selectivity, making it ideal for the analysis of complex plant extracts and for identifying compounds at low concentrations.
Protocol: LC-MS/MS Analysis
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
Preparation of Solutions: Prepare standard and sample solutions as described for the HPLC method, ensuring high purity solvents are used.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for this compound is m/z 345.07, and characteristic product ions would be selected for monitoring.[4]
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Quantification: Generate a calibration curve using the this compound standard and quantify the analyte in the plant extracts based on the peak area of the specific MRM transition.
Data Presentation
The quantitative data obtained from the analysis should be summarized in a clear and structured table for easy comparison.
| Analytical Method | Parameter | Value |
| HPLC-UV | Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.998 | |
| Limit of Detection (LOD) (µg/mL) | To be determined experimentally | |
| Limit of Quantification (LOQ) (µg/mL) | To be determined experimentally | |
| Accuracy (% Recovery) | 95 - 105% | |
| Precision (% RSD) | < 2% | |
| HPTLC-Densitometry | Linearity Range (ng/spot) | 100 - 600 |
| Correlation Coefficient (r²) | > 0.995 | |
| LOD (ng/spot) | To be determined experimentally | |
| LOQ (ng/spot) | To be determined experimentally | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 3% | |
| LC-MS/MS | Linearity Range (ng/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 | |
| LOD (ng/mL) | To be determined experimentally | |
| LOQ (ng/mL) | To be determined experimentally | |
| Accuracy (% Recovery) | 97 - 103% | |
| Precision (% RSD) | < 5% |
Note: The values for LOD and LOQ are method-dependent and should be determined experimentally during method validation.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The general workflow for the quantitative determination of this compound from plant extracts is depicted below.
Caption: General workflow for this compound quantification.
This compound-Modulated Signaling Pathway
This compound has been reported to induce osteoblast differentiation through the Bone Morphogenetic Protein-2 (BMP-2) and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[2] It has also been shown to mitigate inflammation by modulating the SIRT3-P2X7r/NLRP3 signaling axis.
Caption: this compound's signaling pathway modulation.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Predictive Multi Experiment Approach for the Determination of Conjugated Phenolic Compounds in Vegetal Matrices by Means of LC-MS/MS [mdpi.com]
Syringetin: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) is a naturally occurring O-methylated flavonol found in sources such as red wine, grapes, and various medicinal plants.[1][2] As a derivative of myricetin, this compound exhibits a wide spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-cancer, and antidiabetic properties.[1][3] Its methylated structure contributes to enhanced metabolic stability and oral bioavailability compared to its non-methylated counterparts, making it a promising candidate for therapeutic development.[2]
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its key biological effects. The methodologies outlined below are based on established research findings and are intended to guide researchers in studying its anti-cancer, osteogenic, and anti-inflammatory activities.
Chemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₈[4] |
| Molecular Weight | 346.29 g/mol [5] |
| IUPAC Name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one[4] |
| CAS Number | 4423-37-4[6] |
| Appearance | Yellow needles[7] |
| Melting Point | 288 °C[7] |
I. Anti-Cancer Applications
This compound has demonstrated significant anti-cancer potential by inhibiting cell proliferation, inducing apoptosis, and enhancing the efficacy of radiation therapy in various cancer cell lines.
A. Inhibition of Cancer Cell Proliferation (Caco-2 cells)
An exposure to 50 µM this compound has been shown to inhibit the proliferation of colorectal adenocarcinoma Caco-2 cells.[1] This effect is associated with a dose-dependent reduction in the levels of cyclin D1 and COX-2, proteins often upregulated in cancers.[1]
Quantitative Data:
| Cell Line | Treatment | Concentration | Effect | Reference |
| Caco-2 | This compound | 50 µM | Inhibition of proliferation, reduction of cyclin D1 and COX-2 levels | [1] |
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a range of 10-100 µM, including the reported effective concentration of 50 µM). Replace the existing medium with 100 µL of the this compound-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of cell viability compared to the vehicle-treated control cells.
B. Radiosensitization of Non-Small Cell Lung Cancer Cells (H1299)
This compound has been shown to enhance the radiosensitivity of cancer cells, including the H1299 non-small cell lung cancer cell line, through the enhancement of caspase-3-mediated apoptosis.[1]
Experimental Protocol: Colony Formation Assay
-
Cell Seeding: Seed H1299 cells in 6-well plates at a low density (e.g., 500 cells/well) to allow for colony formation.
-
This compound Pre-treatment: After 24 hours, treat the cells with this compound at a non-toxic concentration (to be determined by a preliminary cytotoxicity assay, e.g., 10-50 µM) for a specified period (e.g., 4-24 hours) before irradiation.
-
Irradiation: Irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group by normalizing to the plating efficiency of the non-irradiated control group.
C. Induction of Apoptosis
This compound induces apoptosis in cancer cells, which can be assessed by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cancer cells (e.g., H1299) in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells
Caption: this compound induces apoptosis via caspase-3 activation.
II. Osteogenic Applications
This compound promotes the differentiation of osteoblasts, the cells responsible for bone formation. This effect is mediated through the Bone Morphogenetic Protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[1]
A. Induction of Osteoblast Differentiation (MC3T3-E1 cells)
This compound has been shown to significantly induce differentiation in MC3T3-E1 mouse calvaria osteoblasts and the human fetal osteoblastic 1.19 cell line.[1]
Quantitative Data:
| Cell Line | Treatment | Effect | Signaling Pathway | Reference |
| MC3T3-E1, hFOB 1.19 | This compound | Induction of osteoblast differentiation | BMP-2/ERK1/2, SMAD1/5/8 | [1] |
Experimental Protocol: Osteogenic Differentiation Assay
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well plates at a density of 2 x 10⁴ cells/well in α-MEM supplemented with 10% FBS.
-
Induction of Differentiation: Once the cells reach confluence, switch to an osteogenic induction medium containing 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate. Add this compound at various concentrations (e.g., 1-20 µM) to the induction medium.
-
Medium Change: Replace the medium with fresh this compound-containing osteogenic medium every 2-3 days.
-
Alkaline Phosphatase (ALP) Staining (Early Marker): After 7-10 days, fix the cells and perform ALP staining to visualize early osteoblast differentiation.
-
Alizarin Red S Staining (Late Marker): After 14-21 days, fix the cells and stain with Alizarin Red S to detect calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization.
Signaling Pathway: this compound-Induced Osteoblast Differentiation
Caption: this compound promotes osteoblast differentiation.
III. Anti-Inflammatory Applications
This compound exhibits anti-inflammatory properties, likely through the modulation of key inflammatory pathways. Its effects can be evaluated in macrophage cell lines such as RAW264.7.
A. Inhibition of Nitric Oxide (NO) Production in Macrophages (RAW264.7 cells)
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in this compound-treated cells to those in LPS-stimulated cells without this compound treatment.
Experimental Workflow: Anti-Inflammatory Assay
Caption: General workflow for assessing anti-inflammatory effects.
Conclusion
This compound is a versatile natural compound with significant therapeutic potential. The protocols provided in these application notes offer a framework for researchers to investigate its anti-cancer, osteogenic, and anti-inflammatory properties in a cell culture setting. Further exploration of its molecular mechanisms will be crucial for its development as a novel therapeutic agent.
References
- 1. Potentiality of this compound for preferential radiosensitization to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Defining the Most Potent Osteoinductive Culture Conditions for MC3T3-E1 Cells Reveals No Implication of Oxidative Stress or Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiosensitization effect of iridium (III) complex on lung cancer cells via mitochondria apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proliferation and Differentiation of Intestinal Caco-2 Cells Are Maintained in Culture with Human Platelet Lysate Instead of Fetal Calf Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in RAW264.7 macrophages by cannabinoids and palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Syringetin Solubility for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin, a naturally occurring O-methylated flavonol found in plants such as red grapes and Lysimachia congestiflora, has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As with many flavonoids, its utility in in vitro studies is often hampered by its low aqueous solubility. This document provides detailed application notes and protocols for the solubilization and use of this compound in various in vitro assays, with a focus on ensuring accurate and reproducible results.
Data Presentation: this compound Solubility
The solubility of this compound is highly dependent on the solvent system employed. For in vitro assays, it is crucial to select a solvent that not only effectively dissolves the compound but also exhibits minimal toxicity to the biological system under investigation.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (36.10 mM) | Ultrasonic and warming to 60°C can aid dissolution. The use of new, non-hygroscopic DMSO is recommended as water content can reduce solubility. |
| Ethanol | Low | While this compound is soluble in ethanol, quantitative data is limited. A structurally related compound, this compound-3-O-glucoside, is reported to be insoluble (< 1 mg/mL), suggesting this compound may also have low solubility. |
| Aqueous Buffers (e.g., PBS, pH 7.4) | Very Low | This compound is sparingly soluble in aqueous buffers. To achieve desired concentrations in aqueous media, a stock solution in an organic solvent like DMSO is typically prepared first and then diluted. |
Note: The provided solubility data is based on available information and may vary depending on the purity of the this compound, temperature, and the specific lot of the solvent. It is always recommended to perform preliminary solubility tests.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be used for serial dilutions in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the mixture thoroughly for 2-3 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, brief sonication or warming in a water bath (up to 60°C) can be applied. Ensure the tube is tightly capped during this process.
-
Once completely dissolved, the stock solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage, protected from light. Stored properly, stock solutions are stable for at least one month at -20°C and up to six months at -80°C.[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (e.g., MTT Assay)
This protocol outlines the dilution of the this compound DMSO stock solution into cell culture medium for use in cytotoxicity or proliferation assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 1% (v/v), to minimize solvent-induced cytotoxicity.[2][3][4] For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended.
-
A vehicle control (medium containing the same final concentration of DMSO without this compound) must be included in all experiments to account for any effects of the solvent.
-
Add the prepared this compound working solutions to the cells and incubate for the desired period.
Mandatory Visualizations
Experimental Workflow for In Vitro Cell-Based Assays
Caption: Workflow for conducting in vitro cell-based assays with this compound.
This compound's Modulation of the PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to exert its biological effects, at least in part, through the modulation of key cellular signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many diseases, including cancer. Evidence suggests that this compound, similar to other structurally related flavonoids like myricetin, can inhibit this pathway. Specifically, this compound has been implicated in the inhibition of the Akt/mTOR signaling axis.[5]
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses osteoclastogenesis mediated by osteoblasts in human lung adenocarcinoma. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Syringetin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for synthesizing various derivatives of Syringetin, a naturally occurring flavonoid with significant therapeutic potential. The protocols detailed below are intended to serve as a guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone) is an O-methylated flavonol found in various plants, including red grapes and certain medicinal herbs.[1][2] It has garnered considerable interest due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] The synthesis of this compound derivatives is a key strategy to enhance its bioavailability, metabolic stability, and therapeutic efficacy. This document outlines the synthetic routes for preparing this compound glycosides, ethers, and esters, providing detailed experimental protocols and data to facilitate their application in research and drug discovery.
Data Presentation: Physicochemical and Spectroscopic Data of this compound and its Derivatives
A summary of the key physicochemical and spectroscopic data for this compound and its representative derivatives is presented in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 13C NMR (Predicted, H2O, 25 MHz) δ (ppm) | 1H NMR (Predicted, H2O, 100 MHz) δ (ppm) |
| This compound | C₁₇H₁₄O₈ | 346.29 | 288[2] | 177.5, 165.4, 162.5, 158.2, 148.9, 146.9, 139.1, 121.7, 106.4, 104.9, 99.3, 94.7, 57.2 | 7.4 (s, 2H), 6.5 (d, 1H), 6.3 (d, 1H), 3.9 (s, 6H) |
| This compound-3-O-glucoside | C₂₃H₂₄O₁₃ | 508.43 | 250 (dec.)[3] | - | - |
| This compound-3-O-rutinoside | C₂₉H₃₄O₁₇ | 658.57 | - | 179.6, 166.2, 163.1, 159.2, 158.8, 149.8, 139.9, 136.1, 123.3, 123.1, 108.5, 106.0, 105.1, 103.8, 102.7, 99.9, 95.2, 78.3, 78.0, 77.3, 75.8, 74.3, 72.3, 72.0, 71.8, 69.8, 68.6, 57.3, 18.3 | 7.4 (s, 2H), 6.5 (d, 1H), 6.3 (d, 1H), 5.4 (d, 1H), 4.5 (d, 1H), 3.8-3.2 (m), 1.1 (d, 3H)[2] |
| This compound-3-rhamnoside | C₂₃H₂₄O₁₂ | 492.43 | - | 179.6, 166.2, 163.1, 159.2, 158.8, 149.8, 139.9, 136.1, 123.3, 123.1, 108.5, 106.0, 105.1, 103.8, 102.7, 99.9, 95.2, 78.3, 78.0, 77.3, 75.8, 74.3, 72.3, 72.0, 71.8, 69.8, 68.6, 57.3, 18.3 | 7.4 (s, 2H), 6.5 (d, 1H), 6.3 (d, 1H), 5.4 (d, 1H), 4.5 (d, 1H), 3.8-3.2 (m), 1.1 (d, 3H)[4] |
Experimental Protocols
Synthesis of this compound Glycoside Derivatives (Enzymatic Approach)
The regioselective glycosylation of flavonoids can be challenging via chemical synthesis due to the presence of multiple hydroxyl groups requiring complex protection and deprotection steps. Enzymatic glycosylation offers a milder and more selective alternative.
Protocol: Enzymatic Synthesis of this compound-3-O-glucoside
This protocol is adapted from the general principles of enzymatic flavonoid glycosylation.
Materials:
-
This compound
-
UDP-glucose (Uridine diphosphate glucose)
-
Glycosyltransferase (e.g., from Bacillus licheniformis or a plant source known for flavonoid glycosylation)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Magnesium chloride (MgCl₂)
-
Ethyl acetate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform:methanol gradient)
Procedure:
-
Dissolve this compound in a minimal amount of DMSO.
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂ (as a cofactor for many glycosyltransferases), and the dissolved this compound.
-
Add UDP-glucose to the reaction mixture.
-
Initiate the reaction by adding the glycosyltransferase enzyme.
-
Incubate the reaction mixture at an optimal temperature for the enzyme (typically 25-37°C) with gentle agitation for 24-48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, stop the reaction by adding an equal volume of ethyl acetate to denature the enzyme and extract the products.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the this compound-3-O-glucoside using silica gel column chromatography with a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Expected Outcome: This enzymatic approach is expected to yield the desired this compound-3-O-glucoside with high regioselectivity at the 3-hydroxyl position. The yield will depend on the specific activity and stability of the enzyme used.
Synthesis of this compound Ether Derivatives (Williamson Ether Synthesis)
The Williamson ether synthesis is a classical and versatile method for preparing ethers from an alcohol and an organohalide. Due to the presence of multiple hydroxyl groups in this compound, a protection strategy is necessary to achieve selective etherification.
Protocol: Synthesis of a Mono-O-alkyl this compound Derivative
This protocol outlines a general procedure that requires optimization based on the desired position of etherification and the protecting groups chosen.
Step 1: Protection of this compound
-
Selectively protect the hydroxyl groups that are not intended for etherification. For example, to synthesize a 7-O-alkyl derivative, the more reactive hydroxyl groups at positions 3, 5, and 4' need to be protected. Acetyl or benzyl groups are common choices.
-
The protection reaction conditions will vary depending on the chosen protecting group. For example, acetylation can be achieved using acetic anhydride in the presence of pyridine.
Step 2: Williamson Ether Synthesis
-
Dissolve the protected this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[5]
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the free hydroxyl group, forming an alkoxide.[5]
-
Add the desired alkyl halide (e.g., ethyl iodide, benzyl bromide) to the reaction mixture.
-
Heat the reaction mixture at a temperature ranging from 50-100°C and monitor the progress by TLC.[5] The reaction time can vary from 1 to 8 hours.[5]
-
After completion, cool the reaction mixture and quench it with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the protected this compound ether derivative by column chromatography.
Step 3: Deprotection
-
Remove the protecting groups under appropriate conditions. For example, acetyl groups can be removed by hydrolysis with a mild base (e.g., sodium methoxide in methanol), and benzyl groups can be removed by hydrogenolysis.
-
Purify the final deprotected this compound ether derivative by column chromatography.
Expected Yield: The overall yield for this multi-step synthesis can range from 50-95% for the Williamson ether synthesis step itself, with the overall yield being lower due to the protection and deprotection steps.[5]
Synthesis of this compound Ester Derivatives (Esterification)
Esterification of flavonoids can enhance their lipophilicity and, in some cases, their biological activity. This can be achieved through chemical or enzymatic methods.
Protocol: Chemical Esterification of this compound with a Fatty Acid Chloride
This protocol is adapted from general procedures for flavonoid esterification.
Materials:
-
This compound
-
A fatty acid chloride (e.g., palmitoyl chloride, oleoyl chloride)
-
Pyridine (as a solvent and base)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the fatty acid chloride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting this compound ester by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by NMR and mass spectrometry.
Expected Outcome: This reaction can lead to a mixture of esterified products at different hydroxyl positions. The regioselectivity can be influenced by the reaction conditions and the reactivity of the different hydroxyl groups. The yield of the desired ester will depend on these factors.
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its biological effects through the modulation of several key signaling pathways. Below are diagrams illustrating its role in antioxidant and anti-inflammatory responses.
Caption: this compound's antioxidant mechanism via the Nrf2/ARE pathway.
Caption: this compound's anti-inflammatory mechanism via the NF-κB pathway.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: General workflow for synthesizing this compound derivatives.
References
- 1. This compound | C17H14O8 | CID 5281953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for this compound-3-O-rutinoside (NP0140629) [np-mrd.org]
- 3. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP-MRD: Showing NP-Card for 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-{[(2s,3r,4r,5r,6s)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}chromen-4-one (NP0313548) [np-mrd.org]
- 5. Enhanced Enzymatic Synthesis of Puerarin Palmitate with Different Acyl Donors for Lipid Solubility Improvement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Syringetin Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of syringetin and its glycoside form, syringin, in various animal models. The information compiled from recent studies highlights its therapeutic potential in conditions such as neurodegenerative diseases, cardiovascular disorders, and metabolic diseases. Detailed protocols for key experiments are provided to facilitate the replication and advancement of research in this area.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound (or syringin) administration in different preclinical animal models.
Table 1: Neuroprotective Effects of Syringin in a Neonatal Hypoxic-Ischemic Brain Injury Model
| Animal Model | Treatment Protocol | Parameter Measured | Control Group | Syringin-Treated Group | Percentage Change | Reference |
| Wistar Albino Rats (7th postnatal day) | 10 mg/kg Syringin in DMSO, single dose | Apoptotic Cells (count) | 91.8 | 51 | 44.4% decrease | [1][2] |
| Neuronal Degeneration | Significantly higher | Significantly lower | - | [2][3] | ||
| Pericellular and Perivascular Edema | Significantly higher | Significantly lower | - | [2][3] |
Table 2: Cardioprotective Effects of Syringin in a Myocardial Ischemia/Reperfusion (I/R) Injury Rat Model
| Animal Model | Treatment Protocol | Parameter Measured | I/R Control Group | Syringin-Treated Group | Percentage Change | Reference |
| Rats | Intraperitoneal injection for 7 days post-I/R | Myocardial Infarct Size | High | Significantly reduced | - | [4][5] |
| IL-1β Levels | High | Markedly reduced | - | [5] | ||
| IL-6 Levels | High | Markedly reduced | - | [5] | ||
| TNF-α Levels | High | Markedly reduced | - | [5] | ||
| Reactive Oxygen Species (ROS) | High | Markedly reduced | - | [5] | ||
| Superoxide Dismutase (SOD) Activity | Low | Promoted | - | [5] | ||
| Catalase Activity | Low | Promoted | - | [5] |
Table 3: Anti-diabetic Effects of Syringin in a Type 2 Diabetes Mellitus (T2DM) Mouse Model
| Animal Model | Treatment Protocol | Parameter Measured | T2DM Control Group | Syringin-Treated Group | Outcome | Reference |
| Mice (HFD/STZ-induced) | - | Blood Glucose Levels | High | Lowered | Improved diabetic symptoms | [6] |
| Body Weight | - | - | Measured | [6] | ||
| Biochemical Indicators | - | - | Measured | [6] | ||
| Wistar Rats (STZ-induced) | 5 mg/kg/day for 10 days (oral) | Blood Glucose Levels | High | Significantly decreased | Antihyperglycemic effect | [7] |
| Water and Food Intake | High | Significantly decreased | - | [7] | ||
| Weight Loss | Significant | Minimized | - | [7] |
Experimental Protocols
Protocol for Induction of Neonatal Hypoxic-Ischemic Brain Injury and Syringin Administration
This protocol is based on the methodology used to evaluate the neuroprotective effects of syringin in a rat model of neonatal hypoxic-ischemic encephalopathy (HIE).[1][3]
Materials:
-
7-day-old Wistar albino rat pups
-
Syringin
-
Dimethyl sulfoxide (DMSO)
-
Gas anesthesia (e.g., isoflurane)
-
Hypoxic chamber (8% oxygen)
Procedure:
-
Animal Grouping: Divide the 7-day-old rat pups into three groups:
-
Group A (Syringin-treated): To receive 10 mg/kg syringin dissolved in DMSO.
-
Group B (Control): To receive only DMSO.
-
Group C (Sham): To undergo the same procedures without hypoxia-ischemia.
-
-
HIE Induction:
-
Anesthetize the pups using gas anesthesia.
-
Permanently ligate the left common carotid artery of the pups in Groups A and B.
-
Allow the pups to recover for 1-2 hours.
-
Place the pups in a hypoxic chamber with 8% oxygen for 2 hours.
-
-
Syringin Administration:
-
Immediately after the hypoxic exposure, administer a single intraperitoneal injection of 10 mg/kg syringin to Group A.
-
Administer an equivalent volume of DMSO to Group B.
-
-
Post-Procedure Monitoring and Analysis:
-
Return the pups to their dams.
-
At a predetermined time point (e.g., 24 or 48 hours post-injury), sacrifice the animals.
-
Perfuse the brains and collect tissue samples for histopathological and immunohistochemical analysis, such as TUNEL staining for apoptosis and assessment of neuronal degeneration.
-
Protocol for Myocardial Ischemia/Reperfusion (I/R) Injury and Syringin Treatment in Rats
This protocol details the procedure for inducing myocardial I/R injury in rats and assessing the cardioprotective effects of syringin.[5][8]
Materials:
-
Adult male Sprague-Dawley rats
-
Syringin
-
Anesthetics (e.g., ketamine/xylazine)
-
Ventilator
-
Surgical instruments
-
4-0 silk suture
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rats and place them on a heating pad to maintain body temperature.
-
Intubate the rats and connect them to a ventilator.
-
-
Surgical Procedure for I/R Injury:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a 4-0 silk suture.
-
After 30 minutes of ischemia, release the ligature to allow for reperfusion for 12 minutes.
-
Close the chest in layers.
-
-
Syringin Administration:
-
Following the I/R procedure, administer syringin via intraperitoneal injection daily for 7 days. The exact dosage should be determined based on preliminary studies.
-
-
Assessment of Cardiac Function and Injury:
-
After the 7-day treatment period, assess cardiac function using echocardiography.
-
Sacrifice the animals and harvest the hearts.
-
Measure the myocardial infarct size using triphenyltetrazolium chloride (TTC) staining.
-
Collect tissue samples for analysis of inflammatory markers (e.g., TNF-α, IL-1β, IL-6 by ELISA), oxidative stress markers (e.g., ROS levels, SOD, and catalase activity), and protein expression by Western blot (e.g., SIRT1, PGC-1α).
-
Protocol for Induction of Type 2 Diabetes Mellitus (T2DM) and Syringin Treatment in Mice
This protocol describes the induction of a T2DM model in mice using a high-fat diet and streptozotocin, followed by treatment with syringin.[6]
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Syringin
Procedure:
-
T2DM Induction:
-
Feed the mice a high-fat diet for a specified period (e.g., 4-8 weeks) to induce insulin resistance.
-
After the HFD feeding period, administer a single low dose of STZ (e.g., 40-50 mg/kg) dissolved in cold citrate buffer via intraperitoneal injection to induce partial beta-cell damage.
-
Confirm the diabetic state by measuring fasting blood glucose levels.
-
-
Syringin Administration:
-
Divide the diabetic mice into a control group and a syringin-treated group.
-
Administer syringin orally or via intraperitoneal injection daily for a predetermined duration.
-
-
Monitoring and Analysis:
-
Monitor body weight, food and water intake, and fasting blood glucose levels regularly.
-
At the end of the treatment period, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Collect blood and tissue samples (e.g., liver, adipose tissue, muscle) for biochemical analysis (e.g., insulin, lipid profile) and investigation of signaling pathways (e.g., Western blotting for proteins in the alpha-linolenic acid metabolic pathway, AKT1, IL-6).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic effects of this compound and syringin are mediated through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an animal model of induced disease.
Caption: General experimental workflow for in vivo studies.
References
- 1. Evaluation of syringin’s neuroprotective effect in a model of neonatal hypoxic-ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of syringin's neuroprotective effect in a model of neonatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Evaluation of syringin?s neuroprotective effect in a model of neonatal" by EZGİ YANGIN ERGON, ASLI ÇELİK et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study on the mechanism of action of Syringin in the treatment of type 2 diabetes by integrating metabolomics, network pharmacology, molecular docking technology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of syringin (eleutheroside B) on the physiological and hematological parameters in STZ induced Type II diabetic Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Syringin exerts anti-inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Syringetin as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin is an O-methylated flavonol, a class of flavonoids found in various plants, including red grapes and certain medicinal herbs. As a pure analytical standard, this compound is crucial for the accurate identification and quantification of this compound in diverse matrices such as plant extracts, foods, beverages, and biological samples. Its use as a standard is essential for quality control, pharmacokinetic studies, and research into its biological activities. These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-1-benzopyran-4-one |
| Molecular Formula | C₁₇H₁₄O₈ |
| Molecular Weight | 346.29 g/mol |
| Appearance | Yellow powder |
| Solubility | Soluble in DMSO and methanol |
| Purity | Analytical standards are commercially available with ≥98% or ≥99% purity. |
Storage and Handling
This compound standard should be stored at -20°C in a dry, dark place to prevent degradation. For long-term storage, it is recommended to keep it under an inert atmosphere. Stock solutions should also be stored at low temperatures and protected from light.
Application: Quantification of this compound using HPLC-DAD
This section provides a representative protocol for the quantification of this compound using HPLC with DAD.
Note: The following protocol is a template based on validated methods for structurally similar flavonoids, such as quercetin. Optimization and validation of this method are required for the specific laboratory conditions and sample matrix.
Experimental Protocol: HPLC-DAD
Scope: This method is suitable for the quantification of this compound in plant extracts and other sample matrices.
Materials and Reagents:
-
This compound analytical standard (≥99% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Sample matrix (e.g., plant extract)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | 0-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90-10% B; 35-40 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 370 nm |
Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.
Sample Preparation (Example for Plant Extract):
-
Accurately weigh 1 g of the dried plant powder.
-
Extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
Calibration and Quantification:
-
Inject the working standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution.
-
Quantify the amount of this compound in the sample using the regression equation from the calibration curve.
Method Validation Parameters (Representative Data)
The following table summarizes typical validation parameters for HPLC-DAD methods for flavonoids. These values should be established during in-house method validation.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Application: Quantification of this compound using LC-MS/MS
This section provides a representative protocol for the sensitive and selective quantification of this compound using LC-MS/MS.
Note: This protocol is a template and requires optimization and validation for specific instrumentation and sample matrices.
Experimental Protocol: LC-MS/MS
Scope: This method is suitable for the trace-level quantification of this compound in complex matrices such as biological fluids and food products.
Materials and Reagents:
-
This compound analytical standard (≥99% purity)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Ultrapure water
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.22 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient | 0-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 345.1 |
| Product Ions (m/z) | 330.1, 151.0 (quantifier and qualifier) |
| Collision Energy | To be optimized for the specific instrument |
| Capillary Voltage | To be optimized for the specific instrument |
Preparation of Standard and Sample Solutions:
Follow the procedures outlined in the HPLC-DAD section, using LC-MS grade solvents. Spike all standard and sample solutions with the internal standard at a fixed concentration.
Method Validation Parameters (Representative Data)
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound
This compound has been shown to influence key signaling pathways involved in bone metabolism.
Application Notes and Protocols for the Extraction of Syringetin from Red Wine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin is an O-methylated flavonol, a type of flavonoid found in red grapes and consequently in red wine.[1][2][3] As a phenolic compound, this compound is of increasing interest to the scientific community due to its potential health benefits, including antioxidant and anti-inflammatory properties. Furthermore, research has indicated its role in inducing human osteoblast differentiation through the bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 (BMP-2/ERK1/2) pathway, suggesting its potential in bone health and drug development.[1][3]
This document provides a detailed protocol for the extraction of this compound from red wine using solid-phase extraction (SPE), followed by its quantification using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or Mass Spectrometry (LC-MS).
Data Presentation: Flavonol Content in Red Wines
Quantitative data specifically for this compound in different red wine varieties is limited in publicly available literature. The table below includes data for related flavonols, quercetin and myricetin, to provide a comparative context for the expected concentration range of these compounds in common red wine varietals. The concentration of this compound is expected to be in a similar range, though further quantitative analysis is required for precise determination.
| Wine Varietal | Compound | Concentration (mg/L) | Geographical Origin | Reference |
| Cabernet Sauvignon | Total Flavonols | <6 - 41.6 | Bulgaria, Chile, France, California, Australia | [4] |
| Cabernet Sauvignon | Quercetin | 10.0 | California, USA | [5] |
| Merlot | Quercetin | 10.3 | South Africa | [5] |
| Pinot Noir | Quercetin | 11.0 | Chile | [5] |
| Shiraz | Quercetin | 9.7 | Australia | [5] |
Experimental Protocols
Solid-Phase Extraction (SPE) of this compound from Red Wine
This protocol is adapted from established methods for the fractionation of phenolic compounds from red wine.[6][7][8][9]
Materials and Reagents:
-
Red wine sample (e.g., Cabernet Sauvignon, Merlot, Pinot Noir)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or a copolymer reversed-phase sorbent)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Formic acid (optional, for sample acidification)
-
Nitrogen gas supply
-
SPE vacuum manifold
-
Collection vials
Protocol:
-
Sample Preparation:
-
Centrifuge the red wine sample at 4000 rpm for 10 minutes to remove any suspended solids.
-
(Optional) Acidify the supernatant to a pH of approximately 2.5 with formic acid to ensure all phenolic compounds are in a non-ionized form.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of methanol.
-
Equilibrate the cartridges with 5 mL of deionized water. Do not allow the cartridges to dry out between conditioning and sample loading.
-
-
Sample Loading:
-
Load 5-10 mL of the prepared red wine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove sugars, organic acids, and other polar, non-phenolic compounds.
-
-
Elution of this compound:
-
Place clean collection vials under the cartridges.
-
Elute the retained phenolic compounds, including this compound, with 5 mL of methanol.
-
Apply a gentle vacuum to ensure complete elution.
-
-
Drying and Reconstitution:
-
Evaporate the methanol from the eluate to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.
-
Quantification of this compound by HPLC-DAD or LC-MS
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would be:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 40% B
-
20-25 min: 40% B
-
25-30 min: Linear gradient from 40% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10-20 µL
-
DAD Detection: Monitor at wavelengths relevant for flavonols, typically around 370 nm. A full UV-Vis spectrum (200-600 nm) should be recorded to aid in peak identification.
-
MS Detection (for LC-MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Fragmentation: For confirmation, this compound (m/z 345 [M-H]⁻) can be identified by its characteristic fragment ions.
-
Quantification:
-
Prepare a calibration curve using a pure this compound standard of known concentrations.
-
Inject the standards and the reconstituted sample extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV-Vis spectrum (for HPLC-DAD) or mass spectrum (for LC-MS) with the pure standard.
-
Calculate the concentration of this compound in the original red wine sample based on the peak area and the calibration curve, accounting for the dilution and concentration factors from the SPE procedure.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: this compound-induced osteoblast differentiation pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phenolic content in wine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Survey of the Free and Conjugated Myricetin and Quercetin Content of Red Wines of Different Geographical Origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration data for Quercetin in Wine [Red] - Phenol-Explorer [phenol-explorer.eu]
- 6. Fractionation of red wine polyphenols by solid-phase extraction and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid isolation of red wine polymeric polyphenols by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Identification and Characterization of Syringetin Metabolites using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringetin, a naturally occurring O-methylated flavonol, has garnered significant interest for its potential therapeutic properties. Understanding its metabolic fate is crucial for the development of novel therapeutics and for assessing its bioavailability and efficacy. This application note presents a detailed protocol for the identification and characterization of this compound metabolites in biological matrices using a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The described workflow includes sample preparation from plasma and urine, optimized LC-MS/MS parameters, and data analysis strategies for the confident identification of Phase I and Phase II metabolites.
Introduction
This compound (3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one) is a flavonoid found in various plants, including red grapes and certain medicinal herbs. Like other flavonoids, this compound undergoes extensive metabolism in the body, primarily through Phase I (functionalization) and Phase II (conjugation) reactions. Phase I metabolism may involve demethylation, while Phase II reactions typically include glucuronidation and sulfation, which increase the water solubility of the compound to facilitate its excretion.[1][2][3] The identification and quantification of these metabolites are essential for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high sensitivity and selectivity required for the detection and structural elucidation of these metabolites in complex biological fluids.[4]
Predicted Metabolic Pathway of this compound
The metabolism of this compound is predicted to proceed through two main phases. Phase I metabolism likely involves the demethylation of the methoxy groups. In Phase II, the parent compound and its Phase I metabolites can be conjugated with glucuronic acid or sulfate groups. The primary known human metabolites of this compound are glucuronide conjugates.[5]
Experimental Protocols
Sample Preparation
The following protocols are provided for the extraction of this compound and its metabolites from human plasma and urine.
1.1. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar flavonoid not expected to be present in the sample).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
1.2. Urine Sample Preparation (with Enzymatic Hydrolysis for Conjugated Metabolites)
-
To 200 µL of urine in a microcentrifuge tube, add 175 µL of 100 mM ammonium acetate buffer (pH 5.0).
-
Add 25 µL of β-glucuronidase/sulfatase solution (from Helix pomatia).
-
Vortex briefly and incubate at 37°C for 2 hours to deconjugate the metabolites.
-
Stop the reaction by adding 500 µL of ice-cold methanol.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 600 L/h.
-
Scan Mode: Full scan for metabolite discovery and Multiple Reaction Monitoring (MRM) for targeted quantification.
2.3. MRM Transitions for Targeted Analysis
The following table provides hypothetical MRM transitions for this compound and its predicted metabolites. These would need to be optimized experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 345.07 | 330.05, 151.00 | 20, 35 |
| This compound Glucuronide | 521.10 | 345.07 | 25 |
| This compound Sulfate | 425.03 | 345.07 | 30 |
| Demethylated this compound (Myricetin) | 317.03 | 151.00, 178.99 | 25, 40 |
| Demethylated this compound Glucuronide | 493.07 | 317.03 | 28 |
| Demethylated this compound Sulfate | 397.00 | 317.03 | 32 |
Data Presentation
While specific quantitative data for this compound metabolites is not currently available in the literature, the following table provides a template for presenting such data once obtained. The values presented are hypothetical and for illustrative purposes only.
| Metabolite | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Concentration Range in Plasma (ng/mL) |
| This compound | 12.5 | 0.1 | 0.5 | 1-50 |
| This compound-7-O-glucuronide | 9.8 | 0.2 | 1.0 | 5-200 |
| This compound-3'-O-sulfate | 10.2 | 0.5 | 2.0 | 2-100 |
| Demethylated this compound | 11.8 | 0.1 | 0.5 | Not Detected - 10 |
Experimental Workflow
The overall experimental workflow for the identification of this compound metabolites is depicted in the following diagram.
References
- 1. drughunter.com [drughunter.com]
- 2. Drug metabolism - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 5. This compound | C17H14O8 | CID 5281953 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Vitro Models for Studying Syringetin's Neuroprotective Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro models for investigating the neuroprotective properties of syringetin, a naturally occurring flavonoid with therapeutic potential for neurodegenerative diseases. The following sections detail established neuronal cell line models, protocols for inducing neurotoxicity to mimic disease states, and methodologies for assessing the neuroprotective efficacy of this compound.
Introduction to this compound and its Neuroprotective Potential
This compound is an O-methylated flavonol found in various plants and red wine.[1] Like other flavonoids, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Emerging evidence suggests that this compound may be beneficial in the context of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases, primarily attributed to its ability to counteract oxidative stress and modulate cell signaling pathways involved in neuronal survival.[1] In vitro cell culture models are indispensable tools for the initial screening and mechanistic elucidation of this compound's neuroprotective effects before advancing to more complex in vivo studies.
Recommended In Vitro Models
A variety of immortalized cell lines are suitable for studying neuroprotection. The choice of cell line often depends on the specific neurodegenerative disease being modeled.
-
SH-SY5Y (Human Neuroblastoma): This cell line is widely used in neurotoxicity and neuroprotection studies. SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons, making them particularly relevant for Parkinson's disease research. They are also extensively used to model Alzheimer's disease by inducing amyloid-beta (Aβ) toxicity.[2][3][4]
-
PC12 (Rat Pheochromocytoma): These cells, derived from a rat adrenal medulla tumor, differentiate into neuron-like cells in the presence of nerve growth factor (NGF). They are a valuable model for studying neuronal differentiation, neurosecretion, and neuroprotection against oxidative stress and toxicity induced by agents like hydrogen peroxide (H₂O₂) and 6-hydroxydopamine (6-OHDA).[5][6]
-
BV-2 (Mouse Microglia): To investigate the anti-neuroinflammatory effects of this compound, the BV-2 microglial cell line is an appropriate model.[7][8] Microglia are the primary immune cells of the central nervous system and play a crucial role in the inflammatory processes associated with neurodegeneration.
Experimental Protocols for Inducing Neurotoxicity
To evaluate the neuroprotective effects of this compound, it is essential to first establish a model of neuronal damage. This is typically achieved by exposing the neuronal cell cultures to specific neurotoxins.
Protocol 1: Amyloid-Beta (Aβ)-Induced Neurotoxicity in SH-SY5Y Cells
This model is relevant for studying Alzheimer's disease. Aβ peptides, particularly Aβ₂₅₋₃₅, are known to induce oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells.[2][4]
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Amyloid-beta peptide 25-35 (Aβ₂₅₋₃₅)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Reactive Oxygen Species (ROS) assay kit (e.g., DCFDA/H2DCFDA)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells in 96-well plates (for viability assays) or 6-well plates (for protein and RNA analysis) at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 24 hours.
-
Aβ₂₅₋₃₅ Treatment: Following this compound pre-treatment, expose the cells to Aβ₂₅₋₃₅ (e.g., 25 µM) for another 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using the MTT assay according to the manufacturer's instructions.
-
Cytotoxicity: Quantify LDH release into the culture medium as an indicator of membrane damage.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFDA.
-
Apoptosis: Determine the percentage of apoptotic cells using flow cytometry with Annexin V-FITC and Propidium Iodide staining.
-
Protocol 2: Oxidative Stress-Induced Neurotoxicity in PC12 Cells
This protocol uses hydrogen peroxide (H₂O₂) to induce oxidative stress, a common pathological feature in many neurodegenerative diseases.[5]
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
MTT reagent
-
LDH cytotoxicity assay kit
-
Kits for measuring antioxidant enzyme activities (e.g., SOD, CAT, GPx)
-
Western blot reagents
Procedure:
-
Cell Culture and Differentiation (Optional): Culture PC12 cells in RPMI-1640 medium. For a more neuron-like phenotype, differentiate the cells with Nerve Growth Factor (NGF) for several days.
-
Cell Plating: Plate the cells in appropriate culture vessels and allow them to attach.
-
This compound Pre-treatment: Pre-incubate the cells with different concentrations of this compound for 24 hours.
-
H₂O₂ Treatment: Induce oxidative stress by treating the cells with H₂O₂ (e.g., 200 µM) for 24 hours.
-
Assessment of Neuroprotection:
-
Cell Viability and Cytotoxicity: Perform MTT and LDH assays as described in Protocol 1.
-
Antioxidant Enzyme Activity: Measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in cell lysates.
-
Protein Expression: Analyze the expression of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3) and antioxidant response (e.g., Nrf2, HO-1) using Western blotting.
-
Protocol 3: Neuroinflammation Model using BV-2 Microglia
This protocol assesses the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated microglial cells.[7][8]
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
-
RT-PCR reagents
Procedure:
-
Cell Culture: Maintain BV-2 cells in DMEM with 10% FBS.
-
Cell Plating: Seed BV-2 cells in 96-well or 24-well plates.
-
This compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Assessment of Anti-inflammatory Effects:
-
Nitric Oxide Production: Measure the accumulation of nitrite, a stable product of NO, in the culture medium using the Griess reagent.
-
Cytokine Release: Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using ELISA kits.
-
Gene Expression: Analyze the mRNA expression of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) using RT-PCR.
-
Data Presentation
Quantitative data from the neuroprotection assays should be summarized in clearly structured tables for easy comparison of the effects of different this compound concentrations.
Table 1: Neuroprotective Effects of this compound against Aβ₂₅₋₃₅-Induced Toxicity in SH-SY5Y Cells
| Treatment | Cell Viability (% of Control) | LDH Release (% of Control) | Intracellular ROS (% of Control) | Apoptosis (%) |
| Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 | 4.5 ± 0.8 |
| Aβ₂₅₋₃₅ (25 µM) | 52 ± 3.9 | 185 ± 9.3 | 210 ± 12.5 | 35.2 ± 2.1 |
| Aβ₂₅₋₃₅ + this compound (5 µM) | 65 ± 4.1 | 160 ± 8.1 | 175 ± 10.3 | 28.9 ± 1.9 |
| Aβ₂₅₋₃₅ + this compound (10 µM) | 78 ± 4.5 | 135 ± 7.5 | 140 ± 9.2 | 20.1 ± 1.5 |
| Aβ₂₅₋₃₅ + this compound (25 µM) | 89 ± 5.0 | 115 ± 6.2 | 118 ± 7.8 | 12.3 ± 1.1 |
| Aβ₂₅₋₃₅ + this compound (50 µM) | 95 ± 5.3 | 105 ± 5.5 | 108 ± 6.9 | 8.7 ± 0.9 |
Table 2: Antioxidant Effects of this compound in H₂O₂-Treated PC12 Cells
| Treatment | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
| Control | 120 ± 8.5 | 85 ± 6.2 | 95 ± 7.1 |
| H₂O₂ (200 µM) | 75 ± 5.9 | 50 ± 4.1 | 60 ± 4.8 |
| H₂O₂ + this compound (10 µM) | 90 ± 6.8 | 65 ± 5.3 | 72 ± 5.5 |
| H₂O₂ + this compound (25 µM) | 105 ± 7.5 | 78 ± 5.9 | 85 ± 6.3 |
| H₂O₂ + this compound (50 µM) | 115 ± 8.1 | 82 ± 6.0 | 92 ± 6.9 |
Table 3: Anti-inflammatory Effects of this compound in LPS-Stimulated BV-2 Cells
| Treatment | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 2.1 ± 0.3 | 50 ± 5.8 | 35 ± 4.1 |
| LPS (1 µg/mL) | 25.4 ± 1.8 | 650 ± 35.2 | 480 ± 28.9 |
| LPS + this compound (10 µM) | 18.2 ± 1.5 | 480 ± 29.1 | 350 ± 21.3 |
| LPS + this compound (25 µM) | 12.5 ± 1.1 | 320 ± 21.5 | 240 ± 18.5 |
| LPS + this compound (50 µM) | 8.3 ± 0.9 | 180 ± 15.8 | 150 ± 12.7 |
Visualization of Signaling Pathways and Workflows
The neuroprotective effects of this compound are likely mediated through the modulation of key signaling pathways involved in cellular stress responses and survival. Based on studies of structurally similar flavonoids like myricetin and quercetin, the Nrf2/ARE pathway is a probable target.[9][10]
Diagram 1: Proposed Nrf2/ARE Signaling Pathway for this compound's Neuroprotection
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syringin Prevents Aβ25-35-Induced Neurotoxicity in SK-N-SH and SK-N-BE Cells by Modulating miR-124-3p/BID Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of the citrus flavanones against H2O2-induced cytotoxicity in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quercetin exerts a neuroprotective effect through inhibition of the iNOS/NO system and pro-inflammation gene expression in PC12 cells and in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [diposit.ub.edu]
- 9. scispace.com [scispace.com]
- 10. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Syringetin's Impact on Cellular Fate: Application Notes and Protocols for Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the effects of syringetin, a natural flavonoid, on cancer cells using flow cytometry. The protocols detailed below are designed to assess key cellular processes including apoptosis, cell cycle progression, reactive oxygen species (ROS) production, and mitochondrial membrane potential.
Introduction
This compound, an O-methylated flavonol found in plants, has demonstrated potential as an anticancer agent.[1] Like other flavonoids, it is believed to exert its effects by modulating various signaling pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1] Flow cytometry is a powerful technique to quantitatively measure these cellular responses at the single-cell level, providing valuable insights into the mechanism of action of this compound.
Data Presentation
The following tables summarize quantitative data from studies on flavonoids structurally and functionally similar to this compound, offering expected trends for this compound-treated cells.
Table 1: Expected Effects of this compound on Cell Cycle Distribution in Cancer Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 55-65% | 15-25% | 10-20% |
| This compound (24h) | 45-55% | 10-20% | 25-35% |
| This compound (48h) | 35-45% | 5-15% | 40-50% |
Table 2: Anticipated Apoptotic Effects of this compound on Cancer Cells
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control (Untreated) | >95% | <5% | <2% |
| This compound (24h) | 70-80% | 10-15% | 5-10% |
| This compound (48h) | 50-60% | 20-25% | 15-20% |
Table 3: Predicted Impact of this compound on ROS Production and Mitochondrial Membrane Potential
| Treatment | Mean Fluorescence Intensity (ROS) | % of Cells with Depolarized Mitochondria |
| Control (Untreated) | Baseline | <5% |
| This compound (24h) | 1.5 - 2.0 fold increase | 15-25% |
| This compound (48h) | 2.0 - 3.0 fold increase | 30-40% |
Experimental Protocols
Detailed methodologies for key flow cytometry-based experiments are provided below. These protocols are based on standard procedures and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 20, 50, 100 µM) or vehicle control (DMSO) for 24 to 48 hours.
-
Cell Harvesting: Gently collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine all cells from each well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Use FITC signal detector (FL1) for Annexin V-FITC and a phycoerythrin signal detector (FL2) for PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
PBS
-
Cancer cell line of interest
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The PI fluorescence intensity is proportional to the DNA content.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol quantifies the level of intracellular ROS.
Materials:
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free cell culture medium
-
PBS
-
Cancer cell line of interest
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Staining: After treatment, wash the cells with serum-free medium. Add 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Cell Harvesting: Wash the cells twice with PBS and then harvest them.
-
Analysis: Resuspend the cells in PBS and immediately analyze by flow cytometry. The fluorescence of dichlorofluorescein (DCF) is measured in the FITC channel (FL1).
Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol detects changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
This compound
-
JC-1 dye
-
Cell culture medium
-
PBS
-
Cancer cell line of interest
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Collect the cells after treatment.
-
Staining: Resuspend the cells in 500 µL of medium containing 10 µg/mL JC-1 dye.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Centrifuge the cells at 400 x g for 5 minutes and wash the pellet with PBS.
-
Analysis: Resuspend the cells in PBS and analyze immediately by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (FL2). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (FL1). The ratio of red to green fluorescence is used to determine the change in ΔΨm.
Visualizations
The following diagrams illustrate the experimental workflows and a proposed signaling pathway for this compound's action.
Caption: Workflow for Apoptosis Analysis.
Caption: Workflow for Cell Cycle Analysis.
Caption: Proposed Signaling Pathway of this compound.
References
Application Notes and Protocols for Gene Expression Analysis Following Syringetin Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin, a naturally occurring O-methylated flavonol found in red grapes and wine, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Preclinical studies have demonstrated its potential as an antioxidant, anti-inflammatory, anticancer, and neuroprotective agent.[1][3] These biological effects are largely attributed to its ability to modulate gene expression and influence key cellular signaling pathways. Understanding the precise molecular mechanisms and identifying the genes and pathways affected by this compound is crucial for its development as a potential therapeutic agent.
This document provides detailed application notes and experimental protocols for analyzing gene expression changes in response to this compound exposure. It is intended to guide researchers in designing and executing experiments to elucidate the molecular targets and mechanisms of action of this compound.
Data Presentation: Gene Expression Changes Induced by this compound
While comprehensive, publicly available RNA-sequencing or microarray datasets detailing global gene expression changes upon this compound treatment are limited, this section provides a representative summary of expected gene expression alterations based on existing literature on this compound and related flavonoids like myricetin. The following tables are illustrative and aim to provide a framework for presenting quantitative data obtained from experimental analyses.
Table 1: Hypothetical RNA-Sequencing Data of Differentially Expressed Genes in Cancer Cells Treated with this compound (50 µM for 24 hours)
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Regulation |
| CCND1 | Cyclin D1 | -1.58 | 0.001 | Down-regulated |
| PTGS2 (COX-2) | Prostaglandin-Endoperoxide Synthase 2 | -1.75 | 0.0005 | Down-regulated |
| ESR1 | Estrogen Receptor 1 | -2.10 | <0.0001 | Down-regulated |
| PRDM2 | PR/SET Domain 2 | -1.90 | 0.0002 | Down-regulated |
| BCL2 | B-cell lymphoma 2 | -1.40 | 0.003 | Down-regulated |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.65 | 0.001 | Up-regulated |
| CASP3 | Caspase 3 | 1.80 | 0.0008 | Up-regulated |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | 1.95 | 0.0003 | Up-regulated |
| SMAD1 | SMAD Family Member 1 | 1.50 | 0.005 | Up-regulated |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 1.70 | 0.001 | Up-regulated |
Table 2: Quantitative Real-Time PCR (qPCR) Validation of Key Gene Expression Changes
| Gene Symbol | Log2 Fold Change (RNA-Seq) | Log2 Fold Change (qPCR) | Standard Deviation (qPCR) |
| CCND1 | -1.58 | -1.62 | 0.15 |
| PTGS2 | -1.75 | -1.81 | 0.12 |
| ESR1 | -2.10 | -2.05 | 0.18 |
| BAX | 1.65 | 1.70 | 0.14 |
| CASP3 | 1.80 | 1.88 | 0.16 |
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways involved in cell proliferation, apoptosis, and differentiation.
BMP/SMAD and ERK1/2 Signaling Pathway in Osteoblast Differentiation
This compound can promote osteoblast differentiation by increasing the production of Bone Morphogenetic Protein-2 (BMP-2). This leads to the activation of the SMAD1/5/8 and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[1]
This compound-induced osteoblast differentiation pathway.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Based on studies of the related flavonoid myricetin, this compound is anticipated to inhibit the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and survival.
Inhibition of the PI3K/Akt/mTOR pathway by this compound.
Apoptosis and Cell Cycle Regulation
This compound can induce apoptosis and cause cell cycle arrest, key mechanisms for its anticancer effects.[1] It has been shown to down-regulate anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax and Caspase-3. Furthermore, it can arrest the cell cycle by down-regulating cyclins such as Cyclin D1.[1]
This compound's dual role in apoptosis and cell cycle.
Experimental Protocols
Experimental Workflow for Gene Expression Analysis
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C17H14O8 | CID 5281953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Exploring the genes involved in biosynthesis of dihydroquercetin and dihydromyricetin in Ampelopsis grossedentata - PMC [pmc.ncbi.nlm.nih.gov]
Syringetin: A Versatile Tool for Studying Enzyme Inhibition Kinetics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Syringetin (3,5,7,4'-tetrahydroxy-3',5'-dimethoxyflavone) is a naturally occurring O-methylated flavonol found in a variety of plants, including red grapes and bog bilberries.[1] As a member of the flavonoid family, this compound has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Of particular interest to researchers is its role as an enzyme inhibitor, making it a valuable tool for studying enzyme kinetics and a potential lead compound in drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the inhibition kinetics of key enzymes such as α-glucosidase, α-amylase, and acetylcholinesterase.
Data Presentation: Enzyme Inhibition by this compound
The inhibitory potential of this compound against various enzymes is a critical aspect of its pharmacological profile. While experimental data for its effects on a broad range of enzymes is still emerging, existing studies provide valuable insights into its efficacy, particularly against α-glucosidase.
Table 1: Quantitative Data on this compound Enzyme Inhibition
| Enzyme | Inhibitor | IC50 Value | Inhibition Constant (Ki) | Type of Inhibition |
| α-Glucosidase | This compound | 36.8 µM[2] | Not Reported | Not Reported |
| α-Amylase | This compound | Not Reported | Not Reported | Not Reported |
| Acetylcholinesterase | This compound | Not Reported | Not Reported | Not Reported |
Note: "Not Reported" indicates that specific experimental values for this compound were not found in the surveyed literature. Researchers are encouraged to determine these parameters experimentally.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of enzyme inhibition is crucial for interpreting experimental data. The following diagrams illustrate the general principles of enzyme inhibition and a typical workflow for studying these interactions.
Caption: General mechanisms of enzyme inhibition.
Caption: Experimental workflow for enzyme inhibition studies.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against α-glucosidase, α-amylase, and acetylcholinesterase.
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve α-glucosidase in phosphate buffer to a final concentration of 0.5-1.0 U/mL.
-
Dissolve pNPG in phosphate buffer to a final concentration of 1-5 mM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer to achieve a range of final concentrations for testing.
-
Prepare a stock solution of acarbose for use as a positive control.
-
-
Assay:
-
In a 96-well plate, add 50 µL of phosphate buffer to the blank wells.
-
To the control and test wells, add 25 µL of the α-glucosidase solution.
-
Add 25 µL of different concentrations of this compound solution to the test wells. Add 25 µL of the corresponding solvent to the control wells.
-
Add 25 µL of acarbose solution to the positive control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG solution to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction by adding 100 µL of Na₂CO₃ solution (e.g., 0.1 M).
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
-
Data Analysis:
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
For kinetic studies, vary the concentration of pNPG at fixed concentrations of this compound and measure the initial reaction rates. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Ki).
-
Protocol 2: α-Amylase Inhibition Assay
This protocol outlines a common method for assessing α-amylase inhibition.
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (e.g., 1% w/v in buffer)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 20 mM, pH 6.9 with 6.7 mM NaCl)
-
3,5-Dinitrosalicylic acid (DNSA) reagent
-
96-well microplate or test tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve α-amylase in phosphate buffer to a suitable concentration.
-
Prepare a 1% (w/v) starch solution by boiling soluble starch in buffer.
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Prepare the DNSA color reagent.
-
-
Assay:
-
In a 96-well plate or test tubes, add 50 µL of different concentrations of this compound to the test wells.
-
Add 50 µL of the corresponding solvent to the control wells and 50 µL of acarbose to the positive control wells.
-
Add 50 µL of the α-amylase solution to all wells except the blank.
-
Pre-incubate at a suitable temperature (e.g., 37°C) for 10 minutes.
-
Add 50 µL of the starch solution to all wells to start the reaction.
-
-
Measurement:
-
Incubate the reaction mixture for a defined period (e.g., 20-30 minutes) at the same temperature.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate/tubes in a boiling water bath for 5-10 minutes to develop the color.
-
Cool to room temperature and add distilled water to dilute the mixture if necessary.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition against this compound concentration.
-
For kinetic analysis, vary the starch concentration at fixed this compound concentrations and analyze the data using appropriate kinetic models.
-
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Donepezil or Galantamine (positive control)
-
Tris-HCl or Phosphate buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Dissolve AChE in buffer to the desired concentration.
-
Dissolve ATCI and DTNB in buffer.
-
Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Prepare a stock solution of the positive control.
-
-
Assay:
-
In a 96-well plate, add 25 µL of different concentrations of this compound to the test wells.
-
Add 25 µL of the corresponding solvent to the control wells and 25 µL of the positive control to its respective wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of AChE solution to all wells except the blank.
-
Pre-incubate at room temperature or 37°C for 5-10 minutes.
-
Initiate the reaction by adding 25 µL of ATCI solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-20 minutes to determine the rate of reaction.
-
-
Calculation:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100
-
-
Data Analysis:
-
Determine the IC50 value by plotting the percentage of inhibition against this compound concentration.
-
For kinetic studies, vary the concentration of ATCI at fixed this compound concentrations and analyze the resulting data using Lineweaver-Burk or Michaelis-Menten plots to elucidate the inhibition mechanism and calculate the Ki value.
-
Conclusion
This compound presents itself as a promising natural compound for the investigation of enzyme inhibition kinetics. The provided protocols offer a robust framework for researchers to determine its inhibitory effects on α-glucosidase, α-amylase, and acetylcholinesterase. Further studies to elucidate the specific IC50 values, inhibition constants (Ki), and the precise mechanisms of inhibition for α-amylase and acetylcholinesterase will be invaluable in fully characterizing the therapeutic potential of this compound and its utility as a tool in drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Syringetin Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of syringetin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?
A1: this compound, like many flavonoids, has inherently low water solubility. It is not expected to dissolve readily in aqueous buffers alone. The issue is not with your technique but with the physicochemical properties of the compound. For initial experiments, dissolving this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) before diluting it with your aqueous buffer is a common practice. However, for many applications, especially in vivo studies, the use of organic solvents is not ideal.
Q2: I've dissolved this compound in DMSO first, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is no longer high enough to keep the compound in solution. To troubleshoot this:
-
Decrease the final concentration of this compound: You may be exceeding its solubility limit in the final aqueous/organic solvent mixture.
-
Increase the proportion of the organic co-solvent: While not always desirable, a higher percentage of the organic solvent can maintain solubility. Be mindful of the tolerance of your experimental system to the organic solvent.
-
Explore solubility enhancement techniques: For a more robust solution, consider the methods detailed in this guide, such as cyclodextrin complexation, nanosuspensions, or solid dispersions.
Q3: What are the most common and effective methods to improve the aqueous solubility of this compound?
A3: Several techniques can significantly enhance the aqueous solubility and dissolution rate of poorly soluble flavonoids like this compound. The most widely used and effective methods include:
-
Cyclodextrin Inclusion Complexation: This involves encapsulating the this compound molecule within a cyclodextrin molecule, which has a hydrophobic interior and a hydrophilic exterior.
-
Nanosuspensions: This technique reduces the particle size of this compound to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility.
-
Solid Dispersions: This method involves dispersing this compound in a hydrophilic polymer matrix at a solid state, which can enhance wettability and reduce particle aggregation.[1]
Q4: How do I know if I have successfully improved the solubility of my this compound?
A4: You will need to perform characterization studies to confirm successful solubility enhancement. Common analytical techniques include:
-
Visual Observation: A clear solution after attempting to dissolve the enhanced this compound formulation in an aqueous medium is a good initial indicator.
-
UV-Vis Spectrophotometry: To quantify the amount of dissolved this compound.
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of this compound in solid dispersions or its inclusion in cyclodextrins.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between this compound and the carrier molecule.
-
X-ray Diffraction (XRD): To analyze changes in the crystalline structure of this compound.
-
Dynamic Light Scattering (DLS): To determine the particle size of nanosuspensions.
Quantitative Data on Solubility Enhancement
While specific quantitative data for this compound is limited in published literature, the following table summarizes the reported solubility enhancement for structurally similar flavonoids using various techniques. This data can serve as a valuable reference for the expected level of improvement.
| Flavonoid | Enhancement Technique | Carrier/Stabilizer | Fold Increase in Solubility/Dissolution | Reference |
| Naringin | β-Cyclodextrin Complexation | β-Cyclodextrin | ~15-fold increase in solubility | [2] |
| Naringenin | Solid Dispersion | Polyvinylpyrrolidone (PVP) | 51.4-fold increase in dissolution | [3] |
| Hesperetin | Solid Dispersion | Polyvinylpyrrolidone (PVP) | 64.3-fold increase in dissolution | [3] |
| Quercetin | Nanosuspension | F68 Stabilizer | ~10-fold increase in saturation solubility | [4] |
| Stiripentol | Solid Dispersion | PEG-6000 | ~10-fold increase in solubility | [5] |
Note: The effectiveness of each technique is highly dependent on the specific flavonoid, the chosen carrier or stabilizer, the preparation method, and the drug-to-carrier ratio. Experimental validation is crucial to determine the optimal conditions for this compound.
Experimental Protocols
Here are detailed methodologies for three key solubility enhancement techniques, adapted for this compound based on successful protocols for other flavonoids.
This compound-Cyclodextrin Inclusion Complex Preparation (Co-precipitation Method)
This protocol is adapted from a method used for quercetin.[6]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer
-
0.45 µm filter
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin (e.g., 24 mM γ-CD in a suitable buffer if pH control is needed).
-
Prepare a concentrated solution of this compound in ethanol (e.g., 30 mM).
-
Slowly add the this compound solution to the cyclodextrin solution while stirring continuously. An optimal molar reactant ratio of CD to this compound to improve complexation yield is often around 8:1.[6]
-
Protect the mixture from light and shake it at room temperature (e.g., 25°C at 250 rpm) for 24 hours to allow for equilibrium of the complexation reaction.[6]
-
After equilibration, centrifuge the solution to pellet any uncomplexed this compound.
-
Filter the supernatant through a 0.45 µm filter.
-
The filtered solution contains the water-soluble this compound-cyclodextrin inclusion complex. This solution can be used directly, or the complex can be obtained in solid form by freeze-drying.
This compound Nanosuspension Preparation (Precipitation-Ultrasonication Method)
This protocol is based on a method for preparing naringenin nanosuspensions.[7]
Materials:
-
This compound
-
A suitable organic solvent (e.g., DMSO)
-
A stabilizer solution (e.g., 0.005% w/v Tween 80 in water)
-
Magnetic stirrer
-
Ultrasonic bath
Procedure:
-
Dissolve this compound in a suitable organic solvent to prepare a concentrated solution (e.g., 15 mg/mL in DMSO).
-
Prepare the stabilizer solution (e.g., 0.005% w/v Tween 80 in water).
-
Inject the this compound solution into the stabilizer solution under magnetic stirring at a high speed (e.g., 1000 rpm).
-
Immediately subject the resulting suspension to intense sonication in an ultrasonic bath for a specified time (e.g., 10 minutes) to reduce the particle size.
-
The resulting nanosuspension should appear as a colloidal dispersion.
This compound Solid Dispersion Preparation (Solvent Evaporation Method)
This protocol is adapted from a method used for other poorly soluble drugs.[5]
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG))
-
A suitable organic solvent (e.g., methanol or ethanol)
-
Rotary evaporator or water bath
Procedure:
-
Dissolve both the this compound and the hydrophilic carrier (e.g., PVP K30) in a suitable organic solvent. The drug-to-carrier ratio needs to be optimized; common starting ratios are 1:1, 1:2, and 1:5 (w/w).
-
Ensure complete dissolution of both components.
-
Evaporate the solvent using a rotary evaporator or a water bath at a controlled temperature (e.g., 40-60°C).
-
A solid mass will be formed. Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder and pass it through a sieve to ensure uniformity.
References
- 1. ijpbs.com [ijpbs.com]
- 2. Effect of β-Cyclodextrin Complexation on Solubility and Enzymatic Conversion of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. staff-old.najah.edu [staff-old.najah.edu]
- 4. brieflands.com [brieflands.com]
- 5. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Syringetin stability in cell culture media over time
Welcome to the technical support center for the use of syringetin in research applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in cell culture media and to offer solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key biological activities?
This compound is an O-methylated flavonol, a type of flavonoid found in plants like red grapes, Lysimachia congestiflora, and Vaccinium uliginosum.[1] As a flavonoid, it is recognized for a variety of potential pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Research has suggested that the methylation of flavonoids, such as in this compound, may lead to higher metabolic stability and improved bioavailability compared to their non-methylated counterparts.[2][3]
Q2: How stable is this compound in cell culture media like DMEM or RPMI-1640?
While direct, extensive studies on the stability of this compound in cell culture media are limited, the stability of flavonoids is known to be influenced by their chemical structure. O-methylation, a key feature of this compound, generally enhances the stability of flavonoids.[4][5] This is in contrast to flavonoids with more free hydroxyl groups, which can be more susceptible to degradation in culture media.[3] For instance, the O-methylated flavonoid tamarixetin is noted to be more stable than its unmethylated counterpart, quercetin.[6] Therefore, this compound is expected to exhibit greater stability in cell culture media compared to non-methylated flavonols. However, for long-term experiments, it is always recommended to perform a stability test under your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in an appropriate organic solvent, such as DMSO. These stock solutions should be stored in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) to minimize degradation from repeated freeze-thaw cycles.[7][8] When preparing your working concentrations in aqueous cell culture media, ensure thorough mixing to prevent precipitation. The final concentration of the organic solvent in the culture medium should typically be kept below 0.5% to avoid solvent-induced cellular artifacts.
Q4: What factors can influence the stability of this compound during my experiments?
Several factors can affect the stability of this compound in your cell culture experiments:
-
Media Composition: Components within the cell culture medium can interact with and degrade flavonoids.
-
pH: Changes in the pH of the medium during cell growth can affect the chemical stability of the compound.
-
Light Exposure: Flavonoids can be light-sensitive. It is advisable to protect media containing this compound from direct light.
-
Temperature: Incubating at 37°C can accelerate the degradation of less stable compounds.
-
Presence of Cells: Cellular metabolism can also contribute to the breakdown of the compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell-based assays.
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Inconsistent or lower-than-expected biological activity. | 1. Degradation of this compound: The compound may be degrading in the cell culture medium over the course of the experiment. 2. Precipitation: this compound may be precipitating out of the aqueous medium. 3. Incorrect Stock Concentration: The initial stock solution may not be at the expected concentration due to degradation or weighing errors. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol below). 2. Ensure Solubilization: When diluting the stock solution, vortex thoroughly. Visually inspect the medium for any signs of precipitation. Consider using a formulation with solubilizing agents like cyclodextrins if solubility is an issue.[1] 3. Verify Stock Solution: Prepare fresh stock solutions and verify their concentration if possible. Store aliquots at -80°C to minimize degradation.[7] |
| High variability between replicate wells or experiments. | 1. Inconsistent Compound Degradation: Degradation rates may vary slightly between wells or plates. 2. Cell Culture Variability: Differences in cell seeding density, passage number, or cell health can lead to varied responses.[9][10] 3. Pipetting Inaccuracies: Small errors in pipetting can lead to significant differences in the final concentration of this compound. | 1. Standardize Protocols: Ensure consistent timing for media changes and compound addition. 2. Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range, standardize seeding densities, and ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[10] 3. Calibrate Pipettes: Regularly check and calibrate your pipettes to ensure accurate dispensing. |
| Observed cytotoxicity at expected non-toxic concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. 2. Compound Degradation Products: Degradation products of this compound could be more toxic than the parent compound. | 1. Vehicle Control: Always include a vehicle control (medium with the same final concentration of the solvent) to assess the effect of the solvent on cell viability. Keep the final solvent concentration low (e.g., <0.5%). 2. Fresh Preparations: Prepare fresh dilutions of this compound in media for each experiment to minimize the presence of degradation products. |
Data on Flavonoid Stability
Table 1: Estimated Stability of this compound in Cell Culture Media at 37°C
| Flavonoid Type | Example Compound | Key Structural Features | Expected Half-Life in Media (t1/2) | Recommendation |
| O-Methylated Flavonol | This compound | 3',5'-O-dimethylated | Relatively High (Likely > 24 hours) | Stability testing is recommended for experiments longer than 24 hours to confirm. |
| Hydroxylated Flavonol | Quercetin | Multiple free hydroxyl groups | Low (Can be significant degradation within hours) | Frequent media changes or the addition of stabilizing agents may be necessary. |
Note: The expected half-life is an estimation based on general flavonoid chemistry. It is crucial to experimentally determine the stability of this compound under your specific conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in your complete cell culture medium (e.g., DMEM + 10% FBS) at the final concentration you intend to use in your experiments.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate these tubes under your standard cell culture conditions (37°C, 5% CO₂).
-
Sample Collection: At each designated time point, remove one aliquot.
-
Protein Precipitation: To remove proteins that can interfere with HPLC analysis, add an equal volume of cold acetonitrile to the collected sample.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial and analyze the concentration of the remaining this compound using a validated HPLC method.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in the medium.
Protocol 2: HPLC Method for this compound Quantification
This is a general HPLC method that can be adapted for the quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid is a common starting point. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detector set at a wavelength where this compound has maximum absorbance (e.g., around 350-370 nm). |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
Note: This method should be optimized and validated for your specific instrumentation and experimental needs.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glpbio.com [glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. benchchem.com [benchchem.com]
- 10. promegaconnections.com [promegaconnections.com]
Preventing Syringetin degradation during extraction
Welcome to the technical support center for syringetin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your this compound extracts.
Troubleshooting Guides
This compound, an O-methylated flavonol, generally exhibits greater stability than its non-methylated counterparts.[1][2] However, like other flavonoids, it is susceptible to degradation under certain experimental conditions. Key factors that can lead to the degradation of this compound during extraction include exposure to high temperatures, alkaline pH, and light.[3][4][5]
Table 1: Factors Leading to this compound Degradation and Mitigation Strategies
| Parameter | Issue | Recommended Mitigation Actions |
| Temperature | High temperatures can accelerate the oxidative degradation of this compound. While specific degradation kinetics for this compound are not extensively documented, studies on related flavonoids like quercetin show significant degradation at temperatures above 70-80°C.[6] | - Maintain extraction temperatures below 60°C. - If heat is necessary, use the lowest effective temperature for the shortest possible duration. - Consider non-thermal extraction methods such as ultrasound-assisted extraction at controlled temperatures. |
| pH | Alkaline conditions (pH > 7) can promote the oxidative degradation of flavonoids. Quercetin, a related flavonoid, shows instability in alkaline solutions.[4] | - Maintain a slightly acidic to neutral pH (pH 4-6) during extraction. - Use acidified solvents (e.g., with 0.1% formic acid or acetic acid) to improve stability and extraction efficiency. |
| Light | Exposure to UV radiation can induce photodegradation of flavonoids. Studies on quercetin have shown degradation upon exposure to UV light.[4] | - Conduct extraction and all subsequent handling steps in amber glassware or under light-protected conditions. - Minimize exposure of the extract to direct sunlight or strong artificial light. |
| Solvent | The choice of solvent can impact both extraction efficiency and stability. While polar solvents are generally effective for flavonoid extraction, their properties can influence degradation. | - Use deoxygenated solvents to minimize oxidation. - Ethanol and methanol are commonly used and generally provide good stability. - Store extracts in appropriate solvents at low temperatures (-20°C or -80°C) for long-term storage. |
| Oxygen | The presence of oxygen can lead to oxidative degradation, especially when combined with other factors like heat and light. | - Degas solvents prior to use. - Purge extraction vessels and storage containers with an inert gas (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound degradation in my extract?
A1: A visible color change in your extract, often to a darker brown or yellow, can be an initial indicator of degradation. For a more definitive assessment, analytical techniques such as HPLC-UV or LC-MS should be used to monitor the appearance of new peaks corresponding to degradation products and a decrease in the peak area of this compound.
Q2: Which extraction method is least likely to cause this compound degradation?
A2: Non-thermal methods like ultrasound-assisted extraction (UAE) at a controlled low temperature are generally preferred to minimize heat-related degradation. Maceration at room temperature is also a gentle method, though it may be less efficient than UAE.
Q3: How should I store my this compound extracts to ensure long-term stability?
A3: For long-term storage, extracts should be dissolved in a suitable solvent (e.g., methanol or ethanol), purged with an inert gas, and stored in amber vials at -20°C or, ideally, -80°C to minimize degradation from light, oxygen, and thermal processes.
Q4: Can I use a rotary evaporator to concentrate my this compound extract?
A4: Yes, but it is crucial to use a low water bath temperature (not exceeding 40-50°C) and to complete the process as quickly as possible to minimize thermal stress on the compound.
Experimental Protocols
Below are detailed methodologies for the extraction and purification of this compound from plant sources.
Protocol 1: Ultrasound-Assisted Extraction of this compound from Schinus terebinthifolius Leaves
This protocol is adapted from general flavonoid extraction methods and tailored for this compound from Schinus terebinthifolius.[7]
1. Sample Preparation:
- Collect fresh leaves of Schinus terebinthifolius.
- Dry the leaves in a well-ventilated, dark place at room temperature or in an oven at a temperature not exceeding 40°C.
- Grind the dried leaves into a fine powder using a laboratory mill.
2. Extraction:
- Weigh 10 g of the powdered leaf material and place it in a 250 mL amber glass flask.
- Add 100 mL of 80% ethanol (v/v) in water, acidified with 0.1% formic acid.
- Place the flask in an ultrasonic bath.
- Sonicate for 30 minutes at a controlled temperature of 40°C.
- After sonication, filter the mixture through Whatman No. 1 filter paper.
- Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.
- Pool the filtrates from all three extractions.
3. Solvent Removal and Purification:
- Concentrate the pooled filtrate using a rotary evaporator with the water bath temperature maintained at 40°C.
- The crude extract can be further purified using column chromatography on silica gel or a preparative HPLC system.
Protocol 2: Maceration Extraction of this compound from Red Grape Skins
This protocol is a modified procedure for flavonoid extraction from grape skins.[8]
1. Sample Preparation:
- Obtain fresh red grape skins, a byproduct of winemaking.
- Dry the grape skins at 40°C for 48 hours.
- Grind the dried skins into a coarse powder.
2. Extraction:
- Mix 20 g of the powdered grape skins with 200 mL of 80% ethanol in an amber-colored flask.
- Seal the flask and macerate for 24 hours at room temperature with continuous stirring.
- After 24 hours, filter the mixture to separate the extract from the solid residue.
- The extraction can be repeated to improve the yield.
3. Purification:
- The resulting extract can be concentrated under reduced pressure at a low temperature.
- Further purification can be achieved using techniques such as solid-phase extraction (SPE) or column chromatography.
Visualizing Key Processes
To aid in understanding the factors affecting this compound stability and the experimental workflow, the following diagrams are provided.
Caption: Factors influencing this compound stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Green Extraction of Antioxidants from Different Varieties of Red Grape Pomace - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of the Products of Oxidation of Quercetin by Air Oxygenat Ambient Temperature [mdpi.com]
- 8. Syrah Grape Skin Residues Has Potential as Source of Antioxidant and Anti-Microbial Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Syringetin and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of syringetin and its metabolites.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound and its derivatives in a question-and-answer format.
Question 1: Why am I seeing poor resolution between this compound and its glycoside or glucuronide metabolites?
Answer: Poor resolution between this compound (the aglycone) and its more polar metabolites (glycosides and glucuronides) is a common challenge due to their structural similarities. Several factors can contribute to this issue:
-
Mobile Phase Composition: The organic solvent concentration and the pH of the aqueous phase are critical. A shallow gradient is often necessary to effectively separate compounds with small differences in polarity.
-
Column Chemistry: Not all C18 columns are identical. Differences in end-capping and silica purity can affect interactions with the phenolic hydroxyl groups on the flavonoids.
-
Flow Rate: A lower flow rate can sometimes improve the resolution of closely eluting peaks by allowing more time for interaction with the stationary phase.
Troubleshooting Steps:
-
Optimize the Gradient: Start with a shallow gradient and adjust the ramp-up of the organic solvent (e.g., acetonitrile or methanol). Introducing isocratic steps at certain points in the gradient can also help to improve separation.[1]
-
Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is standard for flavonoid analysis. This suppresses the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention on a reversed-phase column.
-
Try a Different Column: If optimizing the mobile phase is insufficient, consider a column with a different C18 chemistry or a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
-
Decrease the Flow Rate: Reducing the flow rate from 1.0 mL/min to 0.8 mL/min or lower can enhance resolution, although it will increase the run time.
Question 2: My this compound peak is tailing. What are the likely causes and solutions?
Answer: Peak tailing for this compound and other flavonoids is often caused by interactions between the free hydroxyl groups on the molecule and active sites on the HPLC column, such as residual silanols on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) to suppress the ionization of silanol groups on the stationary phase.
-
Use a High-Purity Column: Modern, high-purity silica columns with advanced end-capping are less prone to silanol interactions.
-
Add an Ion-Pairing Reagent (Advanced): In some cases, a low concentration of an ion-pairing reagent can be used, but this is often not necessary with modern columns and can complicate the method.
-
Check for Column Contamination: Strongly retained compounds from previous injections can lead to peak tailing. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent).
Question 3: I am observing significant retention time shifts between runs. What should I check?
Answer: Retention time variability can compromise the reliability of your results. The most common causes are related to the mobile phase, the column, or the HPLC system itself.
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent mobile phase composition is a primary cause of retention time drift.
-
Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods. A general rule is to flush the column with at least 10 column volumes of the starting mobile phase.
-
Column Temperature: Use a column oven to maintain a constant and stable column temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow from the pump will lead to variable retention times.
Question 4: How can I improve the sensitivity of my assay for low-concentration this compound metabolites in plasma?
Answer: Detecting low levels of metabolites in a complex matrix like plasma requires optimizing both sample preparation and HPLC-detector settings.
Troubleshooting Steps:
-
Sample Preparation: Utilize a solid-phase extraction (SPE) method to clean up the sample and concentrate the analytes. This will remove interfering matrix components and increase the concentration of your target compounds. Protein precipitation followed by evaporation and reconstitution in the mobile phase is another option.
-
Detector Wavelength: this compound and its metabolites typically have a UV absorbance maximum around 350-370 nm. Ensure your detector is set to the optimal wavelength for your compounds of interest.
-
Use Mass Spectrometry (MS) Detection: For the highest sensitivity and selectivity, couple your HPLC system to a mass spectrometer. A UPLC-MS/MS system can provide excellent sensitivity for quantifying metabolites in complex biological samples.[2][3][4]
Experimental Protocols
Below are detailed methodologies for sample preparation and HPLC analysis of this compound and its metabolites.
Protocol 1: Sample Preparation from Plasma
This protocol is designed for the extraction of this compound and its metabolites from plasma samples for subsequent HPLC analysis.
-
Protein Precipitation:
-
To 100 µL of plasma, add 400 µL of acetonitrile (or a 9:1 methanol:acetonitrile mixture).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 7000 x g for 15 minutes.
-
Collect the supernatant.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex to dissolve the residue.
-
-
Filtration:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC Method for Separation of this compound and its Metabolites
This is a general-purpose reversed-phase HPLC method suitable for the separation of this compound and its common glycosylated and glucuronidated metabolites.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 86 14 30.0 84 16 36.0 84 16 50.0 70 30 55.0 10 90 60.0 10 90 61.0 90 10 | 70.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following tables summarize typical HPLC parameters and expected elution order for this compound and its metabolites. Note that exact retention times will vary depending on the specific HPLC system, column, and precise mobile phase conditions.
Table 1: HPLC System Parameters
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
Table 2: Expected Elution Order and Metabolites
In reversed-phase HPLC, more polar compounds elute earlier. Therefore, the highly polar glucuronide and glycoside conjugates will have shorter retention times than the less polar this compound aglycone.
| Compound | Type | Expected Elution Order |
| This compound-3-O-glucuronide | Metabolite (Glucuronide) | 1 (Earliest) |
| This compound-3-O-glucoside | Metabolite (Glycoside) | 2 |
| This compound | Parent Compound (Aglycone) | 3 (Latest) |
Visualizations
Logical Workflow for HPLC Troubleshooting
The following diagram illustrates a systematic approach to troubleshooting common HPLC issues.
Caption: A flowchart for systematic HPLC troubleshooting.
Signaling Pathways Modulated by this compound
This compound has been shown to influence key cellular signaling pathways involved in processes like cell growth, differentiation, and apoptosis.
1. This compound's Influence on the PI3K/Akt/mTOR Pathway
This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Flavonoids like this compound can inhibit this pathway, contributing to their anti-cancer effects.[5][6][7][8]
Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.
2. This compound's Role in the BMP-2/SMAD Signaling Pathway
This pathway is vital for osteoblast differentiation and bone formation. This compound, similar to other flavonoids like myricetin, can promote this pathway, suggesting its potential role in bone health.[9][10][11][12][13]
Caption: this compound's promotion of the BMP-2/SMAD signaling pathway.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. mitchell.ucdavis.edu [mitchell.ucdavis.edu]
- 3. agilent.com [agilent.com]
- 4. Quantitative determination of myricetin in rat plasma by ultra performance liquid chromatography tandem mass spectrometry and its absolute bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Syringic Acid on Apoptosis, Inflammation, and AKT/mTOR Signaling Pathway in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Akt/mTOR Signaling by the Dietary Flavonoid Fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myricetin induces human osteoblast differentiation through bone morphogenetic protein-2/p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing effects of myricetin on the osteogenic differentiation of human periodontal ligament stem cells via BMP-2/Smad and ERK/JNK/p38 mitogen-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Increased BMP-Smad signaling does not affect net bone mass in long bones [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Bone Morphogenetic Protein 2-Induced Osteoblast Differentiation Requires Smad-Mediated Down-Regulation of Cdk6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antioxidant Effect of Syringetin in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antioxidant effect of Syringetin in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity significant?
A1: this compound (3,5,7,4′-tetrahydroxy-3′,5′-dimethoxyflavone) is an O-methylated flavonol, a type of flavonoid found in plants, red wine, and grape pomace. Its antioxidant properties are of significant interest due to their potential to mitigate oxidative stress-related damage involved in various chronic diseases. The health-promoting properties of flavonoids like this compound stem from their chemical structure, which allows them to scavenge free radicals and modulate cellular antioxidant defense systems.
Q2: Which are the most common in vitro assays to measure the antioxidant activity of this compound?
A2: The most common in vitro assays for evaluating the antioxidant activity of this compound include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the capacity of an antioxidant to scavenge the ABTS radical cation. This assay is applicable to both hydrophilic and lipophilic compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: Measures the capacity of an antioxidant to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).
Q3: How can I improve the solubility of this compound for my antioxidant assays?
A3: this compound, like many flavonoids, has limited solubility in aqueous solutions. To enhance its solubility for in vitro assays, consider the following solvents:
-
Methanol: Commonly used for preparing stock solutions for DPPH and other antioxidant assays.
-
Ethanol: Another effective solvent for dissolving flavonoids. Aqueous ethanol solutions (e.g., 70%) can also be effective.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for dissolving a wide range of compounds, including those with poor solubility in alcohols. However, be mindful of its potential to interfere with certain assays or cellular systems.
-
Acetone: Can be used, particularly for specific types of flavonoids.
It is crucial to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentrations in the assay buffer. Always include a solvent control in your experiments.
Q4: Can the antioxidant effect of this compound be enhanced by combining it with other antioxidants?
A4: Yes, combining this compound with other antioxidants can lead to synergistic or additive effects, enhancing the overall antioxidant capacity. For instance, combining flavonoids with compounds like ascorbic acid (Vitamin C) or other flavonoids such as quercetin can result in enhanced radical scavenging activity. However, it's important to note that antagonistic effects can also occur. The nature of the interaction (synergistic, additive, or antagonistic) depends on the specific compounds, their concentrations, and the assay system used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no antioxidant activity detected | 1. Poor Solubility: this compound may not be fully dissolved in the assay medium, leading to a lower effective concentration. 2. Incorrect Wavelength: The spectrophotometer is not set to the correct wavelength for the specific assay (e.g., ~517 nm for DPPH, ~734 nm for ABTS, ~593 nm for FRAP). 3. Degradation of this compound: The compound may have degraded due to improper storage (exposure to light or high temperatures). | 1. Optimize Solvent System: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol, ethanol, or DMSO) before diluting it in the assay buffer. Ensure the final concentration of the organic solvent is consistent across all samples and controls and does not interfere with the assay. 2. Verify Spectrophotometer Settings: Double-check and calibrate the spectrophotometer to the correct wavelength for the assay being performed. 3. Proper Storage: Store this compound powder and stock solutions in a cool, dark, and dry place. Prepare fresh dilutions for each experiment. |
| High variability between replicates | 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents or the sample. 2. Incomplete Mixing: The reaction components are not mixed thoroughly. 3. Temperature Fluctuations: Inconsistent incubation temperatures. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use consistent pipetting techniques. 2. Ensure Thorough Mixing: Vortex or gently shake the reaction mixtures immediately after adding all components. 3. Maintain Stable Temperature: Use a temperature-controlled incubator or water bath for all incubation steps. |
| Precipitation observed in the assay well/tube | 1. Low Solubility: this compound is precipitating out of the solution at the tested concentration. 2. Reaction with Buffer Components: this compound may be reacting with components of the buffer, leading to precipitation. | 1. Decrease Final Concentration: Lower the final concentration of this compound in the assay. 2. Adjust Solvent Concentration: Slightly increase the percentage of the organic solvent in the final reaction mixture, ensuring it does not exceed a level that interferes with the assay (typically <5%). Run a solvent control to verify. |
| Unexpected color changes or interference | 1. Inherent Color of this compound: this compound itself has a color that may interfere with the absorbance reading. 2. Interaction with Assay Reagents: The compound may interact with the assay reagents in a non-antioxidant manner, causing a color change. | 1. Use a Sample Blank: For each concentration of this compound, prepare a blank containing the sample and all reagents except the radical/metal ion solution. Subtract the absorbance of the sample blank from the absorbance of the corresponding sample. |
Quantitative Data Summary
The following tables provide a summary of the antioxidant activity of this compound and related flavonoids for comparative purposes. Note that IC₅₀ values can vary depending on the specific experimental conditions.
Table 1: Radical Scavenging Activity (IC₅₀ Values)
| Compound | DPPH Assay (µM) | ABTS Assay (µM) | Reference |
| This compound-3-O-β-d-glucoside | 286.6 µg/mL | 283.0 µg/mL | |
| Quercetin | 4.60 ± 0.3 | 48.0 ± 4.4 | |
| Ascorbic Acid (Standard) | ~9.53 µg/ml | - |
Table 2: Metal Reducing Activity
| Compound | FRAP Assay (TEAC, mmol Trolox/g) | CUPRAC Assay | Reference |
| This compound | Data not available | Data not available | |
| Quercetin | Variable depending on assay conditions | Variable depending on assay conditions |
Note: Specific quantitative data for this compound in FRAP and CUPRAC assays is limited in the reviewed literature. Researchers are encouraged to include standard compounds like Trolox or Ascorbic Acid in their experiments for comparison.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for a positive control (e.g., Ascorbic Acid or Quercetin).
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of this compound or the positive control to the wells.
-
For the blank, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.
ABTS Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ is measured by the decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Preparation of ABTS•⁺ Working Solution: Dilute the ABTS•⁺ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and perform serial dilutions. Prepare similar dilutions for a positive control.
-
Assay:
-
Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of this compound or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and perform serial dilutions. Prepare a series of dilutions of FeSO₄ or Trolox to generate a standard curve.
-
Assay:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is expressed as FeSO₄ or Trolox equivalents (µM) by comparing the absorbance of the sample with the standard curve.
Signaling Pathways and Experimental Workflows
This compound exerts its antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a key regulator of cellular antioxidant defenses. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of antioxidant genes, leading to their transcription. Recent studies suggest that this compound can regulate the Nrf2/Keap-1 pathway.
Caption: Activation of the Nrf2/ARE antioxidant pathway by this compound.
Experimental Workflow for Antioxidant Assays
The following diagram illustrates a general workflow for conducting in vitro antioxidant assays with this compound.
Caption: General workflow for in vitro antioxidant capacity assays.
Technical Support Center: Strategies to Increase Syringetin Yield from Natural Sources
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in optimizing the extraction and yield of Syringetin from natural sources.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction, purification, and analysis of this compound.
| Problem | Potential Cause(s) | Solution(s) |
| Low this compound Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for extracting this compound glycosides, the primary form in plants. | Test a range of solvents with varying polarities. Aqueous ethanol (50-80%) or methanol are often effective for flavonoids.[1] For this compound, which is less polar than its glycoside precursors, a final extraction with a less polar solvent like ethyl acetate might be beneficial after initial extraction and hydrolysis. |
| Suboptimal Extraction Parameters: Extraction time, temperature, or solid-to-liquid ratio may be insufficient. | Systematically optimize parameters using a Response Surface Methodology (RSM) approach.[2] For Ultrasound-Assisted Extraction (UAE), experiment with varying sonication times (e.g., 15-35 min) and temperatures (e.g., 40-60°C).[3] | |
| Inefficient Cell Wall Disruption: The plant matrix is not sufficiently broken down to release the target compounds. | Ensure the plant material is finely ground to a uniform powder to increase the surface area for solvent penetration.[1] Consider using enzyme-assisted extraction (EAE) with pectinases and cellulases to degrade cell walls prior to solvent extraction.[4] | |
| Degradation of this compound: this compound, like other flavonoids, can be sensitive to high temperatures, prolonged extraction times, and pH changes.[1] | Employ modern extraction techniques like UAE or Microwave-Assisted Extraction (MAE) which often use lower temperatures and shorter durations.[5] Maintain a slightly acidic pH during extraction to improve stability.[4] | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent is extracting a wide range of compounds (e.g., chlorophyll, lipids, other phenolics) that interfere with analysis. | Use a multi-step extraction process. An initial wash with a non-polar solvent like hexane can remove lipids and chlorophyll before extracting with a more polar solvent for flavonoids.[6] |
| Complex Plant Matrix: The natural source contains numerous compounds with similar polarities to this compound. | Implement a purification step after initial extraction. Column chromatography with silica gel or Sephadex LH-20 is effective for separating flavonoids.[3][7] Solid-Phase Extraction (SPE) can also be used for sample cleanup.[1] | |
| Poor Chromatographic Resolution (HPLC) | Inappropriate Mobile Phase: The solvent gradient or isocratic mixture is not effectively separating this compound from other compounds. | Optimize the mobile phase composition. A common mobile phase for flavonoid analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8] |
| Column Issues: The HPLC column may be contaminated, degraded, or not suitable for flavonoid analysis. | Use a C18 column, which is standard for flavonoid separation.[9] Ensure the column is properly equilibrated and cleaned between runs. If peak tailing or splitting occurs, consider replacing the column or guard column.[10] | |
| Matrix Effects: Co-eluting compounds are suppressing or enhancing the this compound signal in the detector. | Dilute the sample to minimize matrix effects.[11] If problems persist, use a more selective detector like a mass spectrometer (LC-MS) or implement a more thorough sample cleanup procedure before injection.[5] | |
| Low Recovery After Purification | Irreversible Adsorption: this compound may be strongly and irreversibly binding to the stationary phase during column chromatography. | If using silica gel, de-acidify it by washing with a solvent containing a small amount of a weak base like triethylamine to prevent strong acidic interactions.[3] Consider alternative stationary phases like polyamide or Sephadex LH-20.[3] |
| Compound Precipitation: The sample precipitates on the column or during solvent evaporation. | Ensure the crude extract is fully dissolved in the initial mobile phase before loading onto the column.[12] During solvent evaporation, use a rotary evaporator at a controlled temperature (e.g., < 40°C) to prevent rapid concentration and precipitation. | |
| Degradation during Purification: Exposure to harsh solvents or prolonged processing times can lead to degradation. | Minimize the time the compound spends in solution and on the chromatography column. Use high-purity solvents to avoid reactions with impurities.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the best natural sources for obtaining high yields of this compound?
A1: this compound is primarily found as glycosides in red grapes (Vitis vinifera), particularly in the skins, as well as in blueberries (Vaccinium species) and bog bilberries (Vaccinium uliginosum).[1][13] The concentration can vary depending on the plant variety, growing conditions, and harvest time.[14]
Q2: Which extraction method is most effective for this compound?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like maceration or Soxhlet extraction.[15] These methods often provide higher yields in shorter times and with less solvent consumption.[5] For instance, UAE has been shown to be highly efficient for extracting flavonoids from various plant materials.[16]
Q3: How can I increase the natural production of this compound in my plant source before extraction?
A3: The application of elicitors can stimulate the plant's defense mechanisms and increase the biosynthesis of secondary metabolites, including flavonoids. For grapevines, treating the plants with methyl jasmonate (MeJ) or cyclodextrins has been shown to enhance the production of phenolic compounds.[17][18]
Q4: this compound in plants is often in a glycoside form. Should I perform hydrolysis?
A4: Yes, to obtain the aglycone form (this compound), acid hydrolysis of the crude extract is a necessary step. This is typically done after the initial extraction and before the final purification.[19] This process cleaves the sugar moieties from the flavonoid backbone.
Q5: What is the best way to purify this compound from a crude plant extract?
A5: Column chromatography is a standard and effective method for purifying flavonoids like this compound.[3] A common approach involves using a silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or methanol).[7][20] For further purification, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Q6: How can I confirm the identity and purity of my isolated this compound?
A6: The identity and purity of the final product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) by comparing the retention time with a certified standard.[9] Structural confirmation can be achieved through spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[20]
Quantitative Data on Flavonoid Extraction
Direct comparative studies on this compound yield under various extraction methods are limited in the literature. However, data from studies on related flavonoids in similar plant matrices can provide valuable insights for optimizing extraction parameters. The following table summarizes findings from studies on flavonoid extraction, which can be used as a starting point for developing a this compound extraction protocol.
| Plant Material | Extraction Method | Key Parameters | Target Compound(s) | Yield/Efficiency | Reference |
| Grape Skin | Accelerated Solvent Extraction (ASE) | Solvent: 48.8% Ethanol, Temp: 50.8°C, Time: 14.8 min | Total Phenols | 15.24 mg GAE/g | [21] |
| Grape Skin | Solid-Liquid Extraction | Solvent: 70% Ethanol in water | This compound 3-glucoside | Identified as a major flavonol | [22] |
| Onion Solid Waste | Ultrasound-Assisted Extraction (UAE) | Solvent: 59% Ethanol, Temp: 49°C | Quercetin | 11.08 mg/g DW | [3] |
| Euonymus alatus | Ultrasound-Assisted Extraction (UAE) | Solvent: 70% Ethanol, Solvent/Sample: 40:1, Time: 3 x 30 min | Rutin and Quercetin | UAE was more efficient than classical methods | [23] |
| Sea Buckthorn Berries | Ultrasound-Enzymatic-Assisted Extraction (UEAE) | Pectinase, 300 W, 48% Ethanol, 50°C, 28 min | Flavonoids | 21.57 mg/g | [24] |
Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound Glycosides
This protocol is a general guideline and should be optimized for your specific plant material.
Materials and Equipment:
-
Dried and finely powdered plant material (e.g., grape skins)
-
70% Ethanol in distilled water (v/v)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Weigh 10 g of the dried plant powder and place it in a 250 mL beaker.
-
Add 100 mL of 70% ethanol (a 1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 50°C.
-
After sonication, transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.
-
Decant the supernatant and collect it.
-
Repeat the extraction process on the pellet with fresh solvent to ensure complete extraction.
-
Combine the supernatants and filter through Whatman No. 1 filter paper.
-
Concentrate the filtered extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol for Acid Hydrolysis of this compound Glycosides
Materials and Equipment:
-
Crude this compound glycoside extract
-
2M Hydrochloric acid (HCl)
-
Methanol
-
Reflux apparatus (condenser and round-bottom flask)
-
Heating mantle
-
Ethyl acetate
-
Separatory funnel
-
Sodium sulfate (anhydrous)
Procedure:
-
Dissolve the crude extract in a sufficient volume of methanol.
-
Add an equal volume of 2M HCl to the methanolic solution in a round-bottom flask.
-
Heat the mixture under reflux for 2 hours.
-
After cooling, remove the methanol using a rotary evaporator.
-
Transfer the remaining aqueous solution to a separatory funnel.
-
Partition the solution three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions, wash with distilled water to remove residual acid, and then dry over anhydrous sodium sulfate.
-
Filter and evaporate the ethyl acetate to yield the crude this compound aglycone.
Protocol for Purification of this compound by Column Chromatography
Materials and Equipment:
-
Crude this compound aglycone extract
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents: n-hexane, ethyl acetate
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column, avoiding air bubbles.
-
Sample Loading: Dissolve the crude this compound aglycone extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 95:5) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the initial non-polar mobile phase. Gradually increase the polarity by increasing the proportion of ethyl acetate in the mobile phase (e.g., 90:10, 85:15, and so on).
-
Fraction Collection: Collect fractions of a consistent volume.
-
Fraction Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under a UV lamp.
-
Pooling and Evaporation: Combine the fractions that contain the pure this compound (identified by a single spot with the expected Rf value). Evaporate the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Simplified Biosynthesis Pathway of this compound.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEGG COMPOUND: C11620 [kegg.jp]
- 3. benchchem.com [benchchem.com]
- 4. Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Isolation of Myricitrin and 3,5-di-O-Methyl Gossypetin from Syzygium samarangense and Evaluation of their Involvement in Protecting Keratinocytes against Oxidative Stress via Activation of the Nrf-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phcogres.com [phcogres.com]
- 9. paperso.journal7publish.com [paperso.journal7publish.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Methyl jasmonate induces defense responses in grapevine and triggers protection against Erysiphe necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Grape Flavonoid Evolution and Composition Under Altered Light and Temperature Conditions in Cabernet Sauvignon (Vitis vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. archives.ijper.org [archives.ijper.org]
- 16. researchgate.net [researchgate.net]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Novel approach for extraction of grape skin antioxidants by accelerated solvent extraction: Box–Behnken design optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Syringetin Dosage in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Syringetin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the dosage of this compound in your animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions encountered during in vivo experiments with this compound, covering dosage, administration, and potential issues.
Q1: What is a recommended starting dose for this compound in rodent models?
A1: A literature-reported effective oral dose of this compound in a rat model of breast cancer-related bone pain is 15 mg/kg/day [1]. For initial studies, a dose--response investigation around this value is recommended. As this compound is an O-methylated flavonol, a class of compounds known for potentially enhanced metabolic stability and bioavailability compared to their non-methylated counterparts, starting with a moderate dose and escalating is a prudent approach[2][3].
Q2: How should I prepare this compound for oral administration? It has poor water solubility.
A2: Due to its hydrophobic nature, this compound requires a suitable vehicle for effective oral administration, typically as a suspension[4][5][6]. Common vehicles for poorly soluble compounds in rodent oral gavage studies include:
-
Aqueous suspensions:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water[7].
-
0.5% (w/v) CMC with 0.2% (w/v) Tween-80 in water to aid in suspension and prevent aggregation.
-
-
Oil-based vehicles:
-
Corn oil can be used for highly lipophilic compounds[7].
-
Experimental Protocol: Preparation of this compound for Oral Gavage
-
Vehicle Preparation:
-
To prepare a 0.5% CMC solution, gradually add 0.5 g of CMC to 100 mL of sterile water while stirring continuously to prevent clumping. Allow the solution to stir for several hours until a clear, viscous solution is formed.
-
If using a surfactant, add 0.2 g of Tween-80 to the CMC solution and mix thoroughly.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder for your desired concentration.
-
Triturate the this compound powder with a small volume of the prepared vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to ensure a uniform suspension.
-
Sonication in a water bath can help to break down aggregates and create a finer, more homogenous suspension[8].
-
-
Administration:
Q3: I am observing high variability in my results after oral gavage. What could be the cause?
A3: High variability with orally administered poorly soluble compounds is a common issue[11]. Potential causes and troubleshooting steps include:
-
Inconsistent Suspension: The compound may be settling in the dosing syringe, leading to inconsistent doses.
-
Solution: Ensure the suspension is thoroughly mixed immediately before dosing each animal.
-
-
Gavage Technique: Improper gavage technique can lead to stress, esophageal irritation, or accidental tracheal administration, affecting absorption and animal well-being.
-
Solution: Ensure all personnel are properly trained in oral gavage techniques. Pre-coating the gavage needle with a sucrose solution can improve animal acceptance and reduce stress[10].
-
-
Physiological Variability: Differences in gastric emptying time and intestinal transit can affect drug absorption.
-
Solution: Standardize fasting times before dosing to minimize variability related to food in the gastrointestinal tract[11].
-
Q4: Are there alternative administration routes to oral gavage?
A4: While oral gavage is common, intraperitoneal (IP) injection is another option, though it can also present challenges with poorly soluble compounds[12]. IP administration may lead to different pharmacokinetic profiles compared to the oral route[13]. If considering IP injection, ensure the compound is formulated in a vehicle that minimizes irritation and precipitation in the peritoneal cavity.
Q5: What is known about the bioavailability and pharmacokinetics of this compound?
A5: Specific pharmacokinetic data for this compound, such as Cmax, Tmax, and absolute bioavailability, are not extensively reported in the available literature. However, as a methylated flavonoid, it is suggested to have potentially higher metabolic stability and oral bioavailability compared to its non-methylated precursor, myricetin[2][3]. For related flavonoids like quercetin, oral bioavailability in rats is generally low but can be improved with specific formulations[14]. Further pharmacokinetic studies are needed to fully characterize this compound's profile.
Quantitative Data from In Vivo Studies
The following table summarizes available in vivo dosage information for this compound and related flavonoids to guide experimental design.
| Compound | Animal Model | Disease/Application | Dosage | Administration Route | Key Findings | Reference |
| This compound | Rat | Breast Cancer-Related Bone Pain | 15 mg/kg/day | Oral | Alleviated bone cancer pain characteristics. | [1] |
| Myricetin | Wistar Rat | Type 2 Diabetes | 250 µg/kg | Oral | Maintained normal blood glucose levels. | [15] |
| Quercetin | apoE-/- Mouse | Diabetic Nephropathy | 10 mg/kg/day | Oral | Reduced polyuria and glycemia. | [16] |
| Quercetin | Nude Mouse | Breast Cancer (MCF-7/ADR xenograft) | 5 mg/kg (as part of a nanoparticle formulation) | Intravenous | Superior tumor inhibition. | [17] |
| Quercetin | C3(1)/SV40Tag Mouse | Breast Cancer | 0.2% of diet (approx. 270 mg/kg/day) | Oral (in diet) | Reduced tumor number and volume. | [18] |
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.
This compound-Induced Osteoblast Differentiation
This compound promotes bone formation by stimulating osteoblast differentiation. This process is initiated by an increase in Bone Morphogenetic Protein-2 (BMP-2) production, which subsequently activates the SMAD1/5/8 and ERK1/2 signaling pathways[2][3][13][19].
This compound-Mediated Apoptosis in Cancer Cells
In the context of cancer, this compound has been observed to enhance radiosensitivity through the potentiation of the caspase-3-mediated apoptosis pathway[2][15]. This intrinsic apoptotic pathway is a critical mechanism for programmed cell death.
References
- 1. This compound relieves bone cancer pain in rats induced by breast cancer cells through the ESR1/PRDM2 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|O-Methylated Flavonol|98% Purity [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. benchchem.com [benchchem.com]
- 15. Myricetin: a potent approach for the treatment of type 2 diabetes as a natural class B GPCR agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The protective effects of oral low-dose quercetin on diabetic nephropathy in hypercholesterolemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quercetin and doxorubicin co-encapsulated biotin receptor-targeting nanoparticles for minimizing drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dose-dependent benefits of quercetin on tumorigenesis in the C3(1)/SV40Tag transgenic mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. spandidos-publications.com [spandidos-publications.com]
Improving the stability of Syringetin stock solutions
This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Syringetin. Our goal is to help you improve the stability of your this compound stock solutions and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an O-methylated flavonol, a type of flavonoid found in various plants, including red grapes.[1] Its methylated structure contributes to higher metabolic stability and bioavailability compared to non-methylated flavonoids.[1] Maintaining the stability of this compound stock solutions is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown compounds.
Q2: What are the primary factors that affect the stability of this compound stock solutions?
The stability of this compound in solution is primarily influenced by the following factors:
-
Solvent Choice: The type of solvent used to dissolve this compound can impact its stability.
-
pH: Like many flavonoids, this compound's stability can be pH-dependent.
-
Temperature: Both storage temperature and exposure to elevated temperatures during experiments can lead to degradation.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.
-
Freeze-Thaw Cycles: Repeated changes in temperature can cause the compound to precipitate out of solution.
Q3: Which solvents are recommended for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) and ethanol are the most commonly recommended solvents for preparing this compound stock solutions. It is crucial to use high-purity, anhydrous (water-free) solvents to minimize degradation.
Q4: How should I store my this compound stock solutions to ensure maximum stability?
For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Short-term storage (up to 1 month): Store at -20°C.
-
Long-term storage (up to 6 months): Store at -80°C.
-
Protection from Light: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to protect them from light.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound stock solutions.
Problem 1: Precipitation is observed in the stock solution.
Possible Causes:
-
Concentration Exceeds Solubility Limit: The prepared concentration of this compound may be higher than its solubility in the chosen solvent at the storage temperature.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or improper storage can lead to precipitation.
-
Water Contamination: The presence of water in the organic solvent can reduce the solubility of this compound.
Solutions:
-
Warm the Solution: Gently warm the vial to 37°C in a water bath and vortex or sonicate to redissolve the precipitate.
-
Dilute the Stock Solution: If precipitation persists, consider diluting the stock solution to a lower concentration.
-
Use Anhydrous Solvents: Always use high-purity, anhydrous solvents to prepare stock solutions.
-
Proper Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles.
Problem 2: Inconsistent or unexpected experimental results.
Possible Causes:
-
Degradation of this compound: The stock solution may have degraded due to improper storage or handling.
-
Inaccurate Concentration: Precipitation or degradation can lead to a lower effective concentration of this compound.
Solutions:
-
Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound.
-
Verify Solution Integrity: Before use, visually inspect the stock solution for any signs of precipitation or color change.
-
Perform a Stability Check: If you have access to analytical instrumentation like HPLC, you can perform a quick check to assess the purity of your stock solution.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble | Another suitable solvent, often preferred for cell culture experiments due to lower toxicity than DMSO. |
| Methanol | Soluble | Can also be used, but ethanol and DMSO are more common for biological applications. |
| Water | Sparingly Soluble | This compound has low solubility in aqueous solutions, especially at neutral pH. |
Note: Specific quantitative solubility data for this compound at various concentrations and temperatures is limited in publicly available literature. The information provided is based on general characteristics of flavonoids and vendor-provided information.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Duration | Temperature | Container | Special Precautions |
| Short-term (≤ 1 month) | -20°C | Amber glass vial | Protect from light, aliquot to avoid freeze-thaw cycles. |
| Long-term (≤ 6 months) | -80°C | Amber glass vial | Protect from light, aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 346.29 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound: For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 0.001 L * 346.29 g/mol = 0.00346 g = 3.46 mg
-
Weigh this compound: Accurately weigh 3.46 mg of this compound powder and transfer it to a sterile vial.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, gently warm the solution to 37°C or use a sonicator to aid dissolution.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound Stock Solution using HPLC-UV
Objective: To assess the stability of a this compound stock solution over time under specific storage conditions.
Materials and Equipment:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A mixture of acetonitrile and water with 0.1% formic acid (gradient or isocratic)
-
This compound reference standard
Procedure:
-
Prepare a fresh this compound standard solution of known concentration.
-
Set up the HPLC method:
-
Column: C18 reverse-phase
-
Mobile Phase: A suitable gradient of acetonitrile and 0.1% formic acid in water. For example, a gradient starting from 10% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 254 nm or 370 nm (based on the UV absorbance maxima of this compound).
-
Injection Volume: 10-20 µL
-
-
Initial Analysis (Time 0): Inject the freshly prepared this compound stock solution and the standard solution into the HPLC system. Record the peak area and retention time of the this compound peak.
-
Store the Stock Solution: Store the stock solution under the desired conditions (e.g., -20°C, protected from light).
-
Time-Point Analysis: At specified time intervals (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot of the stock solution, and inject it into the HPLC system under the same conditions.
-
Data Analysis: Compare the peak area of the this compound peak at each time point to the initial peak area (Time 0). A significant decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products. The percentage of this compound remaining can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100%
Mandatory Visualization
Caption: Workflow for preparing, testing, and troubleshooting this compound stock solutions.
Caption: Factors leading to the degradation of this compound.
References
Minimizing off-target effects of Syringetin in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects when working with Syringetin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a naturally occurring O-methylated flavonol, a type of flavonoid found in red grapes, wine, and certain plants.[1] It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] While its precise molecular targets are still under investigation, studies have shown that this compound can modulate several signaling pathways. For instance, it has been observed to induce osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1]
Q2: What are potential off-target effects of this compound?
Q3: How can I minimize off-target effects in my experiments with this compound?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are several strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect through dose-response studies.
-
Perform Control Experiments: Include appropriate controls, such as using a structurally related but inactive compound, to distinguish between on-target and off-target effects.
-
Utilize Orthogonal Approaches: Confirm key findings using alternative methods or tools, such as RNA interference (RNAi) or CRISPR-Cas9, to silence the intended target and observe if the phenotype matches that of this compound treatment.
-
Conduct Kinase Profiling: If resources permit, perform a kinase selectivity screen to identify potential off-target kinases.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides solutions to mitigate potential off-target effects.
Issue 1: Inconsistent or unexpected cellular phenotypes.
Possible Cause: Off-target effects of this compound at the concentration used.
Troubleshooting Steps:
-
Validate with a Dose-Response Curve: Perform a comprehensive dose-response analysis to identify the optimal concentration range for your desired effect. High concentrations are more likely to induce off-target activities.
-
Assess Cell Viability: Use a cell viability assay (e.g., MTS or ATP-based assays) to ensure that the observed phenotype is not a result of general cytotoxicity. This compound has been reported to have a 50% cytotoxic concentration (CC50) of over 100 µM in some cell lines.[4]
-
Employ a Negative Control Compound: If available, use a structurally similar but biologically inactive analog of this compound to determine if the observed effects are specific to this compound's intended activity.
-
Rescue Experiments: If the intended target of this compound is known, attempt to rescue the phenotype by overexpressing the target protein.
Issue 2: Discrepancies between in vitro and in-cellulo results.
Possible Cause: Differences in compound stability, metabolism, or the complexity of the cellular environment leading to off-target engagement.
Troubleshooting Steps:
-
Evaluate Compound Stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment.
-
Consider Cellular Metabolism: Flavonoids can be metabolized by cells, leading to the formation of active or inactive byproducts. Consider using techniques like LC-MS to analyze the metabolic fate of this compound in your cellular model.
-
Perform Target Engagement Assays: Utilize cellular thermal shift assays (CETSA) or related techniques to confirm that this compound is binding to its intended target within the cell at the concentrations used.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound
The following table provides a hypothetical example of kinase profiling data for this compound to illustrate how such data would be presented. Note: This data is for illustrative purposes only and is not based on actual experimental results.
| Kinase | This compound IC50 (µM) |
| Primary Target Kinase | 0.5 |
| Off-Target Kinase A | 5.2 |
| Off-Target Kinase B | 15.8 |
| Off-Target Kinase C | > 50 |
| Off-Target Kinase D | 8.9 |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using an In Vitro Kinase Assay Panel
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Materials:
-
This compound stock solution (in DMSO)
-
Kinase panel (e.g., commercial services like those offered by Reaction Biology or Promega)[5][6]
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol describes how to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Diagram 1: General Experimental Workflow for Assessing this compound's Off-Target Effects
Caption: Workflow for Investigating this compound's Off-Target Effects.
Diagram 2: Simplified Signaling Pathway Potentially Modulated by this compound
Caption: On-Target vs. Off-Target Signaling of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. worldwide.promega.com [worldwide.promega.com]
Technical Support Center: Syringetin Experiments and Cell Culture Contamination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with syringetin.
Troubleshooting Guides
This section offers step-by-step guidance in a question-and-answer format to address specific contamination problems.
Scenario 1: Visible Changes in Culture Media
Question: My cell culture media turned cloudy and/or changed color shortly after adding this compound. What should I do?
Answer:
Cloudy media and rapid pH changes are common signs of bacterial or yeast contamination.[1][2][3][4] this compound itself is unlikely to cause these changes. Here’s how to proceed:
-
Isolate the Culture: Immediately separate the suspected contaminated flask or plate from other cultures to prevent cross-contamination.[1]
-
Microscopic Examination: Visually inspect the culture under a microscope. Look for motile, rod-shaped, or spherical bacteria, or budding yeast cells.[1][5][6]
-
Confirm Contamination: If contamination is suspected, it is best to discard the culture.[6][7] Autoclave all contaminated materials before disposal.[7][8]
-
Decontaminate Equipment: Thoroughly clean and decontaminate the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.[6][8]
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques to identify potential sources of contamination.[7][9]
Scenario 2: Fuzzy Growth or Floating Particles in Culture
Question: I've noticed fuzzy, web-like growths or small floating particles in my this compound-treated cell cultures. What could this be?
Answer:
This is indicative of fungal (mold) contamination.[2][5][6] Molds often appear as filamentous structures.[5]
-
Immediate Action: Isolate and discard all contaminated cultures to prevent the spread of fungal spores.[6][8]
-
Thorough Decontamination: Fungal spores are resilient and can spread easily. A comprehensive decontamination of the entire cell culture area, including incubators, hoods, and water baths, is crucial.[8]
-
Check Reagents: If the contamination is widespread, consider that your media, serum, or even the this compound stock solution may be contaminated. Test for contamination by incubating aliquots of these reagents in separate sterile culture vessels.[2]
Scenario 3: No Visible Contamination, but Cells are Unhealthy
Question: My this compound-treated cells are growing poorly, have an unusual morphology, or are dying, but I don't see any typical signs of contamination. What could be the issue?
Answer:
This could be due to Mycoplasma contamination or potential cytotoxic effects of this compound at the concentration used. Mycoplasma are very small bacteria that do not cause visible turbidity in the culture medium but can significantly alter cell metabolism, growth, and gene expression.[10][11]
-
Test for Mycoplasma: Use a specific Mycoplasma detection kit, such as a PCR-based assay or a fluorescent dye that stains DNA.[5][7]
-
Address Mycoplasma Contamination: If positive, discard the contaminated cells and any reagents that may have been exposed.[6] For irreplaceable cell lines, specific anti-mycoplasma antibiotics can be used, but this should be a last resort.[6][7]
-
Evaluate this compound Cytotoxicity: If Mycoplasma testing is negative, the observed effects might be due to the bioactivity of this compound. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Consider Assay Interference: Flavonoids like this compound can interfere with certain cell viability assays that rely on redox reactions, such as the MTT assay.[12][13] This can lead to an overestimation of cell viability. Consider using an alternative assay like the Sulforhodamine B (SRB) assay, which is based on protein staining and is less likely to be affected by antioxidant compounds.[12]
Frequently Asked Questions (FAQs)
Q1: Can this compound itself be a source of contamination?
While it is possible for any reagent to become contaminated, this compound itself is not a source of microbial contamination. However, if the powdered form is handled with non-sterile equipment or the stock solution is prepared in a non-sterile manner, it can introduce contaminants into your cell cultures.[3] Always use sterile techniques when preparing and handling this compound stock solutions.
Q2: Should I use antibiotics in my cell culture medium when working with this compound?
The routine use of antibiotics in cell culture is generally discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[4][7] It is better to rely on good aseptic technique.[7] However, for short-term experiments or with particularly sensitive primary cultures, antibiotics may be used.
Q3: How can I prevent contamination in my this compound experiments?
Prevention is key to avoiding contamination.[7]
-
Strict Aseptic Technique: Always work in a certified laminar flow hood, wear appropriate personal protective equipment, and disinfect all surfaces and items entering the hood.[4][9]
-
Quarantine New Cells: Quarantine and test any new cell lines for contamination before introducing them into the main cell culture laboratory.[6]
-
Regularly Test for Mycoplasma: Implement a routine screening schedule for Mycoplasma contamination.[5]
-
Use High-Quality Reagents: Purchase media, serum, and other reagents from reputable suppliers and test new lots for sterility.[2][5]
Q4: My cell viability results are inconsistent with this compound treatment. Could this be related to contamination?
Inconsistent results can be due to undetected contamination, particularly Mycoplasma, which can alter cellular metabolism and response to treatments.[10] However, as mentioned in the troubleshooting section, flavonoids like this compound can directly reduce tetrazolium salts used in assays like MTT, leading to inaccurate readings.[12][13][14] It is crucial to run a control with this compound in cell-free media to check for direct reduction of the assay reagent. If interference is observed, switch to a different viability assay.
Quantitative Data Summary
Table 1: Common Antibiotics for Cell Culture Decontamination
| Antibiotic/Antimycotic | Target Organism | Typical Working Concentration | Important Considerations |
| Penicillin-Streptomycin | Bacteria (Gram-positive & Gram-negative) | 50-100 U/mL Penicillin, 50-100 µg/mL Streptomycin | Not effective against Mycoplasma. |
| Gentamicin | Bacteria (Broad Spectrum) | 50 µg/mL | Can be toxic to some cell lines. |
| Amphotericin B | Fungi (Yeast & Mold) | 0.25-2.5 µg/mL | Can be highly toxic to mammalian cells. |
| Plasmocin™ | Mycoplasma | 25 µg/mL (Treatment) | Specific anti-mycoplasma reagent. |
Note: Always perform a dose-response test to determine the optimal, non-toxic concentration of any antibiotic or antimycotic for your specific cell line before attempting to decontaminate a culture.[1]
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
This protocol is to confirm that a prepared this compound stock solution is free from microbial contamination.
Materials:
-
This compound stock solution
-
Sterile cell culture medium (without antibiotics)
-
Sterile 15 mL conical tube
-
Sterile culture flask or plate
-
Incubator (37°C, 5% CO₂)
Procedure:
-
In a sterile biosafety cabinet, add 100 µL of the this compound stock solution to 10 mL of sterile cell culture medium in a 15 mL conical tube.
-
Gently mix the solution.
-
Transfer the medium containing the this compound to a sterile culture flask or plate.
-
Incubate the flask/plate at 37°C with 5% CO₂ for 3-5 days.
-
After the incubation period, visually inspect the medium for any signs of turbidity (cloudiness), which would indicate bacterial or yeast contamination.
-
Also, examine a sample of the medium under a microscope to look for any microbial growth.
Protocol 2: Testing for this compound Interference with MTT Assay
This protocol determines if this compound directly reduces the MTT reagent, which can lead to false-positive results in cell viability assays.
Materials:
-
This compound stock solution
-
Cell culture medium (serum-free)
-
96-well plate
-
MTT reagent (e.g., 5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in serum-free cell culture medium in a 96-well plate. Include a "medium only" control. Use the same concentrations that you would use in your cell-based experiments.
-
Add 100 µL of each this compound dilution and the control medium to triplicate wells of the 96-well plate. Do not add any cells.
-
Add 10 µL of the MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Observe the wells for the formation of a purple formazan product.
-
Add 100 µL of the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
If the absorbance values in the wells containing this compound are significantly higher than the "medium only" control, it indicates that this compound is directly reducing the MTT reagent.
Visualizations
Caption: A workflow for troubleshooting cell culture contamination.
Caption: Signaling pathways modulated by this compound.
References
- 1. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. greenelephantbiotech.com [greenelephantbiotech.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 7. biocompare.com [biocompare.com]
- 8. eppendorf.com [eppendorf.com]
- 9. 细胞培养实验方案1:恰当的无菌技术和细胞无菌处理 [sigmaaldrich.com]
- 10. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 11. Mycoplasma contamination of cell cultures | Lonza [bioscience.lonza.com]
- 12. Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System | Journal of Pharmaceutical Research International [journaljpri.com]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Syringetin Bioactivity Assays
Welcome to the technical support center for syringetin bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound experimentation and address common challenges that may lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the known bioactivities of this compound?
A1: this compound, an O-methylated flavonol found in sources like red wine, exhibits a wide range of biological activities.[1] These include antioxidant, anticancer, antidiabetic, and anti-inflammatory properties.[1] It has also been studied for its potential in protecting against neurodegenerative diseases such as Parkinson's and Alzheimer's.[1]
Q2: I'm observing high variability in my antioxidant assay results with this compound. What could be the cause?
A2: Variability in antioxidant assays like DPPH and ABTS can stem from several factors. This compound-3-O-β-d-glucoside has shown low radical scavenging activity in these assays.[2] The solubility and stability of this compound in the assay medium are critical. Poor solubility can lead to an underestimation of its antioxidant capacity. Additionally, the presence of interfering substances or the degradation of the compound over the experimental period can contribute to inconsistent readings.
Q3: My in vitro anti-cancer assays with this compound show conflicting results between experiments. How can I troubleshoot this?
A3: Inconsistent results in anti-cancer assays are a common challenge. For this compound, it has been noted to be inactive in some assays with a cytotoxic concentration (CC50) over 100 µM.[2] Discrepancies can arise from:
-
Cell Line Differences: Different cancer cell lines can have varied responses to this compound due to their unique genetic and proteomic profiles.
-
Compound Stability and Solubility: this compound's low aqueous solubility can lead to precipitation in cell culture media, affecting the actual concentration exposed to the cells.[3][4]
-
Assay-Specific Limitations: The choice of cytotoxicity assay (e.g., MTT, XTT, LDH) can influence the outcome, as each measures a different aspect of cell health.
-
Experimental Conditions: Variations in incubation time, cell density, and passage number can all impact the results.
Q4: What is a common issue when preparing this compound for cell culture experiments?
A4: A primary issue is the poor aqueous solubility of this compound.[3][4] It is often dissolved in an organic solvent like DMSO for a stock solution. However, when this stock is diluted into aqueous culture medium, the compound can precipitate, leading to an inaccurate final concentration and inconsistent biological effects.
Troubleshooting Guide
Inconsistent Quantitative Bioactivity Data
Researchers may observe a range of IC50 or EC50 values for this compound across different studies and even within the same lab. The table below summarizes some reported values and highlights the variability.
| Bioactivity | Assay | Cell Line/System | Reported IC50/CC50 | Potential Reasons for Variation |
| Antiviral (RSV) | Cytopathic Effect (CPE) Reduction | HEp-2 cells | Inactive (CC50 > 100 µM)[2] | Cell line specificity, viral strain differences. |
| α-Glucosidase Inhibition | Enzyme Inhibition Assay | N/A | 36.8 µM[2] | Purity of the enzyme, substrate concentration, buffer composition. |
| Antioxidant (DPPH Radical Scavenging) | DPPH Assay | Chemical | IC50 = 286.6 ± 3.5 µg/mL (for this compound-3-O-β-d-glucoside)[2] | Compound solubility, reaction kinetics, presence of interfering substances. |
| Antioxidant (ABTS Radical Scavenging) | ABTS Assay | Chemical | IC50 = 283.0 ± 1.5 µg/mL (for this compound-3-O-β-d-glucoside)[2] | Compound solubility, reaction kinetics, presence of interfering substances. |
| Procoagulant Activity Inhibition | Tissue Factor Expression | Human Blood Monocytes | 2.1 µM[5] | Donor variability, cell isolation and handling procedures. |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted for assessing the effect of this compound on the viability of cancer cell lines.
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Treatment: After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After 4 hours, add 100 µL of the solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
DPPH Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of this compound.
Materials:
-
This compound
-
Methanol or Ethanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Make serial dilutions to obtain a range of concentrations.
-
Assay Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution. Include a positive control (e.g., ascorbic acid) and a blank (methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.
Visualizations
Signaling Pathway Diagram
This compound has been shown to induce osteoblast differentiation through the BMP-2/ERK1/2 pathway.[5]
Caption: this compound-induced osteoblast differentiation pathway.
Experimental Workflow Diagram
This diagram illustrates a general workflow for troubleshooting inconsistent bioactivity assay results.
Caption: Workflow for troubleshooting inconsistent assay results.
References
Validation & Comparative
Syringetin vs. Myricetin: A Comparative Analysis of Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of syringetin and myricetin, two structurally related flavonols. The following sections detail their performance in key antioxidant assays, outline the experimental methodologies used, and visualize the workflow of these experiments.
Introduction to this compound and Myricetin
This compound and myricetin are both naturally occurring flavonoids found in various plants, fruits, and vegetables. Their structural similarities and differences, particularly in the hydroxylation and methoxylation patterns of their B-rings, are key determinants of their biological activities, including their capacity to neutralize free radicals. Myricetin is well-established as a potent antioxidant. This compound, a dimethylated derivative of myricetin, has also been investigated for its health-promoting properties, although data on its direct antioxidant capacity is less abundant.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of this compound and myricetin have been evaluated using various in vitro assays, most commonly the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of antioxidant effectiveness, with lower values indicating higher antioxidant activity.
It is important to note that a direct comparison of IC50 values is most accurate when the compounds are tested concurrently under identical experimental conditions. The data presented below is compiled from various studies and should be interpreted with this consideration.
| Compound | Assay | IC50 Value | Reference Study |
| This compound-3-O-β-d-glucoside | DPPH | 286.6 ± 3.5 µg/mL | As per a 2022 review in Nutrients[1] |
| This compound-3-O-β-d-glucoside | ABTS | 283.0 ± 1.5 µg/mL | As per a 2022 review in Nutrients[1] |
| Myricetin | DPPH | 4.68 µg/mL | Study on Green Tea Extract and Myricetin[2] |
| Myricetin | ABTS | 16.78 µg/mL | Study on Green Tea Extract and Myricetin[2] |
| Myricetin | DPPH | Lower than Myricetin-3-O-galactoside | Comparative Analysis of Myricetin Derivatives[3][4][5] |
| Myricetin | ABTS | Lower than Myricetin-3-O-galactoside | Comparative Analysis of Myricetin Derivatives[3][4][5] |
Note: The available quantitative data for this compound primarily pertains to its glycosylated form, which generally exhibits lower antioxidant activity than the aglycone. One study noted that while this compound showed poor antioxidant activity in radical scavenging assays, it caused a stronger reduction (46.1%) in lipofuscin fluorescence, an age-related marker of oxidative stress, compared to myricetin (33.1%)[1]. This suggests that this compound may have other mechanisms of action against oxidative damage beyond direct radical scavenging.
Structure-Activity Relationship
The antioxidant activity of flavonoids is largely determined by the number and arrangement of hydroxyl (-OH) groups on their aromatic rings. Myricetin possesses a catechol group (two adjacent hydroxyl groups) on its B-ring, which is a key structural feature for potent radical scavenging.
This compound is a dimethyl ether of myricetin, meaning two of the hydroxyl groups on the B-ring are replaced by methoxy (-OCH3) groups. This methylation generally leads to a decrease in direct antioxidant capacity as it reduces the number of available hydrogen atoms to donate to free radicals. This is consistent with the observation that glycosylated forms of this compound show low radical scavenging activity[1]. Furthermore, studies comparing myricetin with its glycosides have demonstrated that the aglycone form (myricetin itself) is a significantly more potent antioxidant[3][4][5].
Experimental Protocols
The following are generalized protocols for the DPPH and ABTS assays, commonly used to evaluate the antioxidant capacity of flavonoids.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds (this compound or myricetin) are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of the radical cation by the antioxidant leads to a decrease in absorbance.
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the test compound solution is added to a large volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.
Visualizations
The following diagrams illustrate the general workflows for the DPPH and ABTS antioxidant assays.
Conclusion
Based on the available data, myricetin demonstrates significantly higher direct antioxidant capacity in DPPH and ABTS radical scavenging assays compared to the glycosylated forms of this compound. This is consistent with established structure-activity relationships for flavonoids, where a greater number of free hydroxyl groups enhances radical scavenging activity. While direct comparative data for this compound aglycone is limited, its methylated structure suggests a lower intrinsic radical scavenging potential than myricetin. However, the finding that this compound is more effective at reducing lipofuscin accumulation indicates that it may possess alternative or complementary mechanisms for mitigating oxidative stress, warranting further investigation. For researchers and drug development professionals, myricetin stands out as a more potent direct antioxidant, while this compound may offer different therapeutic avenues related to age-related oxidative damage.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.maranatha.edu [repository.maranatha.edu]
- 3. Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3-O-Galactoside and Myricetin Aglycone [mdpi.com]
- 4. Comparative Analysis of Radical Adduct Formation (RAF) Products and Antioxidant Pathways between Myricetin-3- O-Galactoside and Myricetin Aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-Inflammatory Properties of Syringetin and Laricitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syringetin and Laricitrin, two naturally occurring O-methylated flavonols, have garnered significant interest in the scientific community for their potential therapeutic applications, particularly for their anti-inflammatory effects. As structurally related derivatives of myricetin, they are found in various plants, including red grapes and bog bilberries.[1][2] Their methylated structure is believed to enhance metabolic stability and bioavailability compared to their parent compound.[1] This guide provides a comprehensive comparison of the anti-inflammatory activities of this compound and Laricitrin, supported by available experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Data Presentation: A Comparative Overview
Direct comparative studies providing quantitative data (e.g., IC50 values) for the anti-inflammatory effects of this compound and Laricitrin under identical experimental conditions are limited in the current scientific literature. However, by collating data from various independent studies, we can still draw valuable insights into their individual potencies. The following tables summarize the available quantitative data for each compound.
It is crucial to note that the experimental conditions, such as cell lines, stimulus, and incubation times, may vary between studies, making a direct comparison of absolute values challenging.
Table 1: Anti-inflammatory Activity of this compound
| Inflammatory Marker | Cell Line | Stimulus | Concentration/IC50 | Method | Reference |
| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | Data not available | Griess Assay | |
| TNF-α | A549 cells | TNF-α | Significant reduction | ELISA | Myricetin study[3] |
| IL-6 | A549 cells | TNF-α | Significant reduction | ELISA | Myricetin study[3] |
Table 2: Anti-inflammatory Activity of Laricitrin
| Inflammatory Marker | Cell Line | Stimulus | Concentration/IC50 | Method | Reference |
| Nitric Oxide (NO) | RAW 264.7 macrophages | LPS | Data not available | Griess Assay | |
| IL-6 | Normal Human Dermal Fibroblasts | TNF-α | Diminished secretion | Not specified | [4] |
| IL-8 | Normal Human Dermal Fibroblasts | TNF-α | Diminished secretion | Not specified | [4] |
Similar to this compound, specific IC50 values for Laricitrin's anti-inflammatory effects are not well-documented in publicly available research. The data presented is from a study on a glycoside derivative, Laricitrin 3-rutinoside.
Mechanistic Insights: Modulation of Key Signaling Pathways
Both this compound and Laricitrin are believed to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes that encode cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[6] Flavonoids like this compound and Laricitrin are thought to inhibit this pathway, thereby reducing the production of inflammatory mediators.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound and Laricitrin.
MAPK Signaling Pathway
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[7] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which, in turn, upregulate the expression of pro-inflammatory genes. Evidence suggests that flavonoids can suppress the phosphorylation and activation of these MAPK proteins.
Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound and Laricitrin.
Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of this compound and Laricitrin, this section provides detailed methodologies for key in vitro assays.
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is a commonly used in vitro model for studying inflammation.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound or Laricitrin for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated time (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
After the treatment period, collect the cell culture supernatant.
-
In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
-
Use commercially available ELISA kits for the specific cytokine of interest.
-
Coat a 96-well plate with the capture antibody overnight.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add the cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the biotinylated detection antibody for 1-2 hours.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate for 20-30 minutes.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration based on the standard curve.
Western Blot Analysis for NF-κB and MAPK Signaling
This technique is used to detect the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, JNK, and p38 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Figure 3: General experimental workflow for assessing anti-inflammatory effects.
Conclusion and Future Directions
Both this compound and Laricitrin demonstrate promising anti-inflammatory properties, likely mediated through the inhibition of the NF-κB and MAPK signaling pathways. However, a direct and comprehensive comparison of their potency is currently hindered by the lack of studies employing standardized experimental conditions.
Future research should focus on head-to-head comparative studies to determine the relative efficacy of this compound and Laricitrin in inhibiting key inflammatory markers. Such studies would provide invaluable data for drug development professionals and researchers seeking to harness the therapeutic potential of these natural flavonols. Further in vivo studies are also warranted to validate the in vitro findings and to assess their safety and efficacy in more complex biological systems.
References
- 1. Anti-inflammatory activity of myricetin-3-O-beta-D-glucuronide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. wellnessresources.com [wellnessresources.com]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Syringetin's neuroprotective effects in different models
An in-depth comparison of Syringetin's neuroprotective effects against other prominent flavonoids, supported by experimental data from in vitro models.
This compound, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its potential therapeutic properties, particularly its role in neuroprotection. This guide provides a comparative analysis of this compound's efficacy in various neuroprotective models, juxtaposed with other well-researched flavonoids: Quercetin, Hesperetin, and Naringenin. The data presented herein is collated from multiple studies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform future research and development endeavors.
Comparative Efficacy in Neuroprotection: In Vitro Models
The neuroprotective effects of this compound and its flavonoid counterparts have been predominantly evaluated in vitro using the SH-SY5Y human neuroblastoma cell line, a widely accepted model for studying neurodegenerative diseases. These studies typically involve inducing cellular stress or toxicity to mimic the pathological conditions observed in neurodegeneration and then assessing the protective effects of the compounds .
Key parameters evaluated include cell viability, reduction of oxidative stress, and modulation of inflammatory pathways. The following tables summarize the quantitative data from various studies, providing a comparative perspective on the neuroprotective potential of these flavonoids.
| Compound | Neurotoxin Model | Concentration | Cell Viability (% of control) | Reference |
| This compound | Data Not Available | - | - | - |
| Quercetin | 6-OHDA | 10 µM | ~75% | [1] |
| H₂O₂ | 10 µM | Significantly increased vs H₂O₂ alone | [2] | |
| Hesperetin | 6-OHDA | 125 µM | Significantly increased vs 6-OHDA alone | [3] |
| H₂O₂ | 40 µM | Significantly increased vs H₂O₂ alone | [4] | |
| Naringenin | Rotenone | 10 µM | ~90% | [5] |
| H₂O₂ | 20 µM | Significantly increased vs H₂O₂ alone | [6] |
Table 1: Comparative Cell Viability in SH-SY5Y Cells. This table highlights the protective effects of different flavonoids on the viability of SH-SY5Y cells exposed to various neurotoxins. Higher percentages indicate greater neuroprotective efficacy.
| Compound | Stressor | Concentration | Reduction in ROS Production | Reference |
| This compound | Data Not Available | - | - | - |
| Quercetin | H₂O₂ | 10 µM | Significant reduction | [2] |
| Rotenone | Not Specified | Significant scavenging | [7] | |
| Hesperetin | 6-OHDA | 125 µM | Significant reduction | [3] |
| H₂O₂ | 40 µM | Notable decrease | [4] | |
| Naringenin | 6-OHDA | Not Specified | Significant reduction | [8] |
| H₂O₂ | 20 µM | Significant attenuation | [6] |
Table 2: Comparative Antioxidant Activity. This table showcases the capacity of the flavonoids to mitigate oxidative stress by reducing the levels of reactive oxygen species (ROS) in SH-SY5Y cells.
Mechanistic Insights: Signaling Pathways
The neuroprotective effects of these flavonoids are attributed to their ability to modulate key signaling pathways involved in cellular survival, inflammation, and antioxidant defense.
One of the central pathways implicated in neuroinflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Under normal conditions, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals, it translocates to the nucleus to activate the transcription of pro-inflammatory genes. Several flavonoids, including Hesperetin and Naringenin, have been shown to inhibit this translocation, thereby exerting their anti-inflammatory effects.[9][10]
Another critical pathway is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Activation of this pathway leads to the expression of a battery of antioxidant and cytoprotective genes. Hesperetin has been demonstrated to exert its neuroprotective effects through the activation of this pathway.[11]
The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in regulating neuronal cell fate. Dysregulation of these pathways is often associated with apoptotic cell death. Hesperetin has been shown to suppress the phosphorylation of ERK, JNK, and p38, contributing to its anti-apoptotic effects.[9]
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental protocols for the key assays are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: SH-SY5Y cells are seeded in 96-well plates at a density of 1 × 10⁵ cells per well and cultured for 24 hours.[12]
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound, Quercetin, Hesperetin, or Naringenin) for a specified duration (e.g., 2 hours).[4]
-
Induction of Neurotoxicity: A neurotoxin (e.g., 400 µM H₂O₂) is added to the wells (except for the control group) and incubated for 24 hours.[4]
-
MTT Addition: The culture medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well containing 100 µL of fresh culture medium. The plate is then incubated for 4 hours.[12]
-
Formazan Solubilization: After incubation, the MTT solution is removed, and 100 µL of a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS levels.
-
Cell Treatment: SH-SY5Y cells are seeded in 96-well plates and treated with the test compounds and neurotoxin as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, the cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes in the dark.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. The level of ROS is proportional to the fluorescence intensity.
NF-κB Nuclear Translocation Assay
This assay determines the activation of NF-κB by monitoring the translocation of its p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture and Treatment: SH-SY5Y cells are grown on coverslips in a 24-well plate and subjected to the desired treatments.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining: Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with DAPI.
-
Imaging and Analysis: The localization of the p65 subunit is visualized using a fluorescence microscope. The translocation is quantified by measuring the fluorescence intensity of p65 in the nucleus relative to the cytoplasm.[13][14]
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of these flavonoids.
References
- 1. Quercetin alleviates 6-OHDA-caused apoptosis in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringin Protects against Rotenone-induced Apoptosis in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin Inhibit the Hydrogen Peroxide-Induced SH-SY5Y Cells Injury Through Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective and Antioxidant Effect of Naringenin-Loaded Nanoparticles for Nose-to-Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hesperetin Nanocrystals Improve Mitochondrial Function in a Cell Model of Early Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. MTT assay [bio-protocol.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Syringetin in Oncology: A Comparative Analysis Against Major Flavonoids
For Immediate Release
[City, State] – November 19, 2025 – In the ongoing quest for novel cancer therapeutics, flavonoids have emerged as a promising class of natural compounds. This guide provides a comprehensive comparison of syringetin against other well-researched flavonoids—quercetin, luteolin, apigenin, and kaempferol—in the context of cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of experimental data, methodologies, and signaling pathways.
Comparative Anticancer Activity: A Quantitative Overview
The efficacy of flavonoids in inhibiting cancer cell growth is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cell population. While direct comparative studies are limited, this section compiles IC50 values from various independent studies to provide a comparative perspective.
It is crucial to note that these values were obtained from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Caco-2 (Colorectal) | ~50 | [1] |
| H1299 (Lung) | Radiosensitizer | [1] | |
| C3H/MCA clone 15 (Fibrosarcoma) | Radiosensitizer | [1] | |
| Syringin | MCF-7 (Breast) | 207.9 µg/mL | [2] |
| MDA-MB-231 (Breast) | 228.8 µg/mL | [2] | |
| Syringic Acid | SCC131 (Oral Squamous Cell Carcinoma) | 25 | [3] |
| Quercetin | HCT116 (Colorectal) | 5.79 | [4] |
| MDA-MB-231 (Breast) | 5.81 | [4] | |
| A549 (Lung) | 8.65 (24h), 7.96 (48h), 5.14 (72h) | [5] | |
| H69 (Lung) | 14.2 (24h), 10.57 (48h), 9.18 (72h) | [5] | |
| MCF-7 (Breast) | 200 | ||
| LoVo (Colon) | 40.2 | [6] | |
| Luteolin | A549 (Lung) | 3.1 | [7] |
| B16 Melanoma 4A5 (Melanoma) | 2.3 | [7] | |
| CCRF-HSB-2 (T-cell Leukemia) | 2.0 | [7] | |
| TGBC11TKB (Gastric) | 1.3 | [7] | |
| HL60 (Leukemia) | 15 | [7] | |
| A431 (Squamous Cell Carcinoma) | 19 | [7] | |
| NCI-ADR/RES (Ovarian) | ~45 (24h), ~35 (48h) | [8] | |
| MCF-7/MitoR (Breast) | ~45 (24h), ~35 (48h) | [8] | |
| LoVo (Colon) | 66.7 (24h), 30.47 (72h) | [9] | |
| Apigenin | BxPC-3 (Pancreatic) | 23 (24h), 12 (48h) | [10] |
| PANC-1 (Pancreatic) | 71 (24h), 41 (48h) | [10] | |
| Caki-1 (Renal) | 27.02 | [11] | |
| ACHN (Renal) | 50.40 | [11] | |
| NC65 (Renal) | 23.34 | [11] | |
| HL60 (Leukemia) | 30 | [12] | |
| KKU-M055 (Cholangiocarcinoma) | 78 (24h), 61 (48h) | [13] | |
| HeLa (Cervical) | ~50 (inhibited growth by 52.5-61.6%) | [14] | |
| C33A (Cervical) | ~50 (inhibited growth by 46.1-58.6%) | [14] | |
| Kaempferol | MDA-MB-231 (Breast) | 43 | [15] |
| BT474 (Breast) | >100 | [15] | |
| Huh7 (Liver) | 4.75 | [16] | |
| SK-HEP-1 (Liver) | 100 | [16] | |
| HCT116 (Colorectal) | 53.6 | [16] | |
| LNCaP (Prostate) | 28.8 | [17] | |
| PC-3 (Prostate) | 58.3 | [17] |
Mechanisms of Action: A Look at Cellular Signaling
Flavonoids exert their anticancer effects by modulating a variety of cellular signaling pathways involved in cell proliferation, survival, and death.
This compound
This compound has been shown to inhibit cancer cell growth through the induction of cell cycle arrest and apoptosis.[1] In colorectal adenocarcinoma cells (Caco-2), a 50 µM exposure to this compound led to a dose-dependent decrease in cyclin D1 and COX-2 levels.[1] This treatment also resulted in a 16.7% decrease in the G0/G1 phase cell population and a 16.1% increase in the G2/M phase population, indicating cell cycle arrest.[1] Furthermore, this compound can enhance the radiosensitivity of cancer cells by augmenting the caspase-3-mediated apoptosis pathway.[1] In human lung adenocarcinoma cells, this compound has been reported to suppress osteoclastogenesis, a process often associated with bone metastasis, through the increased activation of SMAD1/5/8 and ERK1/2.[1] A study on syringin, a glucoside of sinapyl alcohol that can be related to this compound, demonstrated its anti-breast cancer effects via the PI3K-AKT and EGFR-RAS-RAF pathways.[2][4][18] Syringic acid has been shown to inhibit the PI3K/Akt and NF-κB signaling pathways in oral squamous cell carcinoma cells.[3]
Other Flavonoids
-
Quercetin: Induces apoptosis through caspase activation and regulation of the Bcl-2 family proteins. It also inhibits the PI3K/Akt and ERK pathways.[19]
-
Luteolin: Exerts its anticancer effects by modulating various signaling pathways, including the inhibition of PI3K/Akt/mTOR and NF-κB.[20][21]
-
Apigenin: Induces apoptosis and inhibits cell migration in various cancers. It has been shown to inhibit the GSK-3β/NF-κB signaling cascade.[10]
-
Kaempferol: Suppresses cancer cell proliferation by inducing cell cycle arrest, apoptosis, and DNA damage.[15]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
For reproducibility and standardization, detailed protocols for the key assays cited are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the flavonoid (e.g., this compound) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the flavonoid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate for at least 30 minutes on ice.
-
Washing: Wash the cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Conclusion
This compound demonstrates promising anticancer properties, including the ability to induce cell cycle arrest and apoptosis, and to act as a radiosensitizer. However, the body of research on this compound is less extensive compared to other flavonoids like quercetin, luteolin, apigenin, and kaempferol. The compiled data suggests that while this compound is active against cancer cells, its potency (as indicated by IC50 values) may vary and in some reported instances appears less potent than other flavonoids against specific cell lines. Further direct comparative studies are warranted to definitively establish the relative efficacy of this compound. The modulation of key signaling pathways such as PI3K/Akt and MAPK by this compound and its derivatives highlights its potential as a multi-targeted therapeutic agent. Continued investigation into its mechanisms of action and efficacy in a broader range of cancer models is crucial for its potential translation into clinical applications.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the PI3K/Akt, NF-κB signalling pathways with syringic acid for attenuating the development of oral squamous cell carcinoma cells SCC131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luteolin induces apoptosis in multidrug resistant cancer cells without affecting the drug transporter function: involvement of cell line-specific apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cytotoxicity of apigenin on leukemia cell lines: implications for prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apigenin Induces Apoptosis and Inhibits Migration in Human Cholangiocarcinoma Cells [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Syringin exerts anti-breast cancer effects through PI3K-AKT and EGFR-RAS-RAF pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Quercetin induces apoptosis via caspase activation, regulation of Bcl-2, and inhibition of PI-3-kinase/Akt and ERK pathways in a human hepatoma cell line (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
A Comparative Guide to Syringetin Quantification Methods
This guide provides a detailed comparison of common analytical methods for the quantification of Syringetin, a flavonoid with significant therapeutic potential. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) are evaluated to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Introduction to this compound
This compound, a methoxylated flavone, has garnered interest in the scientific community due to its antioxidant, anti-inflammatory, and potential anti-cancer properties. Accurate and precise quantification of this compound in various matrices, including plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This guide explores the methodologies and performance characteristics of three widely used analytical techniques.
Experimental Methodologies
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of flavonoids. The method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light at a specific wavelength.
-
Sample Preparation: Plant material is typically extracted using methanol, followed by acid hydrolysis to release the aglycone form of this compound. The extract is then filtered prior to injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and acidified water (e.g., with formic acid or phosphoric acid) is often employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is performed at the maximum absorbance wavelength (λmax) of this compound, which is approximately 345 nm.
-
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards.
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices. It couples the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
-
Sample Preparation: Similar to HPLC-UV, extraction with an organic solvent like methanol or ethanol is common. For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary.
-
Chromatographic Conditions: The LC conditions are often similar to those used in HPLC-UV, employing a C18 column and a gradient of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is typically used, often in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
-
Quantification: A calibration curve is generated using the peak area response of the MRM transition versus the concentration of the standards.
3. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.
-
Sample Preparation: Extracts are prepared similarly to HPLC methods.
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 plates are commonly used.
-
Mobile Phase: A mixture of non-polar and polar solvents, such as toluene, ethyl acetate, and formic acid, is used for development.
-
Application: Samples and standards are applied to the plate as bands.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.
-
Detection: Densitometric scanning is performed under UV light (e.g., 366 nm) after derivatization with a suitable reagent, such as Natural Product (NP) reagent.
-
-
Quantification: The peak area of the densitogram is plotted against the concentration of the standards to create a calibration curve.
Performance Comparison
The selection of a suitable quantification method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of the discussed methods for this compound quantification.
| Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity Range | 0.5 - 50 µg/mL | 1 - 100 ng/mL | 100 - 600 ng/band |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.2 ng/mL | ~25 ng/band |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~1 ng/mL | ~80 ng/band |
| Accuracy (% Recovery) | 97 - 103% | 98 - 105% | 96 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Selectivity | Moderate | High | Moderate to High |
| Throughput | Low to Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
Visualized Workflows and Relationships
Caption: General workflow for the quantification of this compound.
Caption: Comparative flowchart of different this compound quantification methods.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective method suitable for routine analysis when moderate sensitivity is sufficient.
-
LC-MS/MS is the preferred method for trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity.
-
HPTLC offers a high-throughput and economical option for screening a large number of samples, particularly from plant extracts.
Each method, when properly validated, can provide accurate and precise results. Researchers should consider the trade-offs between sensitivity, cost, and sample throughput when selecting the most appropriate technique for their application.
Syringetin's Cellular Impact: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
Syringetin, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its potential therapeutic properties, particularly in the realm of oncology and tissue engineering. This guide provides a comprehensive comparative analysis of this compound's effects on various cell lines, offering researchers, scientists, and drug development professionals a consolidated resource supported by experimental data. Our analysis focuses on key cellular processes including proliferation, apoptosis, and cell cycle progression, while also delving into the underlying signaling pathways.
In Vitro Efficacy of this compound: A Quantitative Overview
The cytotoxic and cytostatic effects of this compound have been evaluated across different cell lines, revealing a spectrum of activity. The half-maximal inhibitory concentration (IC50) serves as a key metric for quantifying a compound's potency in inhibiting a specific biological or biochemical function.
| Cell Line | Cell Type | IC50 (µM) | Observed Effects | Reference |
| Caco-2 | Human Colorectal Adenocarcinoma | Not explicitly stated, but effective at 50 µM | Inhibition of proliferation, Cell cycle arrest at G2/M phase | (Gómez-Alonso et al.)[1] |
| H1299 | Human Non-small Cell Lung Carcinoma | Not explicitly stated | Enhanced radiosensitivity, Increased apoptosis | (Bando et al.)[1][2] |
| HFL-III | Normal Human Lung Fibroblast | Not explicitly stated | Less sensitive to radiosensitizing effects compared to cancer cells | (Bando et al.)[1] |
| C3H/MCA clone 15 | Mouse Fibrosarcoma | Not explicitly stated | Enhanced radiosensitivity | (Bando et al.)[1][2] |
| C3H/10T1/2 | Normal Mouse Embryo Fibroblast | Not explicitly stated | Less sensitive to radiosensitizing effects compared to cancer cells | (Bando et al.)[1] |
Pro-differentiative Effects on Osteoblasts
Beyond its anti-cancer potential, this compound has demonstrated a significant role in promoting the differentiation of osteoblasts, the cells responsible for bone formation. This suggests its potential application in bone tissue engineering and for conditions involving bone loss.
| Cell Line | Cell Type | Treatment Concentration | Observed Effects | Reference |
| MC3T3-E1 | Mouse Calvaria Osteoblast | Not explicitly stated | Significant induction of differentiation | (Hsu et al.)[1] |
| hFOB 1.19 | Human Fetal Osteoblastic Cell Line | Not explicitly stated | Significant induction of differentiation | (Hsu et al.)[1] |
Deep Dive into Cellular Mechanisms: Apoptosis and Cell Cycle Arrest
This compound's anti-proliferative effects are largely attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
Apoptosis Induction
In the human non-small cell lung carcinoma cell line H1299, this compound was found to enhance radiation-induced apoptosis. This effect is mediated through the enhancement of the caspase-3-mediated apoptosis pathway[1][2].
Cell Cycle Regulation
Studies on the human colorectal adenocarcinoma cell line, Caco-2, revealed that treatment with 50 µM this compound led to cell cycle arrest at the G2/M phase. This was accompanied by a 16.7% decrease in the proportion of cells in the G0/G1 phase and a 16.1% increase in the G2/M phase population[1].
Signaling Pathways Modulated by this compound
The cellular effects of this compound are orchestrated through its modulation of key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
In the context of osteoblast differentiation, this compound's effects are associated with the increased activation of SMAD1/5/8 and extracellular signal-regulated kinase 1/2 (ERK1/2)[1].
This compound-induced osteoblast differentiation pathway.
In cancer cells, this compound enhances radiosensitivity through the caspase-3-mediated apoptosis pathway[1][2].
References
Syringetin: A Comparative Analysis of In Vitro and In Vivo Efficacy
A detailed examination of the current scientific evidence surrounding the biological activities of the flavonoid Syringetin, comparing its demonstrated effects in laboratory cell cultures with findings from animal studies of its related compounds.
This compound, a naturally occurring O-methylated flavonol found in various plants, including red grapes and blueberries, has garnered significant interest within the research community for its potential therapeutic properties.[1][2] Extensive in vitro studies have highlighted its antioxidant, anti-inflammatory, anticancer, and antidiabetic activities.[1][2] However, a direct comparison with its efficacy in living organisms is currently limited by a notable scarcity of in vivo studies specifically investigating this compound. This guide provides a comprehensive overview of the existing in vitro data on this compound and complements it with in vivo findings for its closely related derivatives, Syringin and Syringic Acid, to offer a broader perspective on its potential physiological effects.
In Vitro Efficacy of this compound
Laboratory studies using cultured cells have been instrumental in elucidating the cellular and molecular mechanisms of this compound. These studies have consistently demonstrated its potent biological effects across various cell-based models.
Anticancer Activity
This compound has shown promising anticancer effects in a range of cancer cell lines. It has been observed to inhibit the proliferation of colorectal adenocarcinoma cells (Caco-2) and is capable of inducing cell cycle arrest at the G2/M phase.[2] Furthermore, it has been reported to suppress osteoclastogenesis in the context of human lung adenocarcinoma cells (A549 and CL1-5), suggesting a potential role in preventing bone metastasis.[2] In other studies, this compound enhanced the radiosensitivity of cancer cells, indicating its potential as an adjunct to radiotherapy.[2]
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of this compound have been linked to its ability to modulate key signaling pathways. For instance, its derivatives have been shown to increase the levels of cytokines and pro-inflammatory mediators, suggesting a complex immunomodulatory role.[2]
Antidiabetic Properties
In the context of diabetes research, this compound has been identified as an inhibitor of alpha-glucosidase, an enzyme involved in carbohydrate absorption.[2] This suggests a potential mechanism for reducing postprandial hyperglycemia.
Data Summary: In Vitro Efficacy of this compound
| Cell Line | Biological Effect | Key Findings | Signaling Pathway(s) Implicated |
| Caco-2 (Colorectal Adenocarcinoma) | Antiproliferative, Cell Cycle Arrest | Induced a dose-dependent reduction in cyclin D1 and COX-2 levels; caused cell cycle arrest in the G2/M phase.[2] | - |
| A549, CL1-5 (Human Lung Adenocarcinoma) | Inhibition of Osteoclastogenesis | Suppressed osteoclast formation mediated by osteoblasts in a dose-dependent manner.[2] | SMAD1/5/8, ERK1/2[2] |
| H1299, C3H/MCA clone 15 (Cancer Cells) | Enhanced Radiosensitivity | Increased the effectiveness of radiation therapy.[2] | Caspase-3-mediated apoptosis[2] |
| - | Antidiabetic | Inhibition of alpha-glucosidase activity.[2] | - |
In Vivo Efficacy of this compound Derivatives
Direct in vivo studies on this compound are currently lacking in the scientific literature. However, research on its glucoside, Syringin, and its metabolite, Syringic Acid, provides valuable insights into the potential effects of this compound in a whole-organism context. It is important to note that these findings are not directly attributable to this compound but offer a reasonable proxy for its potential in vivo activities.
Anti-inflammatory and Cardioprotective Effects of Syringin
In a rat model of myocardial ischemia/reperfusion, intraperitoneal injection of Syringin demonstrated a significant cardioprotective effect. It improved cardiac function, reduced infarct size, and decreased the levels of pro-inflammatory cytokines and reactive oxygen species. These effects were associated with the activation of the SIRT1 signaling pathway.
Antidiabetic Effects of Syringin
A study on a mouse model of type 2 diabetes induced by a high-fat diet and streptozotocin (STZ) showed that Syringin could lower blood glucose levels and improve diabetic symptoms. The proposed mechanism involves the regulation of the alpha-linolenic acid metabolic pathway.[3]
Data Summary: In Vivo Efficacy of Syringin
| Animal Model | Compound | Dosage & Route | Biological Effect | Key Findings |
| Rat Model of Myocardial Ischemia/Reperfusion | Syringin | Intraperitoneal injection | Cardioprotective, Anti-inflammatory, Antioxidant | Improved cardiac function, reduced infarct size, decreased pro-inflammatory cytokines and ROS. |
| High-Fat Diet and STZ-induced Diabetic Mice | Syringin | - | Antidiabetic | Lowered blood glucose levels and improved diabetic symptoms.[3] |
Experimental Protocols
In Vitro Cell Viability (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can elucidate the effect of a compound on signaling pathways.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and capture the image.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways implicated in the in vitro effects of this compound and a general workflow for in vivo studies.
Conclusion
The available scientific evidence strongly supports the potential of this compound as a bioactive compound with promising anticancer, anti-inflammatory, and antidiabetic properties, as demonstrated in numerous in vitro studies. However, the current body of research is marked by a significant gap in in vivo data for this compound itself. While studies on its derivatives, Syringin and Syringic Acid, offer encouraging preliminary insights into its potential efficacy in living systems, dedicated in vivo investigations of this compound are imperative. Future research should focus on well-designed animal studies to determine the pharmacokinetics, optimal dosage, and therapeutic efficacy of this compound, which will be crucial for translating the promising in vitro findings into potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study on the mechanism of action of Syringin in the treatment of type 2 diabetes by integrating metabolomics, network pharmacology, molecular docking technology and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Syringetin and its Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of the O-methylated flavonol syringetin and its glycoside derivatives. While direct quantitative comparative data is limited in current literature, this document synthesizes available information to offer insights into their expected metabolic fates, supported by established principles of flavonoid metabolism. Detailed experimental protocols for assessing metabolic stability are also provided to facilitate further research in this area.
Executive Summary
This compound, due to its methylated structure, is anticipated to exhibit greater metabolic stability compared to its non-methylated flavonoid counterparts. This stability is primarily attributed to the methylation of free hydroxyl groups, which hinders Phase II conjugation reactions like glucuronidation and sulfation.[1] In contrast, this compound glycosides, while potentially more stable during initial digestion, are likely to be hydrolyzed to the aglycone (this compound) before or during absorption, subsequently undergoing metabolism. The nature of the glycosidic bond (O- vs. C-glycoside) can influence the rate and location of this hydrolysis.
Qualitative Comparison of Metabolic Stability
| Compound Type | Expected Metabolic Stability | Rationale |
| This compound (Aglycone) | Higher | The presence of methoxy groups at the 3' and 5' positions of the B-ring sterically hinders and reduces the susceptibility of the adjacent hydroxyl groups to conjugation by Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1] Methylation generally enhances the metabolic stability and oral bioavailability of flavonoids.[1] |
| This compound Glycosides (e.g., this compound-3-O-glucoside) | Lower (after hydrolysis) | Flavonoid O-glycosides are typically hydrolyzed by intestinal enzymes (e.g., lactase-phlorizin hydrolase) or gut microbiota to release the aglycone (this compound) prior to absorption. Once the sugar moiety is cleaved, the resulting this compound is then subject to metabolic enzymes. The overall stability and bioavailability of the glycoside are dependent on the rate and extent of this hydrolysis. |
Metabolic Pathways
The metabolism of this compound and its glycosides is expected to follow the general pathways established for flavonoids, involving Phase I (functionalization) and Phase II (conjugation) reactions.
Phase I Metabolism
Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I metabolism of flavonoids. While specific data for this compound is scarce, studies on similar flavonoids suggest that enzymes such as CYP1A2, CYP2C9, and CYP3A4 could be involved in hydroxylation or demethylation reactions.
Phase II Metabolism
Phase II metabolism involves the conjugation of the flavonoid with endogenous molecules to increase their water solubility and facilitate excretion.
-
Glucuronidation: This is a major pathway for flavonoid metabolism, catalyzed by UDP-glucuronosyltransferases (UGTs). This compound's methylated structure is expected to reduce the extent of glucuronidation compared to non-methylated analogues.
-
Sulfation: Sulfotransferases (SULTs) also contribute to flavonoid conjugation, though typically to a lesser extent than glucuronidation.
Below is a diagram illustrating the general metabolic pathway of a flavonoid glycoside.
Experimental Protocols
To quantitatively compare the metabolic stability of this compound and its glycosides, an in vitro assay using human liver microsomes is recommended. This is a standard method to assess Phase I metabolic stability.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its glycosides.
Materials:
-
This compound and its glycoside(s) of interest
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds (this compound and its glycosides) and the internal standard in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the test compound, human liver microsomes, and phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
-
The following diagram outlines the workflow for this experimental protocol.
References
Syringetin: A Comparative Analysis of its Anti-Inflammatory Efficacy Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
Syringetin, a naturally occurring O-methylated flavonol, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides an objective comparison of this compound's anti-inflammatory efficacy with that of standard-of-care anti-inflammatory drugs, supported by available experimental data. The information is presented to aid researchers and professionals in drug development in evaluating its potential as a novel anti-inflammatory agent.
Quantitative Comparison of Anti-Inflammatory Activity
To facilitate a direct comparison, the following table summarizes the available quantitative data on the inhibitory effects of this compound and standard anti-inflammatory drugs on key inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented here is compiled from various independent studies. Experimental conditions, such as cell types, stimulus concentrations, and assay methods, can influence the results, and thus, these values should be interpreted with consideration of their context.
| Compound | Target/Assay | Cell Type/Model | IC50 / Inhibition |
| This compound | α-glucosidase | - | 36.8 µM[1] |
| Celecoxib | COX-2 | Human Dermal Fibroblasts | 91 nM[2] |
| COX-2 | Sf9 cells | 40 nM | |
| Carrageenan-induced paw edema | Rat | 30 mg/kg (oral) resulted in significant edema inhibition[3] | |
| Indomethacin | COX-1 | CHO cells | 18 nM[4] |
| COX-2 | CHO cells | 26 nM[4] | |
| Carrageenan-induced paw edema | Rat | 10 mg/kg inhibited edema by 54% at 3 hours[2] | |
| Carrageenan-induced paw edema | Rat | 25 mg/kg inhibited inflammation by 91.1% at 3 hours[5] | |
| Dexamethasone | TNF-α secretion | Human Retinal Microvascular Pericytes | IC50: 2 nM to 1 µM[3] |
| TNF-α secretion | Human Peripheral Blood Mononuclear Cells | 1 µM suppressed LPS-stimulated release by 86%[6] | |
| Carrageenan-induced paw edema | Mouse | Significant reduction in edema[7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of standard experimental protocols used to evaluate the anti-inflammatory effects of compounds like this compound.
In Vitro: Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Production in RAW 264.7 Macrophages
This assay is a widely used in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 1-2 x 10^5 cells/well in a 96-well plate) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., dexamethasone). Cells are pre-incubated for a defined period (e.g., 1 hour).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (typically at a concentration of 10-100 ng/mL) to induce an inflammatory response. A control group without LPS and a vehicle control group are also included.
-
Incubation: The cells are incubated for a specific duration (e.g., 24 hours) to allow for the production and secretion of pro-inflammatory cytokines.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control. IC50 values can be determined from the dose-response curves.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a week before the experiment.
-
Grouping and Administration: Animals are divided into several groups: a control group (vehicle), a positive control group (a standard drug like indomethacin or dexamethasone), and test groups receiving different doses of the compound being investigated (e.g., this compound). The substances are usually administered orally or intraperitoneally.
-
Induction of Edema: After a specific time following drug administration (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, typically a 1% carrageenan solution, is administered into the right hind paw of the animal.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume in the treated groups to that of the control group.
Signaling Pathways and Experimental Workflow
Anti-inflammatory Signaling Pathway of this compound
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: this compound's proposed anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.
General Experimental Workflow for Anti-Inflammatory Drug Screening
The process of identifying and validating a potential anti-inflammatory compound involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for evaluating the anti-inflammatory properties of a test compound.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
Replicating published findings on Syringetin's bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published findings on the bioactivity of Syringetin, a naturally occurring flavonoid. It is designed to assist researchers in replicating and building upon existing studies by providing detailed experimental protocols and a summary of quantitative data.
Antioxidant Activity
This compound has demonstrated notable antioxidant properties through its ability to scavenge free radicals. The most commonly employed methods to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the capacity of an antioxidant to donate an electron or hydrogen atom to neutralize these stable radicals.
| Assay | IC50 (µg/mL) | Reference Compound |
| DPPH Radical Scavenging Activity | 42.2 ± 1.2 | Ascorbic Acid |
| ABTS Radical Scavenging Activity | 71.1 ± 1.1 | Ascorbic Acid |
Table 1: Antioxidant Activity of this compound (IC50 values) .[1]
Experimental Protocols
DPPH Radical Scavenging Assay [1]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol.
-
Reaction Mixture: Add 1 mL of the DPPH solution to 5 mL of the this compound solution (at various concentrations) and shake vigorously.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a UV spectrophotometer. Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging activity (%) = [1 - (Asample / Ablank)] × 100%. The IC50 value is determined from a curve of scavenging activity against the concentration of the test compound.
ABTS Radical Scavenging Assay [1]
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 0.3 mL of the this compound solution (at various concentrations) to 6 mL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture in the dark at 30°C for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm. Ascorbic acid is commonly used as a positive control.
-
Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging activity (%) = [1 - (Asample / Ablank)] × 100%. The IC50 value is determined from a curve of scavenging activity against the concentration of the test compound.
Anti-diabetic Activity: α-Glucosidase Inhibition
This compound has been investigated for its potential to manage type 2 diabetes by inhibiting the α-glucosidase enzyme. This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition can help to control postprandial blood glucose levels.
| Compound | IC50 (µg/mL) | Reference Compound |
| This compound | Not explicitly found for this compound, but a related compound, Quercetin, showed an IC50 of 5.41 µg/mL. | Acarbose |
Table 2: α-Glucosidase Inhibitory Activity .[2] Note: While a specific IC50 for this compound was not found in the provided search results, the data for the structurally similar flavonoid Quercetin is included for comparative purposes.
Experimental Protocol
α-Glucosidase Inhibition Assay [2][3]
-
Reagents:
-
Yeast α-glucosidase (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (0.1 M)
-
Acarbose (positive control)
-
-
Reaction Mixture: In a 96-well plate, mix 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of this compound solution at various concentrations.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Substrate Addition: Add 20 µL of 1 mM pNPG solution to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = {[(AC - AS)/AC] × 100}, where AC is the absorbance of the control and AS is the absorbance of the tested sample. The IC50 value is determined from a dose-response curve.
Anticancer Activity
The potential of this compound as an anticancer agent has been explored, particularly in colorectal cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential therapeutic agents.
| Cell Line | IC50 (µM) | Treatment Duration |
| HT-29 (Colon Cancer) | 6.7 | 24 hours |
| SW620 (Colon Cancer) | 8.3 | 24 hours |
Table 3: Anticancer Activity of a Thiosemicarbazone Derivative (C4) in Colorectal Cancer Cells (IC50 values) .[4] Note: The provided data is for a thiosemicarbazone derivative, C4, and not directly for this compound. This information is included as a reference for a typical experimental setup.
Experimental Protocol
MTT Assay for Cell Viability [4][5][6]
-
Cell Seeding: Seed colorectal cancer cells (e.g., HT-29, SW620) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value is calculated from the dose-response curve.
Signaling Pathways Modulated by this compound and Related Flavonoids
Osteoblast Differentiation via BMP-2/ERK Pathway
Studies on the related flavonoid, myricetin, suggest a role in promoting osteoblast differentiation through the Bone Morphogenetic Protein-2 (BMP-2) and Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is crucial for bone formation.[7][8][9][10]
Caption: this compound-induced osteoblast differentiation pathway.
Apoptosis in Cancer Cells via JNK Pathway
Research on myricetin also indicates its ability to induce apoptosis in cancer cells through the c-Jun N-terminal kinase (JNK) signaling pathway, which is a key regulator of cell death.[11][12][13][14]
Caption: this compound-induced apoptosis via the JNK pathway.
Anti-inflammatory Effects in Macrophages
This compound and related flavonoids are known to exert anti-inflammatory effects by modulating signaling pathways in macrophages, such as those stimulated by lipopolysaccharide (LPS).[15][16][17][18][19]
Caption: Workflow of anti-inflammatory activity assessment.
This guide serves as a foundational resource for researchers interested in the bioactivity of this compound. For complete and detailed methodologies, it is essential to consult the original research articles cited. Further investigation is warranted to fully elucidate the mechanisms of action and therapeutic potential of this promising natural compound.
References
- 1. ojs.openagrar.de [ojs.openagrar.de]
- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Myricetin induces human osteoblast differentiation through bone morphogenetic protein-2/p38 mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYR61 regulates BMP-2-dependent osteoblast differentiation through the {alpha}v{beta}3 integrin/integrin-linked kinase/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancement of bone morphogenetic protein-2 expression and bone formation by coumarin derivatives via p38 and ERK-dependent pathway in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thymoquinone accelerates osteoblast differentiation and activates bone morphogenetic protein-2 and ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Myricetin induces apoptosis through the MAPK pathway and regulates JNK‑mediated autophagy in SK‑BR‑3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. JNK-induced apoptosis, compensatory growth and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 16. Myricetin attenuates LPS-induced inflammation in RAW 264.7 macrophages and mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Syringetin vs. Isorhamnetin: A Head-to-Head Comparison for Researchers
A Comprehensive Guide to the Biological Activities, Physicochemical Properties, and Therapeutic Potential of Two Promising Flavonoids
In the realm of flavonoid research, Syringetin and Isorhamnetin have emerged as compounds of significant interest due to their diverse pharmacological activities. Both are O-methylated flavonols, a structural characteristic that enhances their metabolic stability and bioavailability, making them attractive candidates for drug development.[1] This guide provides a detailed head-to-head comparison of this compound and Isorhamnetin, presenting available quantitative data, experimental protocols for key assays, and visualizations of their modulated signaling pathways to aid researchers, scientists, and drug development professionals in their investigations.
Physicochemical Properties
This compound and Isorhamnetin share a common flavonoid backbone but differ in their methylation pattern on the B-ring. This compound is a dimethylated derivative of myricetin, while Isorhamnetin is a monomethylated derivative of quercetin.[1][2] This structural difference influences their physicochemical properties and, consequently, their biological activities.
| Property | This compound | Isorhamnetin | Reference(s) |
| Chemical Formula | C₁₇H₁₄O₈ | C₁₆H₁₂O₇ | [3] |
| Molar Mass | 346.29 g/mol | 316.26 g/mol | [3] |
| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-4H-chromen-4-one | 2-(4-hydroxy-3-methoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one | [3] |
| Appearance | Yellow needles | - | [2] |
| Melting Point | 288 °C | - | [2] |
Comparative Biological Activities
While both flavonoids exhibit a range of biological effects, the extent of their activities can vary. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It is important to note that direct head-to-head comparative studies are limited, and some data is derived from studies on glycosylated forms, which may not directly reflect the activity of the aglycone.
Antioxidant Activity
| Assay | This compound (IC₅₀) | Isorhamnetin (IC₅₀) | Reference(s) |
| DPPH Radical Scavenging | 286.6 ± 3.5 µg/mL (this compound-3-O-β-d-glucoside) | 24.61 µmol/L | [1][4] |
| ABTS Radical Scavenging | 283.0 ± 1.5 µg/mL (this compound-3-O-β-d-glucoside) | 14.54 µmol/L | [1][4] |
| Lipid Peroxidation Inhibition | - | 6.67 µmol/L | [4] |
Anti-Inflammatory Activity
| Assay | This compound | Isorhamnetin | Reference(s) |
| COX-2 Inhibition | Dose-dependent reduction in levels at 50 µM | Inhibits COX-2 expression | [1][5] |
| Nitric Oxide (NO) Production Inhibition | - | Inhibits NO release in LPS-stimulated macrophages | [6] |
Anti-Cancer Activity
| Cell Line | This compound (IC₅₀) | Isorhamnetin (IC₅₀) | Reference(s) |
| Caco-2 (Colorectal) | Inhibition of proliferation at 50 µM | - | [1] |
| SW-480 (Colon) | - | 0.8 ± 0.04 µg/mL (IC₂₅ after 24h) | [7] |
| HT-29 (Colon) | - | 13.04 ± 0.17 µg/mL (IC₂₅ after 24h) | [7] |
| A549 (Lung) | - | Inhibition of proliferation at 2.5, 5, and 10 µM | [5] |
| MCF-7 (Breast) | - | ~10 µM | [5] |
Neuroprotective Effects
Limited quantitative comparative data is available for the neuroprotective effects of this compound and Isorhamnetin. However, studies have shown that both compounds offer protection against neuroinflammation and oxidative stress-induced neuronal damage.[1][5]
Pharmacokinetic Profiles
| Parameter | Isorhamnetin (Oral Administration in Rats) | Reference(s) |
| Dose | 0.25 mg/kg | 0.5 mg/kg |
| Cₘₐₓ (ng/mL) | 57.8 | 64.8 |
| Tₘₐₓ (h) | 8.0 | 6.4 |
| AUC₀₋₆₀ (ng·h/mL) | 838.2 | 1262.8 |
Signaling Pathways
Both this compound and Isorhamnetin exert their biological effects by modulating various intracellular signaling pathways.
This compound
This compound has been shown to influence osteoblast differentiation through the Bone Morphogenetic Protein-2 (BMP-2)/Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3] In the context of cancer, it has been found to suppress osteoclastogenesis via the AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[1]
Isorhamnetin
Isorhamnetin modulates several key signaling pathways implicated in cancer and inflammation, including the PI3K/Akt , MAPK , and NF-κB pathways.[5][8][9] Its anticancer effects are often attributed to the inhibition of cell proliferation and induction of apoptosis through these pathways.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the comparison.
Antioxidant Activity Assays
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol. The final concentration in the reaction mixture is typically around 0.1 mM.
-
Reaction Mixture : In a 96-well plate or cuvettes, add a specific volume of the flavonoid solution (this compound or Isorhamnetin) at various concentrations.
-
Initiation : Add the DPPH solution to the flavonoid solution and mix thoroughly.
-
Incubation : Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value, the concentration of the flavonoid that scavenges 50% of the DPPH radicals, is then determined.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. The mixture is typically incubated in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : Add a small volume of the flavonoid solution (this compound or Isorhamnetin) at various concentrations to the diluted ABTS•+ solution.
-
Incubation : Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : The percentage of inhibition is calculated similarly to the DPPH assay, and the IC₅₀ value is determined.
Anti-Cancer Activity Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of this compound or Isorhamnetin and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration that inhibits cell growth by 50%) is calculated.
Conclusion
Both this compound and Isorhamnetin are promising flavonoids with a wide array of biological activities. Their methylated structures confer advantages in terms of metabolic stability and bioavailability. While Isorhamnetin is more extensively studied with more available quantitative data, this compound also demonstrates significant potential, particularly in the areas of bone health and as a radiosensitizer.[1] The lack of direct head-to-head comparative studies highlights a crucial gap in the literature. Future research should focus on conducting such comparative analyses to provide a clearer understanding of their relative potencies and therapeutic potential. This guide serves as a foundational resource for researchers to design and execute further investigations into these fascinating molecules.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. Isorhamnetin: A review of pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Syringetin: A Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Syringetin's therapeutic potential against established alternatives in oncology, diabetes, and inflammation. The information is supported by experimental data from preclinical studies, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Section 1: Comparative Efficacy of this compound
This section presents a quantitative comparison of this compound and its analogs against standard therapeutic agents. The data is compiled from various in vitro and in vivo studies.
Anticancer Activity
This compound has demonstrated notable anticancer properties. The following table summarizes its cytotoxic activity (IC50 values) against various cancer cell lines, compared to the conventional chemotherapeutic drug, Doxorubicin. Data for the structurally related flavonoid, Myricetin, is also included for a broader comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | H1299 (Lung Cancer) | Not explicitly stated, but enhanced radiosensitivity | [1] |
| C3H/MCA clone 15 (Fibrosarcoma) | Not explicitly stated, but enhanced radiosensitivity | [1] | |
| Myricetin | HeLa (Cervical Cancer) | 22.70 µg/mL (~71.3 µM) | |
| T47D (Breast Cancer) | 51.43 µg/mL (~161.6 µM) | ||
| MDA-MB-231 (Breast Cancer) | 114.75 | ||
| Doxorubicin | MCF-7 (Breast Cancer) | 0.133 | [2] |
| MCF-7/DOX (Doxorubicin-resistant) | 4.0 | [2] |
Note: Direct comparative studies of this compound and Doxorubicin across a range of cancer cell lines are limited. The data for Myricetin provides a valuable reference for the potential efficacy of structurally similar flavonoids.
Antidiabetic Activity
This compound exhibits potential as an antidiabetic agent, primarily through the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. The table below compares the α-glucosidase inhibitory activity of this compound and related flavonoids with Acarbose, a commonly prescribed α-glucosidase inhibitor.
| Compound | α-Glucosidase IC50 (µM) | Reference |
| This compound-3-O-glucoside | High activity reported, specific IC50 not stated | |
| Myricitrin (Myricetin-3-O-rhamnoside) | 46.03 µg/mL (~99 µM) | [3] |
| Various Flavonoids | 1 - 82 | [4] |
| Acarbose | 45.84 µg/mL (~71 µM) | [3] |
Note: While direct IC50 comparisons between this compound and Metformin were not found, the data against Acarbose, another first-line antidiabetic drug acting via a similar mechanism, highlights this compound's potential.
Anti-inflammatory Activity
| Compound | Target | IC50 (µM) | Reference |
| This compound | COX-2 | Dose-dependent reduction in levels | [1] |
| Celecoxib | COX-2 | 0.041 | |
| Ibuprofen | COX-1/COX-2 | Not specified for direct comparison |
Note: this compound has been shown to reduce COX-2 levels in a dose-dependent manner, indicating its anti-inflammatory potential. Further studies are needed for a direct IC50 comparison with established NSAIDs like Ibuprofen and selective COX-2 inhibitors like Celecoxib.
Antioxidant Activity
This compound's therapeutic effects are also linked to its antioxidant properties. The following table compares its radical scavenging activity with standard antioxidants, Trolox and Ascorbic Acid.
| Compound | Assay | Antioxidant Capacity | Reference |
| This compound-3-O-β-d-glucoside | DPPH | IC50: 286.6 ± 3.5 µg/mL | [1] |
| ABTS | IC50: 283.0 ± 1.5 µg/mL | [1] | |
| Trolox | DPPH/ABTS | Standard Reference | [5][6] |
| Ascorbic Acid | DPPH/ABTS | Standard Reference | [5][6] |
Section 2: Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways involved in cell proliferation, inflammation, and metabolism.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. This compound has been shown to inhibit the activation of this pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. This compound has been shown to inhibit this pathway, contributing to its anticancer effects.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Section 3: Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or control compounds) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways like NF-κB and PI3K/Akt upon treatment with this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p65, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anticancer efficacy of this compound in a living organism.
Caption: Workflow for in vivo tumor xenograft studies.
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject approximately 1x10⁶ to 5x10⁶ cells into the flank of each mouse.
-
Tumor Growth: Monitor the mice for tumor formation.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer this compound (or control vehicle/drug) via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and further molecular studies.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for assessing the anti-inflammatory activity of compounds.
References
- 1. The Spectrum of Pharmacological Actions of this compound and Its Natural Derivatives—A Summary Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of quercetin on doxorubicin cytotoxicity in sensitive and resistant human MCF7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholar.unair.ac.id [scholar.unair.ac.id]
- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
A detailed in-silico comparison of Syringetin with other prominent flavonols—Quercetin, Kaempferol, and Myricetin—reveals significant potential for targeted therapeutic applications. This guide synthesizes experimental data from molecular docking studies to provide researchers, scientists, and drug development professionals with a comprehensive overview of their comparative binding affinities and interactions with key protein targets.
This compound, a naturally occurring O-methylated flavonol, has garnered increasing interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its structural similarity to other well-studied flavonols such as Quercetin, Kaempferol, and Myricetin necessitates a comparative analysis to understand its unique therapeutic potential. This guide leverages data from multiple molecular docking studies to objectively compare the binding efficacy of these compounds against various protein targets implicated in disease pathways.
Comparative Docking Analysis
Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of ligands with target proteins at the molecular level. The binding energy, typically measured in kcal/mol, is a key metric, with lower (more negative) values indicating a more stable and favorable interaction. The data presented below is a compilation from various in-silico studies and, while informative, it is important to note that direct comparison of absolute values across different studies can be influenced by variations in docking software and parameters.
One area where a direct comparison is possible is in the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. A comparative study screened 40 natural compounds, including several flavonols, against α-glucosidase. The results demonstrated that Myricetin, Quercetin, and Rutin (a glycoside of Quercetin) exhibited significant binding energies[1]. While this specific study did not include this compound, other research has shown its potent inhibitory activity against α-glucosidase[2].
To provide a broader perspective, the following table summarizes the binding affinities of this compound and its related flavonols against a range of protein targets implicated in cancer and inflammation, as reported in various independent studies.
| Flavonol | Target Protein | Binding Affinity (kcal/mol) | Reference Study Insights |
| This compound | α-Glucosidase | Not explicitly quantified in direct comparative studies, but noted for its inhibitory action.[2] | This compound has been identified as an inhibitor of α-glucosidase, suggesting its potential in diabetes management.[2] |
| Quercetin | α-Glucosidase | -7.7 | Exhibited strong binding affinity in a comparative screen of natural compounds.[1] |
| TGF-β1 | -8.9 | Showed the strongest binding affinity among the tested flavonols against this key mediator of cardiac fibrosis.[3][4] | |
| Galectin-3 | -7.5 | Demonstrated the most favorable binding to this protein involved in inflammation and fibrosis.[3][4] | |
| DNA Topoisomerase II | -7.0 | Docking analysis suggests potential interaction with this enzyme, a target for cancer chemotherapy.[5] | |
| BCL-2 | -7.2 | Indicated a strong binding affinity with this anti-apoptotic protein, a target in cancer therapy.[6] | |
| Kaempferol | DNA Topoisomerase II | -6.9 | Showed significant binding potential to this cancer-related enzyme.[5] |
| Lanosterol Synthase | -9.9 | Exhibited strong binding affinity, suggesting potential in hypercholesterolemia treatment.[7] | |
| Spike Protein (SARS-CoV-2) | -7.3 | Demonstrated the highest binding affinity among the tested flavonols against the Omicron variant's spike protein.[8] | |
| Myricetin | α-Glucosidase | -7.7 | Showed a binding energy comparable to Quercetin in a large-scale screening.[1] |
| TGF-β1 | -8.5 | Displayed strong binding affinity, second only to Quercetin.[3][4] | |
| Galectin-3 | -7.0 | Exhibited favorable interactions with this inflammatory mediator.[3][4] | |
| BCL-xl | -8.0 to -8.6 | Showed strong binding affinity to this anti-apoptotic protein.[9] |
Experimental Protocols
The methodologies employed in molecular docking studies are crucial for the interpretation and reproducibility of the results. A typical workflow involves several key steps:
-
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). These structures are then prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning atomic charges. The 3D structures of the flavonols (ligands) are obtained from databases like PubChem and are energy-minimized to obtain a stable conformation.[10]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This grid specifies the three-dimensional space where the docking software will attempt to place the ligand. The size and center of the grid box are critical parameters that can influence the docking results.[10]
-
Molecular Docking Simulation: Docking is performed using software such as AutoDock Vina, PyRx, or Molegro Virtual Docker.[10] These programs utilize algorithms, like the Lamarckian Genetic Algorithm, to explore various possible conformations and orientations of the ligand within the protein's active site.
-
Scoring and Analysis: The software calculates the binding energy for each docked conformation. The pose with the lowest binding energy is typically considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the molecular basis of the binding.
Signaling Pathway Modulation
Flavonoids, including this compound and its relatives, are known to exert their biological effects by modulating key signaling pathways involved in cell growth, proliferation, and inflammation. The PI3K/Akt and MAPK signaling pathways are two of the most well-documented targets of these compounds.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Several flavonoids, including Quercetin and Myricetin, have been shown to inhibit this pathway, thereby inducing apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of flavonols.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation and apoptosis. Flavonoids can modulate this pathway at various levels, leading to their anti-inflammatory and anticancer effects.
Caption: MAPK signaling pathway and the modulatory effects of flavonols.
Conclusion
The comparative analysis of molecular docking studies indicates that this compound and its related flavonols, Quercetin, Kaempferol, and Myricetin, exhibit significant binding affinities to a range of therapeutically relevant protein targets. While all four compounds demonstrate promising potential, subtle differences in their binding energies and interaction patterns suggest that each may have unique advantages for specific applications. The data strongly supports the continued investigation of these natural compounds in the development of novel therapies for a variety of diseases, including cancer, diabetes, and inflammatory disorders. Further in-vitro and in-vivo studies are warranted to validate these in-silico findings and to fully elucidate the therapeutic mechanisms of these potent flavonols.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. narraj.org [narraj.org]
- 4. In silico studies on quercetin, myricetin, and kaempferol in inhibiting TGF-β1 and galectin- 3 for cardiac fibrosis management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Docking sites on mitogen-activated protein kinase (MAPK) kinases, MAPK phosphatases and the Elk-1 transcription factor compete for MAPK binding and are crucial for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Syringetin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized compounds like Syringetin. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans to foster a secure and efficient research environment.
Hazard Identification and Classification
This compound is a flavonoid compound that requires careful handling due to its potential health and environmental hazards. While some safety data sheets (SDS) classify it as not hazardous, others indicate specific risks.[1] It is prudent to handle it with care, assuming the following potential hazards:
-
Acute Oral Toxicity : May be harmful if swallowed.[2]
-
Aquatic Toxicity : Very toxic to aquatic life with long-lasting effects.[2]
| Hazard Classification (this compound) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed[2] |
| Hazardous to the Aquatic Environment, Acute (Category 1) |
| Warning | H400: Very toxic to aquatic life[2] |
| Hazardous to the Aquatic Environment, Chronic (Category 1) |
| Warning | H410: Very toxic to aquatic life with long lasting effects[2] |
Quantitative Toxicological Data
| Compound | CAS Number | Test Animal | Oral LD50 |
| This compound | 4423-37-4 | - | Data not available |
| Quercetin (for comparison) | 117-39-5 | Rat | 161 mg/kg[3] |
Note: This data is for a structurally similar compound and should be used for informational purposes only. The absence of data for this compound does not imply it is non-toxic.
Personal Protective Equipment (PPE) Protocol
Strict adherence to the following PPE protocol is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from dust particles and splashes. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing, such as a lab coat. | Protects skin from accidental spills. |
| Respiratory Protection | A suitable respirator, such as a P1 particulate filter respirator. | Necessary when handling the powder to prevent inhalation of dust.[4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to storage.
-
Consult the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound.[1][2][4]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[2]
-
Don Personal Protective Equipment (PPE): Wear the specified PPE as detailed in the table above.
-
Handling: Avoid creating dust when handling the powdered form.[1] Do not eat, drink, or smoke in the handling area.[2]
-
Storage:
-
First Aid:
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
The following diagram illustrates the process for the safe disposal of this compound waste.
-
Waste Collection: Collect all this compound waste, both solid and liquid, in designated, sealed, and clearly labeled containers.
-
Avoid Environmental Release: Prevent this compound from entering drains, soil, or water courses.[2]
-
Professional Disposal: Dispose of the waste through an approved and licensed professional waste disposal service.[1][2]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal environmental regulations.[1][2] Contaminated packaging should be disposed of in the same manner as the product itself.[1]
References
- 1. Toxicity and carcinogenicity studies of quercetin, a natural component of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical review of the data related to the safety of quercetin and lack of evidence of in vivo toxicity, including lack of genotoxic/carcinogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Myricetin: A Dietary Molecule with Diverse Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
